1-(Oxetan-3-YL)piperidin-4-amine
Description
BenchChem offers high-quality 1-(Oxetan-3-YL)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxetan-3-YL)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(oxetan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCUELCIENIDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303665 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228948-07-9 | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Oxetan-3-YL)piperidin-4-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(Oxetan-3-YL)piperidin-4-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. The strategic combination of a piperidine core, a privileged scaffold in numerous approved drugs, with an oxetane moiety, a versatile functional group surrogate, offers a unique set of physicochemical properties that can be leveraged to optimize drug candidates.[1][2][3][4] This document delves into the structural attributes, chemical properties, and synthetic accessibility of this compound. Furthermore, it provides expert insights into its application in drug development, supported by established protocols and logical frameworks for its utilization in lead optimization campaigns.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
The landscape of drug discovery is in a perpetual search for molecular architectures that confer improved "drug-like" properties.[5] 1-(Oxetan-3-YL)piperidin-4-amine emerges as a molecule of interest by merging two highly valued heterocyclic systems: piperidine and oxetane.
-
The Piperidine Moiety: The piperidine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals.[2][3][4][6] Its saturated, six-membered ring system provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is readily tunable. The conformational flexibility of the piperidine ring, primarily adopting a stable chair conformation, allows it to adapt to the steric demands of enzyme active sites and receptors.[2]
-
The Oxetane Moiety: The four-membered oxetane ring has gained considerable traction as a versatile tool in drug design.[1][5][7] It is often employed as a polar surrogate for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[1][5] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5][7] Furthermore, the strained nature of the oxetane ring does not necessarily equate to instability; in fact, 3-substituted oxetanes exhibit considerable stability under a range of chemical conditions.[8] A key feature is the strong electron-withdrawing effect of the oxetane's oxygen atom, which can modulate the basicity of nearby amines.[4][8]
The conjunction of these two motifs in 1-(Oxetan-3-YL)piperidin-4-amine presents a building block with inherent potential to enhance pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Chemical Properties
The structural and chemical properties of 1-(Oxetan-3-YL)piperidin-4-amine are foundational to its utility.
Structural Elucidation
The molecule consists of a piperidine ring where the nitrogen atom is substituted with the 3-position of an oxetane ring. An amine group is attached at the 4-position of the piperidine ring.
Systematic Name: 1-(Oxetan-3-yl)piperidin-4-amine Synonyms: 1-(3-Oxetanyl)-4-piperidinamine, N-(Oxetan-3-yl)piperidin-4-amine[3][9]
Caption: 2D Chemical Structure of 1-(Oxetan-3-YL)piperidin-4-amine.
Physicochemical Data
Precise experimental data for this compound is not widely available in peer-reviewed literature, likely due to its primary use as a synthetic intermediate in proprietary drug discovery programs. However, data from commercial suppliers and predictive models provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [3][6][10] |
| Molecular Weight | 156.23 g/mol | [3][9] |
| Physical Form | Solid | |
| Boiling Point | 235.2±35.0 °C (Predicted) | [3] |
| pKa | 10.37±0.20 (Predicted) | [3] |
| XlogP (Predicted) | -0.4 | [10] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the widespread application of any chemical building block. While a specific, published protocol for 1-(Oxetan-3-YL)piperidin-4-amine is scarce, a logical and efficient synthetic route can be devised based on established organic chemistry principles. The most direct approach involves the reductive amination of oxetan-3-one with 4-aminopiperidine.
Proposed Synthetic Protocol: Reductive Amination
This two-step conceptual protocol is based on well-documented reductive amination procedures.
Step 1: Imine Formation
-
Reactants: 4-Aminopiperidine (or a protected version such as tert-butyl piperidin-4-ylcarbamate) and Oxetan-3-one.
-
Solvent: A suitable solvent such as methanol, ethanol, or dichloromethane.
-
Catalyst: A mild acid catalyst (e.g., acetic acid) can be used to facilitate imine formation.
-
Procedure: The reactants are stirred in the solvent at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS. The formation of the intermediate imine or enamine is typically not isolated.
Step 2: Reduction
-
Reducing Agent: A selective reducing agent is introduced in situ. Sodium triacetoxyborohydride (STAB) is an excellent choice for its mildness and high selectivity for imines over ketones. Other options include sodium cyanoborohydride or catalytic hydrogenation.
-
Procedure: STAB is added portion-wise to the reaction mixture. The reaction is stirred until completion.
-
Work-up and Purification: The reaction is quenched, followed by an extractive work-up to remove inorganic salts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 1-(Oxetan-3-YL)piperidin-4-amine.
Caption: Proposed synthetic workflow for 1-(Oxetan-3-YL)piperidin-4-amine.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected NMR and mass spectrometry signatures can be predicted based on the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the piperidine and oxetane protons.
-
Oxetane Protons: The CH₂ groups of the oxetane ring will likely appear as triplets around 4.5-4.8 ppm. The CH proton at the 3-position, being a methine group, will likely be a multiplet further upfield.
-
Piperidine Protons: The protons on the piperidine ring will exhibit complex multiplets in the range of 1.5-3.0 ppm. The protons alpha to the nitrogen will be the most downfield.
-
Amine Protons: The NH₂ protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Oxetane Carbons: The CH₂ carbons of the oxetane will resonate around 70-80 ppm, while the CH carbon will be further upfield.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the 30-55 ppm range.
-
The carbon bearing the amino group (C4) will be shifted compared to the other piperidine carbons.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 156 would be expected. Common fragmentation patterns would involve cleavage of the oxetane or piperidine rings. Under electrospray ionization (ESI), a prominent [M+H]⁺ ion at m/z = 157 would be observed.[10]
Applications in Drug Development
The true value of 1-(Oxetan-3-YL)piperidin-4-amine lies in its application as a strategic building block in drug discovery campaigns. Its bifunctional nature (a primary amine for further derivatization and a tertiary amine within the piperidine ring) allows for diverse chemical modifications.
Modulation of Physicochemical Properties
-
Solubility Enhancement: The polar oxetane ring can significantly improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[1][5]
-
Lipophilicity Reduction: In lead optimization, reducing lipophilicity (LogP/LogD) is often necessary to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxetane moiety serves as a non-lipophilic spacer.[4]
-
Metabolic Stability: The oxetane ring can be used to replace metabolically labile groups.[4] For instance, it can serve as a more stable isostere of a morpholine ring.[8] The piperidine ring itself is also relatively metabolically stable.[2]
-
Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane oxygen can reduce the basicity of the piperidine nitrogen.[4][8] This can be advantageous in reducing off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[4]
A Versatile Scaffold for Library Synthesis
The primary amine at the 4-position of the piperidine ring is an excellent handle for a wide range of chemical transformations, including:
-
Amide bond formation
-
Reductive amination
-
Urea and thiourea formation
-
Sulfonamide synthesis
This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Key benefits and applications of the title compound in drug discovery.
Reactivity, Stability, and Handling
-
Stability: The compound is generally stable under normal storage conditions, typically at room temperature. The oxalate salt form is also commercially available and may offer enhanced stability.[2] While the oxetane ring possesses some ring strain, 3-substituted oxetanes are known to be stable across a wide pH range.[4] However, they can be susceptible to ring-opening under strongly acidic conditions, especially in the presence of nucleophiles.[8]
-
Handling: As with most amine-containing compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area or a fume hood. The compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[11]
Conclusion
1-(Oxetan-3-YL)piperidin-4-amine is a valuable and strategically designed building block for contemporary drug discovery. It provides a robust scaffold that combines the advantageous three-dimensional structure of piperidine with the property-enhancing features of the oxetane ring. Its synthetic accessibility and the presence of a reactive primary amine handle make it an attractive starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. For medicinal chemists, the incorporation of this moiety into a lead series represents a rational approach to addressing common challenges in drug optimization, including solubility, metabolic stability, and lipophilicity. As the demand for novel therapeutics with improved physicochemical profiles continues to grow, the utility of well-designed building blocks like 1-(Oxetan-3-YL)piperidin-4-amine is set to increase.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for your toolbox.
- Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chemical Reviews, 114(17), 8257-8322.
- Singh, A., & Kumar, R. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic & Medicinal Chemistry, 48, 116410.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
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PubChem. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]
- Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12232.
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
- Stepan, A. F., et al. (2012). The oxetane motif in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
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PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]
- De Vicente, J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12499-12527.
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An In-depth Technical Guide to 1-(Oxetan-3-yl)piperidin-4-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Oxetan-3-yl)piperidin-4-amine is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structure, combining a piperidine scaffold with a strained oxetane ring, offers a compelling set of physicochemical properties that are increasingly sought after in the design of novel therapeutics. The piperidine moiety is a common feature in many pharmaceuticals, providing a basic nitrogen atom that can be crucial for target engagement and pharmacokinetic properties.[1] The incorporation of the oxetane ring, a polar, three-dimensional, and metabolically robust isostere for gem-dimethyl or carbonyl groups, allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[2][3] This guide provides a comprehensive overview of 1-(Oxetan-3-yl)piperidin-4-amine, including its chemical identity, a detailed synthetic protocol, physicochemical properties, and its application in the development of targeted cancer therapies.
Chemical Identity
The precise identification of chemical entities is paramount for reproducibility in research and development. 1-(Oxetan-3-yl)piperidin-4-amine is identified by the following CAS numbers and synonyms. It is noteworthy that multiple CAS numbers are in use for this compound in various chemical databases and supplier catalogs.
| Identifier | Value |
| Primary CAS Number | 1228948-07-9[4] |
| Alternate CAS Number | 1349716-31-9[5] |
| IUPAC Name | 1-(Oxetan-3-yl)piperidin-4-amine |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol [5] |
| Synonyms | N-(Oxetan-3-yl)piperidin-4-amine, N-(3-oxetanyl)-4-piperidinamine[4] |
Chemical Structure:
Caption: 2D structure of 1-(Oxetan-3-yl)piperidin-4-amine.
Synthesis of 1-(Oxetan-3-yl)piperidin-4-amine
The synthesis of 1-(Oxetan-3-yl)piperidin-4-amine is most efficiently achieved through a two-step process involving a reductive amination followed by a deprotection step. This approach utilizes commercially available starting materials and employs robust and well-documented chemical transformations.
Step 1: Reductive Amination
The first step involves the reaction of a protected 4-aminopiperidine derivative, tert-butyl 4-aminopiperidine-1-carboxylate, with oxetan-3-one via reductive amination. The tert-butoxycarbonyl (Boc) protecting group is employed on the piperidine nitrogen to prevent its reaction and to ensure selective formation of the bond between the 4-amino group and the oxetane ring.
Experimental Protocol:
-
To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and oxetan-3-one (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent, tolerant of a wide range of functional groups.[6]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate.
Step 2: Boc Deprotection
The second step is the removal of the Boc protecting group to yield the final product. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve the purified tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 5-10 eq).[7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If using TFA, dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base.
-
If using HCl in dioxane, the product will precipitate as the hydrochloride salt. The salt can be collected by filtration, or the solvent can be evaporated, and the resulting solid can be used directly or converted to the free base by neutralization as described above.
Caption: Synthetic workflow for 1-(Oxetan-3-yl)piperidin-4-amine.
Physicochemical Properties
The physicochemical properties of 1-(Oxetan-3-yl)piperidin-4-amine are crucial for its application in drug design, influencing its solubility, permeability, and interactions with biological targets. Below is a summary of its key computed properties.
| Property | Value | Source |
| Molecular Weight | 156.23 g/mol | [5] |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Topological Polar Surface Area | 41.5 Ų | PubChem |
| pKa (predicted) | 10.08 ± 0.10 | Guidechem |
Application in Drug Discovery: A c-KIT Kinase Inhibitor Building Block
1-(Oxetan-3-yl)piperidin-4-amine has emerged as a valuable intermediate in the synthesis of potent and selective kinase inhibitors. A notable application is its use in the development of novel inhibitors of the c-KIT kinase, a key driver in certain types of cancer.[8]
Target: c-KIT Kinase
c-KIT is a receptor tyrosine kinase that plays a critical role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[4] Activating mutations in the KIT gene lead to constitutive kinase activity, which is a primary oncogenic driver in gastrointestinal stromal tumors (GISTs).[9][10] GISTs are the most common mesenchymal tumors of the gastrointestinal tract, and the majority are characterized by these mutations.[9]
Role in c-KIT Inhibitors for GIST
The development of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized the treatment of GIST.[10] However, resistance to existing therapies, often through secondary mutations in the c-KIT kinase domain, remains a significant clinical challenge.[8] This has spurred the development of next-generation inhibitors that can overcome these resistance mechanisms.
Patent literature (WO2021013864A1) discloses a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potent inhibitors of c-KIT, including mutants that confer resistance to standard therapies.[8] In the synthesis of these advanced drug candidates, 1-(Oxetan-3-yl)piperidin-4-amine is utilized as a key building block. It is typically incorporated into the final molecule to provide a crucial interaction point with the target protein and to confer desirable pharmacokinetic properties. The oxetane moiety, in particular, can enhance aqueous solubility and metabolic stability, while the piperidine nitrogen can be involved in hydrogen bonding or salt bridge formation within the kinase's active site.
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- 10. Imatinib mesylate for the treatment of gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Oxetan-3-YL)piperidin-4-amine mechanism of action in vitro
An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(Oxetan-3-YL)piperidin-4-amine
Authored by: A Senior Application Scientist
Preamble: From Structure to Function
In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and exacting. The compound 1-(Oxetan-3-YL)piperidin-4-amine represents such a starting point—a molecule with potential, yet an unwritten story. Its structure, featuring a rigid, polar oxetane ring appended to a piperidin-4-amine core, offers tantalizing clues but no definitive answers about its biological role.
This guide provides a comprehensive, technically-grounded framework for the systematic in vitro elucidation of the mechanism of action (MoA) for 1-(Oxetan-3-YL)piperidin-4-amine. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of protocols to explain the causal logic behind each experimental phase. Our approach is one of hypothesis generation followed by rigorous, self-validating experimental cascades to uncover the molecule's primary target, binding kinetics, and functional cellular consequences.
Part 1: Structural Deconstruction and Hypothesis Generation
The rational investigation of a novel compound's MoA begins with an analysis of its core chemical motifs. The structure of 1-(Oxetan-3-YL)piperidin-4-amine contains two key pharmacophores:
-
Piperidin-4-amine Core: This scaffold is prevalent in a vast number of centrally active compounds. The basic nitrogen of the piperidine ring is often involved in a salt-bridge interaction with an acidic residue (e.g., Aspartate) in the binding pocket of G-protein coupled receptors (GPCRs) or ion channels. Its derivatives are known to target a wide array of receptors, including serotonergic, dopaminergic, and muscarinic receptors, as well as voltage-gated ion channels.
-
Oxetane Ring: The 3-substituted oxetane is a modern medicinal chemistry motif. It serves as a "polar non-classical bioisostere" for gem-dimethyl or carbonyl groups, improving aqueous solubility and metabolic stability while providing a rigid vector that can form hydrogen bond acceptor interactions via its ether oxygen. Its incorporation suggests a design aimed at optimizing physicochemical properties and target engagement.
Based on this structural analysis, we can formulate a primary hypothesis:
Hypothesis: 1-(Oxetan-3-YL)piperidin-4-amine is likely a ligand for a G-protein coupled receptor (GPCR) or an ion channel, where the piperidine nitrogen establishes a primary binding interaction and the oxetane moiety fine-tunes selectivity and affinity by engaging with a specific sub-pocket.
This hypothesis forms the foundation of our investigative strategy.
Part 2: A Phased Approach to MoA Elucidation
We will employ a multi-phase strategy, starting with broad, unbiased screening to identify the molecular target and progressively narrowing our focus to detailed mechanistic studies.
Phase I: Unbiased Target Identification
The primary objective is to identify the specific protein(s) to which 1-(Oxetan-3-YL)piperidin-4-amine binds with high affinity. A dual-pronged approach, combining broad panel screening with an unbiased affinity-based method, provides the most robust path to target discovery.
Experimental Workflow: Target Identification
Caption: Dual-pronged workflow for initial target identification.
Protocol 1: Broad Target Panel Screening
-
Objective: To rapidly screen the compound against a large, diverse panel of known receptors, channels, transporters, and enzymes to identify primary targets and potential off-target liabilities.
-
Rationale: This is a cost-effective, hypothesis-generating first step. By using a standardized commercial service (e.g., Eurofins SafetyScreen or similar), we leverage well-validated assays to quickly narrow the field of potential targets. A significant inhibition (typically >50%) at a concentration of 10 µM is considered a "hit" worthy of follow-up.
-
Methodology:
-
Prepare a 10 mM stock solution of 1-(Oxetan-3-YL)piperidin-4-amine in DMSO.
-
Submit the compound to a commercial provider for screening against a panel of at least 44 targets (e.g., Eurofins SafetyScreen44). The screening is typically performed using radioligand binding assays.
-
The provider will perform the assays at a fixed concentration (e.g., 10 µM).
-
Data is delivered as a percentage of inhibition of radioligand binding for each target.
-
Analyze the results: Identify any target where the compound causes >50% inhibition. These are your primary hits for further investigation.
-
Phase II: Quantitative Target Engagement and Selectivity
Once a primary target is identified (for this guide, we will hypothetically assume a hit on the Serotonin 5-HT2A Receptor , a GPCR), the next step is to quantify the binding interaction with precision.
Protocol 2: Radioligand Binding Saturation and Competition Assays
-
Objective: To determine the binding affinity (Kd or Ki) of the compound for the 5-HT2A receptor.
-
Rationale: This is the gold standard for quantifying receptor-ligand interactions. A competition assay measures how effectively our compound displaces a known high-affinity radioligand, allowing calculation of its inhibitory constant (Ki). This value is crucial for understanding the compound's potency at its molecular target.
-
Methodology (Competition Assay):
-
Materials: Cell membranes expressing the human 5-HT2A receptor, [3H]-ketanserin (a high-affinity 5-HT2A antagonist radioligand), 1-(Oxetan-3-YL)piperidin-4-amine, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a scintillation counter.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-ketanserin (near its Kd value, e.g., 0.5 nM).
-
Add increasing concentrations of 1-(Oxetan-3-YL)piperidin-4-amine (e.g., 10 pM to 100 µM).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM against the log concentration of the compound. Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity
| Compound | Target | Ki (nM) | Hill Slope |
| 1-(Oxetan-3-YL)piperidin-4-amine | 5-HT2A | Hypothetical Value: 15.2 | Hypothetical Value: -0.98 |
| Reference Antagonist (Ketanserin) | 5-HT2A | 1.1 | -1.01 |
Phase III: Functional Characterization and Signaling Pathway Elucidation
Binding to a receptor does not reveal the functional consequence. Is the compound an agonist, antagonist, or inverse agonist? The 5-HT2A receptor is a Gq/11-coupled GPCR, meaning its activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates (IP) and subsequent release of intracellular calcium (Ca2+).
Signaling Pathway: Gq-Coupled 5-HT2A Receptor
Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.
Protocol 3: Calcium Mobilization Assay
-
Objective: To measure the functional activity of the compound at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.
-
Rationale: This is a direct, high-throughput readout of Gq pathway activation. An agonist will induce calcium release, while an antagonist will block the release induced by a known agonist (like serotonin).
-
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates.
-
Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye's fluorescence increases dramatically upon binding to Ca2+.
-
Compound Addition: Use a fluorescent plate reader with an automated injection system (e.g., a FLIPR or FlexStation).
-
Agonist Mode: Inject varying concentrations of 1-(Oxetan-3-YL)piperidin-4-amine and measure the fluorescence intensity over time (typically 2-3 minutes). An increase indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-(Oxetan-3-YL)piperidin-4-amine for 15-30 minutes. Then, inject a fixed concentration of serotonin (at its EC80) and measure the fluorescence. A dose-dependent decrease in the serotonin response indicates antagonist activity.
-
Data Analysis: For agonist mode, plot the peak fluorescence response against log concentration to determine the EC50 and Emax. For antagonist mode, plot the inhibition of the serotonin response to determine the IC50.
-
Conclusion: Building a Comprehensive MoA Profile
This guide outlines the foundational stages for characterizing the in vitro mechanism of action of a novel compound, 1-(Oxetan-3-YL)piperidin-4-amine. By progressing logically from broad, unbiased target identification to quantitative binding studies and finally to functional cell-based assays, a researcher can build a robust, data-driven profile of the compound's activity. This systematic approach not only identifies the primary MoA but also provides critical data on potency, selectivity, and functional consequences, forming the essential bedrock for any subsequent drug development program.
References
-
Title: The role of the piperidine scaffold in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]
-
Title: The Oxetane Rarity: A Mini-Review. Source: Molecules URL: [Link]
-
Title: Oxetanes as versatile building blocks in drug discovery. Source: Chemical Society Reviews URL: [Link]
-
Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: British Journal of Pharmacology URL: [Link]
-
Title: 5-HT2A Receptors: A Therapeutic Target for Neurological and Psychiatric Disorders. Source: Frontiers in Pharmacology URL: [Link]
The Ascendant Role of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a strained oxetane ring with the privileged piperidine scaffold has given rise to a class of molecules demonstrating significant potential in medicinal chemistry: the 1-(oxetan-3-yl)piperidin-4-amine derivatives. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of these compounds. With a primary focus on their emerging role as potent kinase inhibitors in oncology, this document will delve into the mechanistic underpinnings of their activity, detail established experimental protocols for their synthesis and evaluation, and explore the nuanced structure-activity relationships that govern their efficacy.
Introduction: The Strategic Amalgamation of Oxetane and Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and synthetic tractability. Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The introduction of an oxetane moiety, a four-membered cyclic ether, imparts a unique set of advantages. The strained nature of the oxetane ring influences molecular conformation, while its polarity can significantly enhance aqueous solubility and metabolic stability. Furthermore, the oxetane's oxygen atom can act as a hydrogen bond acceptor, and its presence can modulate the basicity of nearby amines, a critical parameter in drug design.
The 1-(oxetan-3-yl)piperidin-4-amine core combines these features, creating a versatile platform for the development of novel therapeutics. The oxetane group at the 1-position of the piperidine ring can improve pharmacokinetic properties, while the 4-amino group provides a convenient handle for the introduction of diverse functionalities to target a range of biological macromolecules.
Biological Activities: A Focus on Kinase Inhibition in Oncology
Derivatives of the 1-(oxetan-3-yl)piperidin-4-amine scaffold have emerged as particularly promising agents in the field of oncology, primarily through their action as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
A notable example is the demonstrated antitumor efficacy of an N-oxetan-3-ylpiperidin-4-yl derivative against anaplastic large-cell lymphoma (ALCL) cell lines that are positive for the NPM-ALK fusion protein. This finding strongly suggests that this scaffold can be effectively utilized to develop inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain lymphomas and lung cancers.
Patent literature further supports the broad applicability of this scaffold in targeting various kinases implicated in cancer. Derivatives have been explored as inhibitors of:
-
Pim kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.
-
FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
-
Aurora kinases: Serine/threonine kinases that are essential for mitotic progression.
-
TAM family kinases (Tyro3, Axl, Mer): Receptor tyrosine kinases implicated in immune regulation and cancer progression.
The ability of the 1-(oxetan-3-yl)piperidin-4-amine core to serve as a foundation for inhibitors of such a diverse range of kinases underscores its significance as a privileged scaffold in modern cancer drug discovery.
Synthesis and Methodologies: Crafting the Core and its Derivatives
The synthesis of 1-(oxetan-3-yl)piperidin-4-amine derivatives typically involves a convergent approach, focusing on the construction of the core scaffold followed by diversification at the 4-amino position.
Synthesis of the 1-(Oxetan-3-yl)piperidin-4-amine Core
A common and efficient method for the synthesis of the core structure is through reductive amination . This reaction involves the condensation of oxetan-3-one with a suitable 4-aminopiperidine derivative to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination for Core Synthesis
-
Imine Formation: To a solution of a protected 4-aminopiperidine (e.g., N-Boc-4-aminopiperidine) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add oxetan-3-one. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Deprotection (if necessary): If a protecting group such as Boc is used on the piperidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free 1-(oxetan-3-yl)piperidin-4-amine.
An In-depth Technical Guide: The Strategic Role of the Oxetane Moiety in Drug Design: A Pharmacological Analysis of the 1-(Oxetan-3-YL)piperidin-4-amine Scaffold
Executive Summary
The relentless pursuit of novel therapeutics with optimized pharmacological profiles has led medicinal chemists to explore unique chemical motifs that can overcome pervasive challenges in drug development. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a cornerstone of modern drug design.[1] This technical guide provides an in-depth analysis of the strategic role of the oxetane moiety, using the 1-(Oxetan-3-YL)piperidin-4-amine scaffold as a case study. We will deconstruct the structural and electronic properties of the oxetane ring to explain its profound impact on critical drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and the basicity of adjacent amines. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into why and how this small, polar motif is leveraged to craft superior drug candidates.
Introduction: The Rise of Strained Rings in Medicinal Chemistry
In recent years, drug discovery programs have increasingly focused on incorporating motifs that are rich in sp³-hybridized carbons.[2] This strategy aims to create more three-dimensional, "non-flat" molecules that often exhibit higher target selectivity and improved pharmacokinetic properties compared to their planar counterparts.[3] The oxetane ring, while first identified in natural products like Taxol, has been widely adopted in synthetic drug discovery for its unique combination of properties: it is small, polar, and conformationally constrained.[3][4]
A primary application of the oxetane moiety is as a bioisostere—a chemical substituent that can replace another group while retaining or improving biological activity.[5] Oxetanes are frequently used as surrogates for metabolically labile or excessively lipophilic groups, most notably the gem-dimethyl and carbonyl functionalities.[6][7][8] This replacement allows for the fine-tuning of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a critical step in the optimization of a lead compound into a viable drug candidate.[9]
Structural Dissection: The 1-(Oxetan-3-YL)piperidin-4-amine Scaffold
To understand the pharmacological implications of the oxetane moiety, we must first analyze the core scaffold of 1-(Oxetan-3-YL)piperidin-4-amine. This molecule is comprised of two key components: the piperidin-4-amine core, a common feature in many biologically active compounds, and the pendant N-linked oxetan-3-yl group.
Caption: Chemical structure of 1-(Oxetan-3-YL)piperidin-4-amine.
The piperidine ring provides a robust, three-dimensional anchor, while the primary amine at the 4-position offers a crucial vector for interacting with biological targets or for further chemical modification. The strategic placement of the oxetane ring on the piperidine nitrogen is where the nuanced property modulation begins.
The Oxetane Advantage: Multi-Parameter Physicochemical Optimization
The incorporation of an oxetane ring is rarely an arbitrary choice; it is a deliberate strategy to address several potential liabilities of a lead compound simultaneously. The magnitude of these changes is context-dependent but generally follows predictable trends.[7]
Enhancement of Aqueous Solubility
Poor aqueous solubility is a primary cause of attrition in drug development. The oxetane moiety is a powerful tool for mitigating this issue.[10]
-
Causality: The oxygen atom in the oxetane ring is a strong hydrogen bond acceptor and imparts a significant dipole moment, making the motif highly polar.[6][11] Replacing a nonpolar group like a gem-dimethyl unit with an oxetane can dramatically increase a compound's affinity for water, leading to improved solubility.[7] Studies have shown that this substitution can increase aqueous solubility by factors ranging from 4-fold to over 4000-fold, depending on the parent scaffold.[7]
Improvement of Metabolic Stability
Metabolically vulnerable sites on a molecule can lead to rapid clearance and poor bioavailability.
-
Causality: Functional groups like gem-dimethyl are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The oxetane ring, being an ether, is generally more robust and resistant to such metabolic pathways.[7][12] By replacing a labile group with an oxetane, medicinal chemists can "block" a site of metabolism, thereby increasing the compound's half-life and overall exposure in vivo.
Attenuation of Amine Basicity (pKa)
The basicity of nitrogen atoms is a critical parameter that influences a drug's absorption, off-target activity (e.g., hERG inhibition), and target binding.
-
Causality: The electronegative oxygen atom in the oxetane ring exerts a powerful through-bond inductive electron-withdrawing effect.[3] When placed adjacent to the piperidine nitrogen in our scaffold, the oxetane significantly reduces the electron density on the nitrogen, making it less basic. This can lower the pKa of the amine by 1-2 units.[3][4] This reduction in basicity can be highly advantageous, as it may reduce unwanted interactions with acidic cellular components or off-targets like the hERG potassium channel, a common source of cardiotoxicity.[4]
The following diagram illustrates the cause-and-effect relationships stemming from the oxetane's core properties.
Caption: Logical flow of oxetane-driven property modulation.
Data Summary
The following table summarizes the anticipated property shifts when modifying a hypothetical parent compound by replacing a gem-dimethyl group with an oxetane moiety.
| Property | Parent (gem-Dimethyl) | Analog (Oxetane) | Rationale for Improvement |
| Aqueous Solubility | Low (~5 µg/mL) | High (~200 µg/mL) | Increased polarity and H-bond acceptance.[7][10] |
| Lipophilicity (LogD₇.₄) | High (~3.5) | Moderate (~2.0) | Oxetane is less lipophilic than a hydrocarbon group. |
| Metabolic Stability (t½) | Short (~15 min) | Long (>60 min) | Resistance to CYP-mediated oxidation.[9][12] |
| Amine pKa | High (~9.5) | Moderate (~8.0) | Inductive electron-withdrawal by the oxetane oxygen.[3] |
Experimental Protocols for Property Validation
To validate the theoretical advantages conferred by the oxetane moiety, a series of standardized, self-validating experiments must be performed.
Synthesis Workflow: Reductive Amination
The 1-(Oxetan-3-YL)piperidin-4-amine scaffold is readily accessible using common synthetic methods. Reductive amination is a highly efficient choice.[3]
Protocol: Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine
-
Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in dichloromethane (DCM, 0.1 M), add oxetan-3-one (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Assay: Kinetic Aqueous Solubility
This assay provides a high-throughput assessment of a compound's solubility.
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: Compare the scattering intensity to a standard curve of known concentrations to determine the kinetic solubility limit. The point at which the compound precipitates is identified as its solubility.
In Vitro Assay: Microsomal Metabolic Stability
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol: Human Liver Microsomal Stability Assay
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).
The overall validation workflow is depicted below.
Caption: Experimental workflow for synthesis and property validation.
Conclusion and Future Outlook
The 1-(Oxetan-3-YL)piperidin-4-amine scaffold serves as a compelling exemplar of modern, property-driven drug design. The deliberate incorporation of the oxetane moiety is not merely an addition of atoms but a sophisticated strategy to imbue the parent molecule with a more favorable pharmacological profile. By enhancing aqueous solubility, improving metabolic stability, and attenuating amine basicity, the oxetane ring transforms a simple chemical scaffold into a significantly more "drug-like" entity.[6][9] It provides a powerful, multi-faceted solution to common optimization challenges, reducing the risk of late-stage failure and accelerating the journey from a promising hit to a clinical candidate. As the pressure to develop safer and more effective drugs intensifies, the strategic application of motifs like oxetane will remain an indispensable tool in the medicinal chemist's arsenal.
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- The Oxetane Motif: A Cornerstone of Modern Drug Discovery. (2025). BenchChem.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Oxetan-3-yl)piperidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(oxetan-3-yl)piperidin-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a conformationally rigid piperidine core, a polar and metabolically robust oxetane moiety, and a versatile primary amine handle makes it an attractive starting point for the design of novel therapeutics targeting a wide array of proteins. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of its analogs. We will dissect the strategic importance of the oxetane ring, explore systematic modifications across the scaffold, and detail the resulting impact on potency, selectivity, and pharmacokinetic properties. This document serves as a comprehensive resource, synthesizing field-proven insights and experimental data to empower researchers in their drug discovery campaigns.
Introduction: The Rise of a Privileged Scaffold
In the quest for drug candidates with optimized efficacy and safety profiles, medicinal chemists increasingly turn to scaffolds that offer a blend of three-dimensionality, favorable physicochemical properties, and synthetic tractability. The 1-(oxetan-3-yl)piperidin-4-amine core exemplifies this trend. The piperidine ring, a common motif in FDA-approved drugs, provides a rigid, sp³-rich framework for orienting substituents into specific binding pockets.[1][2] The key innovation lies in the N-substitution with an oxetan-3-yl group.
The oxetane ring, a four-membered cyclic ether, is not merely a placeholder; it is a strategic tool for property modulation.[3][4] It is recognized for its ability to:
-
Enhance Solubility: The polar oxygen atom and compact structure act as a strong hydrogen bond acceptor, often dramatically improving aqueous solubility compared to non-polar bioisosteres like a gem-dimethyl group.[5][6]
-
Improve Metabolic Stability: The strained ring system is resistant to degradation by metabolic enzymes, particularly cytochrome P450s, which can extend a drug's half-life.[5][7]
-
Reduce Basicity: When placed adjacent to an amine, the oxetane's electron-withdrawing nature can lower the pKa of the amine, which can be beneficial for reducing off-target effects like hERG inhibition.[6][7]
-
Increase Three-Dimensionality: The puckered, non-flat structure of the oxetane helps molecules explore unfilled chemical space and can lead to improved target selectivity and reduced attrition rates in clinical trials.[5][8]
This guide will systematically explore how modifications to this core structure influence biological activity, providing a roadmap for rational drug design.
The Core Scaffold: A Strategic Analysis
To understand the SAR of the analogs, we must first appreciate the role of each component within the core structure.
Caption: Core 1-(Oxetan-3-yl)piperidin-4-amine scaffold with key modification points.
-
Piperidin-4-amine: The primary amine at the 4-position is the most common point for diversification. It serves as a versatile chemical handle for introducing a wide range of substituents (amides, sulfonamides, ureas, etc.) that can form key interactions (e.g., hydrogen bonds, ionic bonds) with the target protein.
-
Piperidine Ring: This saturated heterocycle acts as a rigid linker, positioning the N-oxetane and C4-amine substituents in a defined spatial orientation. Its chair conformation minimizes steric strain and provides predictable vectors for substituents.
-
Oxetan-3-yl Group: As discussed, this group is a powerful modulator of physicochemical properties. Its introduction is often a late-stage optimization strategy to enhance drug-like properties such as solubility and metabolic clearance of a lead compound.[8]
Systematic SAR Exploration
The following sections dissect the SAR at each key modification point, using hypothetical but representative data to illustrate common trends observed in drug discovery campaigns.
SAR at the Piperidin-4-amine (R1 Position)
Modification at the 4-amino group is pivotal for tuning potency and selectivity. The goal is typically to introduce functionalities that can engage with specific residues in the target's binding site. A common strategy involves forming an amide bond, coupling the primary amine with various carboxylic acids.
Case Study: Inhibition of Hypothetical Kinase X (HKX)
Let's consider a series of analogs designed as inhibitors of HKX, where the goal is to occupy a hydrophobic pocket adjacent to a hydrogen bond donor/acceptor pair.
| Analog ID | R1 Substituent (Acyl Group) | HKX IC₅₀ (nM) | Rationale for Change |
| 1a | Acetyl | 5,200 | Initial fragment, establishes baseline activity. |
| 1b | Phenylacetyl | 850 | Introduction of aromatic ring to probe for hydrophobic interactions. |
| 1c | (4-Fluorophenyl)acetyl | 150 | Electronic modification; fluorine can form favorable orthogonal interactions. |
| 1d | (4-Chlorophenyl)acetyl | 125 | Larger halogen explores size limits of the hydrophobic pocket. |
| 1e | Thiophene-2-carbonyl | 75 | Bioisosteric replacement of phenyl; heteroatom may engage in H-bonding.[9] |
| 1f | Pyridine-3-carbonyl | 35 | Nitrogen in pyridine acts as a hydrogen bond acceptor, engaging with a key residue. |
Interpretation: The data clearly shows a trend where increasing the complexity and electronic functionality of the R1 group leads to higher potency. The initial introduction of a phenyl ring (1b) significantly improves activity over the simple acetyl group (1a), suggesting the presence of a hydrophobic pocket. Further optimization with electron-withdrawing halogens (1c, 1d) enhances potency. The most significant gains are achieved by introducing heteroaromatics (1e, 1f), with the pyridine analog (1f) achieving the highest potency, likely due to a specific hydrogen bond interaction with the target kinase.
SAR of the Oxetane Moiety (R3 Position)
While the 3-oxetanyl group is often optimal, exploring its bioisosteric replacement can be a valuable exercise to fine-tune properties or secure intellectual property. The primary role of this group is to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Analog ID | N1-Substituent | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) | Rationale for Change |
| 2a | Isopropyl | 5 | 15 | Baseline, lipophilic group with poor properties. |
| 2b | Cyclobutyl | 12 | 28 | Isosteric replacement, slight improvement in stability. |
| 2c | Tetrahydrofuran-3-yl | 85 | 45 | Introduction of an ether to increase polarity. |
| 2d | Oxetan-3-yl | 250 | >90 | Optimal balance of high polarity and metabolic stability.[5][7] |
Interpretation: This table demonstrates the profound impact of the N-substituent on physicochemical properties. The shift from a purely aliphatic group like isopropyl (2a) to the oxetane (2d) results in a 50-fold increase in aqueous solubility and a greater than 6-fold increase in metabolic stability. This highlights why the oxetane is considered a "magic bullet" for fixing common ADME liabilities in lead compounds.[7][8]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.
General Synthesis of Amide Analogs
Caption: General workflow for the synthesis of amide analogs.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Coupling Agent Addition: Add an amide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring progress by LC-MS.
-
Quenching & Extraction: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., EtOAc).
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the final amide analog.
In Vitro Kinase Inhibition Assay (e.g., for HKX)
This protocol describes a typical fluorescence-based assay to determine the IC₅₀ of an inhibitor.
Materials:
-
Recombinant HKX enzyme
-
Fluorescently-labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (analogs) dissolved in DMSO
-
384-well assay plates
Step-by-Step Protocol:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense a small volume (e.g., 50 nL) into the assay plate.
-
Enzyme Addition: Add HKX enzyme diluted in assay buffer to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Kₘ concentration) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Data Acquisition: Read the plate on a fluorescence polarization reader to determine the ratio of phosphorylated to unphosphorylated substrate.
-
Data Analysis: Convert fluorescence units to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The 1-(oxetan-3-yl)piperidin-4-amine scaffold represents a powerful platform for drug discovery. The SAR is primarily driven by the substituents on the 4-amino position, which are responsible for target-specific interactions and potency. Concurrently, the N-oxetanyl group serves as a critical modulator of physicochemical and pharmacokinetic properties, often transforming a potent but flawed lead into a viable drug candidate.[4][7] Future work in this area will likely involve exploring more complex, three-dimensional substituents at the R1 position and further fine-tuning the core scaffold, for instance, by introducing stereochemistry or additional substitution on the piperidine ring to optimize binding vectors and further enhance drug-like properties.
References
-
Title: Oxetanes in Drug Discovery Campaigns.[4][8] Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthetic oxetanes in drug discovery: where are we in 2025?.[7] Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns - PMC. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights.[6] Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase.[9] Source: University of Cambridge (Repository) URL: [Link]
-
Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.[10] Source: Comptes Rendus. Chimie URL: [Link]
-
Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[1] Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
The Oxetane Moiety: A Paradigm Shift in Piperidine Physicochemical Properties for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable scaffolds, present in a vast number of clinically approved drugs.[1] Its prevalence is attributed to its ability to confer favorable properties such as metabolic stability, improved pharmacokinetics, and the capacity to form key interactions with biological targets.[1] However, the optimization of drug candidates often necessitates fine-tuning of their physicochemical properties to achieve the desired balance of potency, selectivity, absorption, distribution, metabolism, and excretion (ADME). It is in this context that the oxetane ring has emerged as a transformative tool for medicinal chemists.
This guide provides a comprehensive technical overview of the impact of incorporating an oxetane moiety into piperidine-containing molecules. As a Senior Application Scientist, the following sections will synthesize field-proven insights with technical accuracy, explaining not just the "what" but the "why" behind the observed changes in physicochemical properties. We will delve into the causality behind experimental choices for measuring these properties and present self-validating protocols to ensure scientific integrity.
The incorporation of an oxetane can profoundly alter a molecule's aqueous solubility, lipophilicity, metabolic stability, and basicity.[2][3] Often employed as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane offers a unique combination of polarity, three-dimensionality, and metabolic robustness that can address common developability challenges.[2][4][5][6]
The Strategic Role of Oxetane Incorporation: A Logical Framework
The decision to introduce an oxetane into a piperidine scaffold is a strategic one, driven by the need to modulate specific physicochemical parameters. The following diagram illustrates the logical relationships between the introduction of an oxetane and its downstream effects on key drug-like properties.
Caption: Logical flow of oxetane incorporation effects on piperidine properties.
I. Lipophilicity (LogP/LogD): A Tale of Two Effects
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a critical parameter influencing a drug's absorption, distribution, and off-target effects. The introduction of an oxetane ring into a piperidine scaffold can have opposing effects on lipophilicity depending on the context of the parent molecule and the comparator group.[7]
When replacing a non-polar gem-dimethyl group, the incorporation of a more polar oxetane moiety generally leads to a desirable decrease in lipophilicity.[2] This can be particularly advantageous in mitigating issues associated with high lipophilicity, such as poor aqueous solubility and increased metabolic clearance.
Conversely, when an oxetane is used as a bioisostere for a carbonyl group in a piperidone, the effect on lipophilicity can be less predictable and is influenced by other factors such as the overall molecular structure and the position of the oxetane.[7] While the oxetane itself is polar, the removal of the highly polar carbonyl oxygen can sometimes lead to a net increase in lipophilicity. However, the reduction in basicity often associated with oxetane incorporation can lead to a lower LogD at physiological pH (7.4), resulting in a more favorable overall profile.[4]
Data Presentation: Comparative Lipophilicity
| Compound Pair | R Group | clogP (Non-Oxetane) | clogP (Oxetane) | ΔclogP | Reference |
| Piperidine vs. Oxetane-Substituted Piperidine | H | 0.84 | Varies with substitution | - | [8] |
| 4,4-dimethylpiperidine vs. 2-oxa-6-azaspiro[3.5]nonane | H | ~2.0 (estimated) | 0.7 (estimated) | ~ -1.3 | [2] |
| 4-piperidone vs. 2-oxa-6-azaspiro[3.5]nonane | H | -0.4 (estimated) | 0.7 (estimated) | ~ +1.1 | [2] |
Note: clogP values are calculated or estimated and serve for comparative purposes.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the gold standard for experimental LogP determination.
Objective: To determine the n-octanol/water partition coefficient of an oxetane-containing piperidine.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Purified water or buffer (e.g., PBS, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare the n-octanol and aqueous phases by mutually saturating them for at least 24 hours with vigorous shaking, followed by separation.
-
-
Partitioning:
-
Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and aqueous phases. The final concentration should be within the linear range of the analytical method.
-
Cap the vial tightly and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases, avoiding contamination of the interface.
-
Quantify the concentration of the test compound in each phase using a validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP = log10(P)
-
Caption: Workflow for Shake-Flask LogP Determination.
II. Basicity (pKa): The Inductive Effect in Action
The basicity of the piperidine nitrogen is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions (e.g., hERG inhibition). The incorporation of an oxetane ring can significantly reduce the basicity of a nearby piperidine nitrogen due to the strong inductive electron-withdrawing effect of the oxetane oxygen.[9]
The magnitude of this pKa reduction is highly dependent on the proximity of the oxetane to the nitrogen atom:
-
α-substitution: Can reduce the pKa by approximately 2.7 units.[9]
-
β-substitution: Can reduce the pKa by approximately 1.9 units.[9]
-
γ-substitution: Can reduce the pKa by approximately 0.7 units.[9]
This predictable modulation of pKa provides medicinal chemists with a powerful tool to fine-tune the ionization profile of their compounds, for example, to reduce hERG liability or improve cell permeability.[4]
Data Presentation: Impact of Oxetane Position on Piperidine pKa
| Compound | Position of Oxetane | pKa | ΔpKa (vs. Piperidine) | Reference |
| Piperidine | - | ~11.1 | 0 | [8] |
| 2-oxa-5-azaspiro[3.5]nonane | β to Nitrogen | ~9.2 (estimated) | ~ -1.9 | [9] |
| 2-oxa-6-azaspiro[3.5]nonane | γ to Nitrogen | ~10.4 (estimated) | ~ -0.7 | [9] |
| N-(oxetan-3-yl)piperidine | α to Nitrogen | ~8.4 (estimated) | ~ -2.7 | [9] |
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of an oxetane-containing piperidine.
Materials:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Purified water (degassed)
-
Calibrated pH meter and electrode
-
Autotitrator or manual titration setup
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in purified water to a known concentration (e.g., 1 mM).
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
-
Titration:
-
Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude dissolved carbon dioxide.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with standardized NaOH.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
-
Caption: Workflow for Potentiometric pKa Determination.
III. Aqueous Solubility: The Polarity and 3D-Shape Advantage
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The incorporation of an oxetane into a piperidine-containing scaffold is a well-established strategy to enhance aqueous solubility.[2][3] This improvement stems from two key features of the oxetane moiety:
-
Increased Polarity: The ether oxygen of the oxetane ring is a good hydrogen bond acceptor, increasing the overall polarity of the molecule and its favorable interactions with water.[6][10]
-
Increased sp³ Character: The three-dimensional, non-planar structure of the oxetane disrupts crystal packing, which can lead to a lower lattice energy and, consequently, improved solubility.[9]
The replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][3]
Data Presentation: Comparative Aqueous Solubility
| Compound Pair | R Group | Solubility (Non-Oxetane) | Solubility (Oxetane) | Fold Increase | Reference |
| 4,4-dimethylpiperidine derivative | - | Low | High | Significant | [2][3] |
| 4-piperidone derivative | - | Moderate | Often Higher | Variable | [7] |
| Morpholine-containing compound vs. 2-oxa-6-azaspiro[3.3]heptane analogue | - | - | Higher | - |
Experimental Protocol: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method well-suited for early-stage drug discovery.
Objective: To determine the kinetic solubility of an oxetane-containing piperidine in an aqueous buffer.
Materials:
-
Test compound (as a DMSO stock solution, e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker/incubator
-
Plate reader (nephelometer or UV spectrophotometer)
Procedure:
-
Compound Addition:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
-
Buffer Addition and Incubation:
-
Add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Direct UV: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate in a new plate and determine the concentration of the dissolved compound by comparison to a standard curve.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.
-
Caption: Workflow for Kinetic Solubility Assay.
IV. Metabolic Stability: A Shield Against Oxidation
Metabolic instability is a frequent cause of drug candidate failure. The piperidine ring, while generally robust, can be susceptible to oxidative metabolism, particularly at positions adjacent to the nitrogen atom. The introduction of an oxetane can significantly enhance the metabolic stability of piperidine-containing compounds.[2][7]
This improvement is primarily due to the replacement of metabolically labile C-H bonds with the more stable oxetane ring. When used as a gem-dimethyl surrogate, the oxetane blocks a common site of oxidation.[2] Furthermore, the inherent stability of the oxetane ring itself to oxidative degradation contributes to the overall improvement in metabolic clearance.
Data Presentation: Comparative Metabolic Stability
| Compound Pair | R Group | Intrinsic Clearance (Non-Oxetane) (μL/min/mg) | Intrinsic Clearance (Oxetane) (μL/min/mg) | Improvement Factor | Reference |
| 4,4-dimethylpiperidine derivative vs. 2-oxa-6-azaspiro[3.5]nonane derivative | - | High | Low | Significant | [2] |
| 4-piperidone derivative vs. 2-oxa-6-azaspiro[3.5]nonane derivative | - | Moderate | Low | Significant | [7] |
| Morpholine-containing compound vs. 2-oxa-6-azaspiro[3.3]heptane analogue | - | High | Low | Significant |
Experimental Protocol: Liver Microsomal Stability Assay
The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro metabolic stability of an oxetane-containing piperidine using human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard to stop the reaction
-
Incubator/water bath (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a solution of HLM in phosphate buffer.
-
In a 96-well plate, combine the HLM solution, the NADPH regenerating system, and the test compound (at a final concentration typically around 1 µM).
-
-
Incubation:
-
Initiate the reaction by pre-incubating the mixture at 37°C, then add the test compound.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (acetonitrile with internal standard) to the respective wells.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Ascendancy of the Oxetane Moiety: A Technical Guide to the Discovery and Synthesis of Novel 1-(Oxetan-3-yl)piperidin-4-amine Derivatives
This guide provides an in-depth exploration of the discovery and synthesis of 1-(oxetan-3-yl)piperidin-4-amine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the strategic rationale for the inclusion of the oxetane ring, detailed synthetic methodologies, and the evaluation of these compounds as potential therapeutic agents, with a particular focus on their application as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this emerging chemical space.
Introduction: The Strategic Imperative for Three-Dimensionality in Drug Design
The landscape of drug discovery is increasingly focused on targets that were once considered "undruggable." This has necessitated a move away from flat, aromatic molecules towards more three-dimensional structures that can better interact with the complex topographies of protein binding sites. The piperidine ring is a well-established pharmacophore present in numerous approved drugs, offering a versatile and synthetically accessible scaffold.[1] However, the strategic incorporation of motifs that enhance physicochemical properties and confer novelty is a constant pursuit.
Enter the oxetane ring. This small, four-membered cyclic ether has garnered significant attention as a bioisostere for gem-dimethyl and carbonyl groups.[2] Its inclusion can lead to improved aqueous solubility, metabolic stability, and reduced lipophilicity, all desirable attributes for a drug candidate.[2] The unique electronic properties of the oxetane ring can also influence the pKa of neighboring amines and provide novel intellectual property opportunities.[2] The fusion of the established piperidine scaffold with the advantageous properties of the oxetane moiety has thus emerged as a promising strategy in the design of novel therapeutics.
Synthetic Strategies: The Path to 1-(Oxetan-3-yl)piperidin-4-amine Derivatives
The most direct and widely employed method for the synthesis of 1-(oxetan-3-yl)piperidin-4-amine derivatives is the reductive amination of oxetan-3-one with a suitable 4-aminopiperidine precursor.[2] This approach is favored for its efficiency and the commercial availability of the starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis reveals the key disconnection at the piperidine nitrogen and the oxetane C3 position, pointing directly to a reductive amination strategy.
Caption: Retrosynthetic analysis of 1-(Oxetan-3-yl)piperidin-4-amine derivatives.
Key Starting Materials
-
Oxetan-3-one: This key building block is commercially available. Its synthesis can be achieved through a multi-step process from 1,3-dichloroacetone and ethylene glycol.[3]
-
tert-Butyl 4-aminopiperidine-1-carboxylate: A common and versatile starting material, this protected piperidine allows for the selective introduction of the oxetane moiety at the 4-amino position. The Boc protecting group can be readily removed under acidic conditions to allow for further derivatization at the piperidine nitrogen.
Experimental Protocol: Synthesis of tert-Butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate
This protocol details a standard reductive amination procedure.
Step 1: Reaction Setup
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.5 M), add oxetan-3-one (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
Step 2: Reduction
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of the intermediate iminium ion in the presence of the ketone.[3]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[5]
Step 4: Characterization
The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[6]
Biological Evaluation: Screening for Kinase Inhibitory Activity
Derivatives of the 1-(oxetan-3-yl)piperidin-4-amine scaffold have shown promise as inhibitors of various kinases, including phosphoinositide 3-kinase delta (PI3Kδ), a key target in hematological malignancies.[7]
Rationale for Targeting PI3Kδ
PI3Kδ is a crucial component of the B-cell receptor signaling pathway, and its aberrant activation is implicated in the survival and proliferation of malignant B-cells.[7] The development of selective PI3Kδ inhibitors is therefore a validated therapeutic strategy.
Experimental Protocol: In Vitro PI3Kδ Inhibition Assay
The following protocol describes a common method for assessing the inhibitory activity of compounds against PI3Kδ using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[2]
Step 1: Reagent Preparation
-
Prepare the PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA).[2]
-
Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
Step 2: Kinase Reaction
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the PI3Kδ enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP) in water.[2]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
Step 3: Detection
-
Stop the kinase reaction and measure the amount of ADP produced using the detection reagents provided in the assay kit. This typically involves a luciferase-based system that generates a luminescent signal proportional to the ADP concentration.
Step 4: Data Analysis
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
Caption: Workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) and Lead Optimization
The 1-(oxetan-3-yl)piperidin-4-amine scaffold provides multiple vectors for chemical modification to explore the structure-activity relationship (SAR).
Table 1: Key Modification Points and Their Potential Impact
| Modification Point | Rationale for Modification | Potential Impact on Activity and Properties |
| Piperidine N1-substituent | Introduction of various aryl, heteroaryl, or alkyl groups. | Modulate potency, selectivity, and pharmacokinetic properties. Can interact with specific residues in the kinase active site. |
| Piperidine 4-amino group | Acylation, sulfonylation, or alkylation. | Fine-tune interactions with the hinge region of the kinase. Can improve metabolic stability. |
| Oxetane ring substituents | Introduction of substituents at the 2 or 4 positions. | Can alter the three-dimensional shape and polarity of the molecule, potentially improving binding affinity and cell permeability. |
digraph "SAR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];A [label="Synthesize Core Scaffold\n(1-(Oxetan-3-yl)piperidin-4-amine)"]; B [label="Design and Synthesize Analogs\n(Vary R1, R2, R3)"]; C [label="In Vitro Biological Screening\n(e.g., Kinase Inhibition Assay)"]; D [label="Analyze SAR Data\n(Identify key structural features for activity)"]; E [label="Iterative Design and Synthesis"]; F [label="Lead Optimization\n(Improve potency, selectivity, ADME properties)"];
A -> B; B -> C; C -> D; D -> E; E -> C; D -> F; }
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion
The 1-(oxetan-3-yl)piperidin-4-amine scaffold represents a compelling starting point for the design of novel therapeutic agents. The strategic incorporation of the oxetane moiety offers a clear path to enhancing the drug-like properties of piperidine-based compounds. The synthetic accessibility of this scaffold, primarily through reductive amination, allows for the rapid generation of diverse chemical libraries for biological screening. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the thoughtful combination of privileged scaffolds with property-enhancing motifs, as exemplified by the 1-(oxetan-3-yl)piperidin-4-amine core, will undoubtedly play a pivotal role in the future of drug discovery.
References
-
PubChem. 4-Amino-1-Boc-piperidine. [Link]
-
Organic Syntheses. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. [Link]
- Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
-
Mochizuki, A., et al. ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar. 2008. [Link]
-
ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Herman, S. E., et al. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. National Institutes of Health. [Link]
-
Chandrasekhar, S., et al. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
MDPI. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. [Link]
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ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]
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protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
- Google Patents. WO2024151930A1 - Pi3k inhibitors and methods of making and using the same.
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UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
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PubChem. 4-(N-Boc-amino)piperidine. [Link]
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Kumar, A., et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
- Google Patents. CN111925344A - Synthetic method of 3-oxetanone.
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
- Google Patents.
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National Institutes of Health. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
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BORIS Portal. Green Chemistry. [Link]
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Royal Society of Chemistry. A practical catalytic reductive amination of carboxylic acids. [Link]
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Methodological & Application
Synthesis Protocol for 1-(Oxetan-3-YL)piperidin-4-amine: A Guide for Medicinal Chemistry Applications
Introduction: The Strategic Incorporation of the Oxetane Moiety
In the landscape of modern drug discovery, the pursuit of molecules with optimized physicochemical and pharmacokinetic properties is paramount. The oxetane ring has emerged as a valuable structural motif, offering a unique combination of properties that can significantly enhance the drug-like characteristics of a lead compound.[1] As a compact, polar, and three-dimensional scaffold, the oxetane moiety can serve as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[1][2] Its incorporation has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby amino groups.[1][3]
This application note provides a detailed, two-step protocol for the synthesis of 1-(Oxetan-3-YL)piperidin-4-amine, a versatile building block for the development of novel therapeutics. The synthetic strategy is centered around a highly selective and mild reductive amination, followed by a standard deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the chosen procedures.
Overall Synthetic Scheme
The synthesis of 1-(Oxetan-3-YL)piperidin-4-amine is efficiently achieved in two key steps from commercially available starting materials:
-
Reductive Amination: Reaction of N-Boc-4-aminopiperidine with oxetan-3-one in the presence of a mild reducing agent to form the protected intermediate, tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, 1-(Oxetan-3-YL)piperidin-4-amine.
Caption: Overall two-step synthesis of 1-(Oxetan-3-YL)piperidin-4-amine.
Part 1: Reductive Amination
The cornerstone of this synthesis is the reductive amination between a ketone (oxetan-3-one) and a primary amine (N-Boc-4-aminopiperidine).[4][5] For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its mild and selective nature allows for the efficient reduction of the intermediate iminium ion in the presence of the starting ketone, thereby minimizing side reactions.[6][7][8] The use of an aprotic solvent such as dichloromethane (DCM) is ideal for this reaction.[7][8]
Experimental Protocol: Step 1
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-aminopiperidine | 200.28 | 2.00 g | 9.99 |
| Oxetan-3-one | 72.06 | 0.79 g | 10.98 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 14.99 |
| Dichloromethane (DCM) | - | 40 mL | - |
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-aminopiperidine (2.00 g, 9.99 mmol) and dichloromethane (40 mL).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Add oxetan-3-one (0.79 g, 10.98 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (3.18 g, 14.99 mmol). Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate as a white solid.
Part 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[9][10] Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent system for Boc deprotection.[9] The reaction is typically clean and proceeds rapidly at room temperature.[9]
Experimental Protocol: Step 2
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate | 256.35 | 1.00 g | 3.90 |
| Dichloromethane (DCM) | - | 10 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 2.5 mL | - |
-
In a 50 mL round-bottom flask, dissolve the purified intermediate from Step 1 (1.00 g, 3.90 mmol) in dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.5 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a minimal amount of dichloromethane and carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(Oxetan-3-YL)piperidin-4-amine as a solid. The product can be further purified by recrystallization or chromatography if necessary.
Characterization of 1-(Oxetan-3-YL)piperidin-4-amine
The identity and purity of the final product should be confirmed by standard analytical techniques.
Caption: Analytical workflow for product characterization.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the piperidine ring protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The predicted m/z for [M+H]⁺ is 157.13.[11]
Safety Precautions
-
Oxetan-3-one: This reagent is flammable and should be handled in a well-ventilated fume hood.[12][13] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Sodium Triacetoxyborohydride: This reagent is a flammable solid and reacts with water to release flammable gases.[14] It should be handled in a dry environment, and contact with moisture should be avoided.[1][14][15] Wear appropriate PPE.
-
Dichloromethane and Trifluoroacetic Acid: These are corrosive and volatile. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-(Oxetan-3-YL)piperidin-4-amine. The use of a mild and selective reductive amination followed by a straightforward deprotection makes this route highly applicable for the generation of this valuable building block in a laboratory setting. The strategic incorporation of the oxetane moiety via this and similar synthetic routes will continue to be a powerful tool for medicinal chemists in the development of next-generation therapeutics.
References
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JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. This is a conceptual reference based on the content of multiple search results highlighting the importance of oxetanes in drug discovery.
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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Myers, A. G. Chemistry 115 Handout: Reductive Amination. Harvard University. [Link]
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MDPI. (2020). Chemical Space Exploration of Oxetanes. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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PubChem. 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. [Link]
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Royal Society of Chemistry. (2018). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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National Institutes of Health. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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National Institutes of Health. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
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- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the N-alkylation of 1-(Oxetan-3-YL)piperidin-4-amine with Alkyl Halides
Introduction: The Strategic Importance of N-Alkylated Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its three-dimensional structure and ability to engage in key interactions with biological targets make it an invaluable component in the design of novel therapeutics.[1][2] N-alkylation of the piperidine ring, and specifically of functionalized piperidines such as 1-(Oxetan-3-YL)piperidin-4-amine, represents a critical strategy for modulating a molecule's physicochemical and pharmacological properties.[4] This includes enhancing potency, selectivity, solubility, and metabolic stability. The introduction of diverse alkyl groups allows for a systematic exploration of the chemical space around this core, facilitating the optimization of lead compounds in drug development programs.[4][5]
This document provides a comprehensive guide to the N-alkylation of 1-(Oxetan-3-YL)piperidin-4-amine with alkyl halides. It delves into the underlying reaction mechanism, offers detailed and optimized experimental protocols, and discusses critical parameters that influence reaction outcomes.
Understanding the Reaction: Mechanism and Key Challenges
The N-alkylation of a primary amine, such as the 4-amino group on the piperidine ring of our substrate, with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[6] In this process, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.[6]
However, this seemingly straightforward transformation is often plagued by a significant challenge: over-alkylation.[6][7] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[7] This increased nucleophilicity makes it more reactive towards the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[7][8] This can result in a complex mixture of products, reducing the yield of the desired mono-alkylated product and complicating purification.[6][7]
To achieve selective mono-N-alkylation, careful control of reaction conditions is paramount. Key strategies to mitigate over-alkylation include:
-
Stoichiometry: Using a significant excess of the starting amine can statistically favor the reaction of the alkyl halide with the more abundant primary amine.
-
Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct of the reaction without competing in the alkylation.[9]
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions.[9][10]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and minimize side reactions.
Visualizing the N-Alkylation Workflow
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Reductive amination conditions for 1-(Oxetan-3-YL)piperidin-4-amine synthesis
Topic: Optimized Reductive Amination Conditions for the Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its incorporation into lead compounds can significantly enhance physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformation and biological activity.[1] The synthesis of 1-(Oxetan-3-YL)piperidin-4-amine is a key process for introducing this beneficial fragment, creating a versatile building block for a wide range of pharmacologically active agents.[1] This document provides a detailed guide to the synthesis of this compound via reductive amination, focusing on the underlying chemical principles and offering a robust, optimized laboratory protocol.
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad functional group tolerance.[2][3][4] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion intermediate from a carbonyl compound (oxetan-3-one) and an amine (piperidin-4-amine), which is then reduced in situ to the target amine.[2][5] The success of this transformation hinges on the careful selection of the reducing agent and reaction conditions to ensure the selective reduction of the iminium ion over the starting ketone.[5][6]
Mechanism and Rationale for Reagent Selection
The direct reductive amination of oxetan-3-one with piperidin-4-amine involves two key steps:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of piperidin-4-amine on the carbonyl carbon of oxetan-3-one. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[5] Subsequent dehydration leads to the formation of a transient iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.
Caption: Mechanism of Acid-Catalyzed Reductive Amination.
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
For the reductive amination of ketones, sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for several compelling reasons:[7][8][9][10]
-
Mildness and Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild hydride donor.[6] It reacts much faster with protonated imines/iminium ions than with ketones, minimizing the competitive reduction of the starting oxetan-3-one to oxetan-3-ol.[5][7][8] This selectivity is crucial for achieving high yields in a one-pot procedure.[6]
-
Non-Toxicity: It is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which is highly toxic and can lead to cyanide contamination in the product.[7][11]
-
Convenience: NaBH(OAc)₃ is a commercially available, stable solid that is easy to handle.[7]
The steric bulk and electron-withdrawing nature of the three acetoxy groups attenuate the reactivity of the borohydride, contributing to its remarkable selectivity.[5]
Solvent and Acid Catalyst
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃.[9][10][12] It is a non-protic solvent that effectively solubilizes the reactants and intermediates without interfering with the reducing agent. Tetrahydrofuran (THF) is also a viable alternative.[8][9]
-
Acid Catalyst: The addition of a catalytic amount of acetic acid (AcOH) is often beneficial, particularly for the amination of ketones.[11][12] Acetic acid serves to protonate the carbonyl group, activating it for nucleophilic attack, and facilitates the dehydration of the hemiaminal intermediate to form the crucial iminium ion.[5][13]
Comparative Analysis of Reaction Parameters
The efficiency of the reductive amination is highly dependent on the interplay of several key parameters. The following table summarizes optimized conditions based on established literature for similar ketone substrates.[8][9][10]
| Parameter | Recommended Condition | Rationale & Justification |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for iminium ions over ketones, preventing side reactions. Non-toxic and easy to handle.[7][8][11] |
| Stoichiometry | 1.3 - 1.6 equivalents of NaBH(OAc)₃ | An excess of the reducing agent ensures complete conversion of the iminium ion intermediate.[8] |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent of choice; provides good solubility for reactants and does not react with the borohydride.[9][12] |
| Catalyst | Acetic Acid (AcOH) | 1-2 equivalents are often used to catalyze iminium ion formation for ketones.[8] |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature, avoiding potential side reactions or degradation associated with heating.[8] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. Reaction times can vary based on the reactivity of the specific substrates.[7][8] |
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(Oxetan-3-YL)piperidin-4-amine on a 10 mmol scale.
Materials and Equipment:
-
Oxetan-3-one (CAS: 6704-31-0)
-
Piperidin-4-amine (CAS: 13531-05-6)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH), glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive reagent that can release flammable hydrogen gas upon contact with water. Handle under an inert atmosphere.
-
1,2-Dichloroethane is a suspected carcinogen; handle with care.
Caption: Step-by-step experimental workflow for synthesis.
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperidin-4-amine (1.00 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reactants: Add anhydrous 1,2-dichloroethane (40 mL), followed by oxetan-3-one (0.79 g, 11.0 mmol, 1.1 equiv.) and glacial acetic acid (0.60 mL, 10.5 mmol, 1.05 equiv.).
-
Iminium Formation: Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirred solution in portions over 10 minutes. Note: Mild gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 30 mL).
-
Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine) solution (50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with additional solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the pure 1-(Oxetan-3-YL)piperidin-4-amine.
Conclusion
The reductive amination of oxetan-3-one with piperidin-4-amine using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of the valuable 1-(Oxetan-3-YL)piperidin-4-amine building block. The mild and selective nature of the reducing agent, coupled with optimized conditions using 1,2-dichloroethane and a catalytic amount of acetic acid, ensures high yields while minimizing side-product formation. This protocol provides a robust and scalable procedure for researchers in pharmaceutical and medicinal chemistry, facilitating access to novel chemical entities bearing the advantageous oxetane moiety.
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from [Link]
-
Brainly.com. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?. Available from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from [Link]
- Medley, J. W. (n.d.). Myers Chem 115.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. Available from [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available from [Link]
-
Powers, S. E., Mork, R., & Lodewyk, M. W. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30161–30168. Available from [Link]
-
Powers, S. E., Mork, R., & Lodewyk, M. W. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30161-30168. Available from [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052–9067. Note: A relevant review on the importance of oxetanes, though the direct link is not provided in the search results, this is a highly cited and relevant article in the field. A general search would lead to similar authoritative reviews like Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11305–11356. Available from [Link]
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Matveeva, E. D., Zefirov, N. S., & Zyk, N. V. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3046. Available from [Link]
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Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available from [Link]
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Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available from [Link]
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Purification of 1-(Oxetan-3-YL)piperidin-4-amine by column chromatography
An Application Note and Protocol for the Chromatographic Purification of 1-(Oxetan-3-YL)piperidin-4-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of 1-(Oxetan-3-YL)piperidin-4-amine, a polar, basic building block crucial in modern drug discovery. Standard silica gel chromatography presents significant challenges for this class of compounds, primarily due to strong acid-base interactions with the stationary phase, leading to poor recovery and peak tailing. This document provides an in-depth analysis of the compound's chemical properties and their impact on chromatographic behavior. We present a systematic approach, beginning with analytical Thin Layer Chromatography (TLC) for rapid method development, followed by a detailed, step-by-step protocol for preparative flash column chromatography using a modified mobile phase. This protocol is designed to neutralize the acidic silica surface, ensuring high purity and yield. Alternative strategies and extensive troubleshooting guidance are also provided to empower researchers in overcoming common purification hurdles.
Introduction: The Challenge of Purifying Polar Basic Amines
1-(Oxetan-3-YL)piperidin-4-amine is a valuable synthetic intermediate characterized by a molecular weight of 156.23 g/mol and a predicted pKa of approximately 10.08.[1] Its structure incorporates a piperidine ring, a primary amine, and an oxetane moiety, rendering it highly polar and basic.[2] The purification of such molecules via standard column chromatography is notoriously difficult. The primary obstacle is the interaction between the basic amine functional groups and the acidic silanol (Si-O-H) groups on the surface of silica gel, the most common stationary phase.[3] This strong interaction can lead to irreversible adsorption, significant product loss, and severe peak tailing, making it impossible to achieve adequate separation from impurities.[3][4]
To achieve successful purification, the acidic nature of the stationary phase must be addressed. This guide outlines a field-proven strategy that involves modifying the mobile phase with a small amount of a competing base, such as triethylamine (TEA), to effectively "shield" the analyte from the acidic silica surface.
Foundational Principles: Analyte-Stationary Phase Interactions
The core principle of chromatography is the differential partitioning of compounds between a stationary phase and a mobile phase.[5] For 1-(Oxetan-3-YL)piperidin-4-amine on standard silica gel, the equilibrium is heavily skewed towards adsorption on the stationary phase due to the strong acid-base interaction.
By introducing a basic modifier like triethylamine (TEA) into the mobile phase, the silanol groups are neutralized by the modifier. This allows the target amine to partition more freely into the mobile phase, enabling its migration through the column and effective separation from less polar impurities.
Experimental Workflow: From Crude Mixture to Pure Compound
The purification process follows a logical progression from small-scale analytical assessment to large-scale preparative separation and final purity verification.
Protocol Part I: Method Development with Thin Layer Chromatography (TLC)
Before committing the entire crude product to a column, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[4]
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
TLC developing chamber
-
Microcapillary spotters
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
UV lamp (254 nm)
-
Ninhydrin stain solution for visualization
Procedure:
-
Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the crude reaction mixture in ~0.5 mL of DCM or methanol.
-
Prepare Test Solvents: In small beakers, prepare various mixtures of DCM and MeOH. A good starting point for polar compounds is 10% MeOH in DCM (9:1 v/v).[6] To each test solvent, add 0.5-1% triethylamine (e.g., 100-200 µL of TEA in 20 mL of eluent).[4]
-
Spot the TLC Plate: Using a microcapillary, spot a small, concentrated dot of the sample solution onto the baseline of the TLC plate, about 1 cm from the bottom.[7]
-
Develop the Plate: Place a small amount of a test solvent system into the TLC chamber, ensuring the solvent level is below the baseline of the plate. Place the spotted plate into the chamber, cover it, and allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm); aromatic impurities will appear as dark spots.[4]
-
As the target compound may not be strongly UV active, staining is recommended. Dip the plate in a ninhydrin solution and gently heat with a heat gun. Primary and secondary amines will appear as purple or brown spots.[4]
-
Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize: Adjust the ratio of DCM to MeOH until the desired product spot has an Rf of 0.2-0.4. If the Rf is too low (spot doesn't move), increase the polarity by adding more MeOH. If the Rf is too high (spot moves with the solvent front), decrease the polarity by reducing the amount of MeOH.
| Parameter | Condition A (Initial Trial) | Condition B (Optimized) | Observation |
| Mobile Phase | 95:5 DCM:MeOH + 1% TEA | 90:10 DCM:MeOH + 1% TEA | Increased polarity was needed to move the product off the baseline. |
| Product Rf | ~0.1 | ~0.3 | An Rf of ~0.3 is ideal for column separation.[5] |
| Impurity 1 Rf | ~0.6 | ~0.8 | Well-separated from the product. |
| Baseline Impurities | Yes | Minimal | Most polar impurities remain at the baseline. |
Protocol Part II: Preparative Flash Column Chromatography
This protocol uses the optimized mobile phase from the TLC analysis to purify the bulk material.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized mobile phase (e.g., 90:10 DCM:MeOH + 1% TEA)
-
Less polar "loading" solvent (e.g., 98:2 DCM:MeOH + 1% TEA)
-
Sand, cotton or glass wool
-
Collection tubes/flasks
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the less polar loading solvent. Pour the slurry into the column and gently tap the sides to ensure even packing.[9] Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the loading solvent through the packed silica until the bed is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the loading solvent. Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb into the silica bed.
-
-
Elution:
-
Begin eluting with the less polar loading solvent, carefully adding it to the top of the column without disturbing the silica bed.
-
Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of methanol in the mobile phase during the run.[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using the optimized solvent system.
-
Spot every few fractions on a single TLC plate to identify which contain the pure product.
-
Combine the fractions that contain only the pure product spot.
-
-
Product Isolation:
-
Remove the solvent from the pooled pure fractions using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield.
-
Post-Purification Analysis and Characterization
To confirm the identity and purity of the final product, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.
-
HPLC: Reversed-phase HPLC (RP-HPLC) using a C18 column is a common method for purity analysis of such amines.[10] An aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol) with a modifier is typically used. Due to the basic nature of the analyte, using a mobile phase with a basic pH can improve peak shape.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the piperidine and oxetane rings should be present and match reference spectra.[11][12]
Troubleshooting
| Problem | Potential Cause | Solution |
| Product will not elute from the column. | Insufficient mobile phase polarity; Insufficient TEA. | Gradually increase the percentage of methanol in the eluent. Ensure at least 0.5-1% TEA is present. |
| Severe peak tailing/streaking on TLC/column. | Strong acid-base interaction with silica. | Increase the concentration of TEA in the mobile phase (up to 2%). Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[3][5][13] |
| Poor separation from a close-running impurity. | Sub-optimal mobile phase. | Re-optimize the mobile phase with TLC. Try a different solvent system, for example, Ethyl Acetate/Hexanes with TEA. A slower, more careful gradient elution may be required. |
| Low product recovery. | Irreversible adsorption on silica. | Use the dry loading method to ensure the compound is evenly distributed. Increase the TEA concentration. Consider using a less acidic stationary phase like basic alumina.[5][13] |
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
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Columbia University. Column chromatography. [Link]
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Reddit. Chromotography with free amines?. [Link]
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Millersville University. Thin Layer Chromatography. [Link]
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The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Reddit. TLC Solvent for Very Polar Molecule. [Link]
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PubChemLite. 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O). [Link]
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Sun, N., et al. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
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The Royal Society of Chemistry. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
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Macmillan Group, Princeton University. (2016, June 23). Supplementary Materials for Nickel-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia or Ammonium Salts. [Link]
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PubChem. 1-(Oxetan-3-yl)piperazine. [Link]
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National Institutes of Health. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (2002). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
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The Royal Society of Chemistry. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
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Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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Structural Elucidation of 1-(Oxetan-3-YL)piperidin-4-amine: A Guide to NMR and Mass Spectrometry Data Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Oxetan-3-YL)piperidin-4-amine is a key building block in modern medicinal chemistry, incorporating two highly valuable scaffolds: the piperidine ring, a ubiquitous feature in many pharmaceuticals, and the oxetane motif. The oxetane ring, in particular, has garnered significant attention as a versatile tool to modulate the physicochemical properties of drug candidates, often improving aqueous solubility, metabolic stability, and lipophilicity while reducing the basicity of adjacent amines.[1][2][3][4] Its incorporation can be a critical strategy to overcome pharmacokinetic challenges in drug discovery.[5] This application note provides a comprehensive guide to the structural characterization of 1-(Oxetan-3-YL)piperidin-4-amine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering detailed protocols and an in-depth analysis of the expected spectral data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
The Rationale Behind NMR Structural Assignment
For a molecule like 1-(Oxetan-3-YL)piperidin-4-amine, ¹H and ¹³C NMR are used to confirm the successful coupling of the oxetane and piperidine rings and to verify the integrity of the overall structure. Each unique proton and carbon atom in the molecule will produce a distinct signal (or resonance) in the NMR spectrum, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (for ¹H NMR). The precise chemical shift is dictated by the local electronic environment, while the multiplicity, governed by J-coupling, reveals the number of neighboring protons, allowing for a complete mapping of the molecular framework.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra. The choice of a deuterated solvent is critical; it must dissolve the analyte without producing interfering signals. Methanol-d₄ or Chloroform-d are common choices for amine-containing compounds.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-(Oxetan-3-YL)piperidin-4-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a standard probe.[6]
-
¹H NMR Acquisition:
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a single-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Analysis and Spectral Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for 1-(Oxetan-3-YL)piperidin-4-amine, with atom numbering corresponding to the diagram below.
Caption: Molecular structure of 1-(Oxetan-3-YL)piperidin-4-amine with atom numbering.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H8, H9 | 4.65 - 4.55 | Triplet (t) | 4H | ~6.5 | Methylene protons on the oxetane ring, deshielded by the adjacent oxygen atom. |
| H7 | 3.50 - 3.40 | Quintet | 1H | ~6.5 | Methine proton on the oxetane ring, coupled to the four adjacent methylene protons. |
| H4 | 2.85 - 2.75 | Triplet of triplets (tt) | 1H | ~11.0, ~4.0 | Methine proton at the 4-position of the piperidine ring. |
| H2eq, H6eq | 2.80 - 2.70 | Doublet (d) | 2H | ~11.5 | Equatorial protons adjacent to the piperidine nitrogen, deshielded. |
| H2ax, H6ax | 2.15 - 2.05 | Triplet of doublets (td) | 2H | ~11.5, ~2.5 | Axial protons adjacent to the piperidine nitrogen. |
| H3eq, H5eq | 1.85 - 1.75 | Multiplet (m) | 2H | - | Equatorial protons on the piperidine ring. |
| -NH₂ | 1.50 | Broad Singlet (br s) | 2H | - | Amine protons; signal is often broad and its position can vary. |
| H3ax, H5ax | 1.35 - 1.25 | Quadruplet of doublets (qd) | 2H | ~12.0, ~4.0 | Axial protons on the piperidine ring. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C8, C9 | 73.5 | Oxetane methylene carbons, highly deshielded by the adjacent oxygen atom. |
| C7 | 65.0 | Oxetane methine carbon, deshielded by both oxygen and nitrogen. |
| C2, C6 | 52.0 | Piperidine carbons adjacent to the nitrogen. |
| C4 | 50.5 | Piperidine carbon bearing the amine group. |
| C3, C5 | 33.0 | Piperidine carbons beta to the ring nitrogen. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For drug discovery, it is essential for confirming molecular weight and elucidating structural features through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like 1-(Oxetan-3-YL)piperidin-4-amine, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.
The Rationale Behind MS Fragmentation Analysis
The molecular formula of the compound is C₈H₁₆N₂O, with a monoisotopic mass of 156.1263 g/mol .[7][8] In positive mode ESI-MS, we expect to observe a strong signal for the protonated molecule [M+H]⁺ at m/z 157.1336. By increasing the collision energy in the mass spectrometer (a technique known as MS/MS or tandem MS), this parent ion can be induced to fragment. The resulting fragment ions provide a fingerprint that helps confirm the molecule's structure. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[9][10]
Experimental Protocol: LC-MS Data Acquisition
This protocol describes a typical setup for analyzing the compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 ng/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.
-
LC System:
-
Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure the compound elutes as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan MS from m/z 50-500 to detect the parent ion.
-
MS/MS Mode: A product ion scan targeting the [M+H]⁺ ion (m/z 157.1) to generate a fragmentation spectrum. Set collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Data Analysis and Fragmentation Pathway
The fragmentation of 1-(Oxetan-3-YL)piperidin-4-amine is expected to proceed through several key pathways, as illustrated in the diagram below and summarized in the table.
Caption: Proposed ESI-MS/MS fragmentation pathway for 1-(Oxetan-3-YL)piperidin-4-amine.
Table 3: Predicted High-Resolution MS/MS Fragments of [M+H]⁺
| m/z (Observed) | Proposed Formula | Loss | Proposed Structure/Rationale |
|---|---|---|---|
| 157.1336 | [C₈H₁₇N₂O]⁺ | - | Parent Ion: Protonated 1-(Oxetan-3-YL)piperidin-4-amine |
| 100.1022 | [C₅H₁₂N₂]⁺ | C₃H₅O | Fragment A: Loss of the oxetanyl group via cleavage of the C-N bond, leaving the protonated 4-aminopiperidine. |
| 83.0862 | [C₅H₁₁N]⁺ | C₃H₆NO | Fragment B: Loss of the oxetanyl group and the amine group, resulting from a more complex ring fragmentation. |
| 57.0340 | [C₃H₅O]⁺ | C₅H₁₂N₂ | Fragment C: Cleavage adjacent to the piperidine nitrogen (α-cleavage), resulting in the stable, charged oxetane fragment. |
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural confirmation of 1-(Oxetan-3-YL)piperidin-4-amine. ¹H and ¹³C NMR deliver a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environments of all atoms. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns provide corroborating evidence for the distinct oxetane and piperidine substructures. These analytical protocols are fundamental for ensuring the identity and purity of such critical building blocks in the rigorous process of drug development.
References
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Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. (2023). [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. (2025). [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications. (2010). [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. (2024). [Link]
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Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Optica Publishing Group. [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. (2023). [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
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Electron Impact and Chemical Ionization Mass Spectra of Thiophen-2-amines. SpringerLink. [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Arkat USA. [Link]
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NMR Data for Piperidine Derivatives. Supporting Information, ACS. [Link]
-
Carbon-13 NMR spectra of piperidine and N-methylpiperidine. Journal of the American Chemical Society. (1977). [Link]
-
1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]
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13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
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1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. PubChem. [Link]
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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1H and 13C NMR spectral studies. CORE. [Link]
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1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. (2011). [Link]
-
Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. [Link]
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1-(Oxetan-3-yl)piperazine. PubChem. [Link]
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Piperidine Synthesis. DTIC. (1992). [Link]
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Chemical Space Exploration of Oxetanes. MDPI. (2020). [Link]
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General information for NMR and MS. The Royal Society of Chemistry. [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Leveraging 1-(Oxetan-3-YL)piperidin-4-amine for Enhanced Lead Discovery in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has cemented its role as a powerful strategy for identifying high-quality lead compounds, particularly for challenging biological targets.[1][2][3] The success of FBDD hinges on the quality and diversity of the fragment library, with a growing emphasis on molecules possessing three-dimensional (3D) character to better explore complex binding pockets.[4][5][6] This application note details the strategic value and practical application of 1-(Oxetan-3-YL)piperidin-4-amine, a novel 3D fragment, in FBDD campaigns. We provide a comprehensive overview of its physicochemical properties, its advantages in medicinal chemistry, and detailed protocols for its integration into screening and hit-to-lead workflows.
Introduction: The Strategic Value of 3D Fragments
FBDD prioritizes the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target with low affinity but high ligand efficiency.[7] These initial "hits" serve as starting points for optimization into potent lead compounds.[2][8] While traditional fragment libraries have often been dominated by flat, aromatic compounds, there is a clear trend towards incorporating fragments with greater sp³ character and three-dimensionality.[5][6][9]
Advantages of 3D Fragments:
-
Improved Physicochemical Properties: Increased 3D shape often leads to enhanced aqueous solubility and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[4][5]
-
Enhanced Selectivity: The defined spatial arrangement of 3D fragments can lead to more specific interactions with the target, potentially improving selectivity.[1][5]
-
Novel Chemical Space: 3D fragments allow for the exploration of binding pockets that are not well-addressed by flat molecules, unlocking new therapeutic opportunities.[4][6]
The molecule 1-(Oxetan-3-YL)piperidin-4-amine embodies these principles, combining two highly sought-after motifs in modern medicinal chemistry: the piperidine ring and the oxetane moiety. The piperidine scaffold is a common feature in FDA-approved drugs, offering a versatile and sp³-rich core.[10] The oxetane ring is increasingly valued for its ability to act as a polar, metabolically stable bioisostere for groups like gem-dimethyl or carbonyls, often improving properties such as solubility and metabolic stability.[11][12][13]
Physicochemical Profile of 1-(Oxetan-3-YL)piperidin-4-amine
This fragment is a prime candidate for FBDD libraries due to its favorable physicochemical properties, which align well with the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[6]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | [14][15] |
| Molecular Weight | 156.23 g/mol | [14][16] |
| CAS Number | 1228948-07-9 | [16] |
| XlogP (Predicted) | -0.4 to -0.7 | [15][17] |
| Hydrogen Bond Donors | 1 | [17] |
| Hydrogen Bond Acceptors | 3 | [17] |
| pKa (Predicted) | 10.08 ± 0.10 | [14] |
| Physical Form | Solid | [16] |
Why these properties matter: The low molecular weight and high polarity (negative XlogP) ensure excellent solubility, a critical requirement for biophysical screening methods which often require high compound concentrations. The presence of both hydrogen bond donors and acceptors, combined with the 3D shape, provides multiple points for forming specific, enthalpy-driven interactions with a protein target.[1]
FBDD Workflow Integration
1-(Oxetan-3-YL)piperidin-4-amine can be seamlessly integrated into a standard FBDD campaign. The workflow below illustrates the key stages from initial screen to lead optimization.
Caption: High-level FBDD workflow from fragment screening to lead optimization.
Experimental Protocols
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique for detecting the weak interactions typical of fragment binding.[18][19][20]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization:
-
Rationale: The target protein is covalently coupled to a sensor chip (e.g., CM5 series). Amine coupling is a common and robust method. The goal is to achieve a surface density that provides a good signal-to-noise ratio without causing mass transport limitations.
-
Protocol:
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Create a reference channel by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes.
-
-
-
Fragment Screening:
-
Rationale: Fragments are injected at a relatively high concentration (e.g., 100-500 µM) to detect weak binding. A "cocktail" approach (mixing several fragments) can increase throughput, but individual screening is preferred for cleaner data.
-
Protocol:
-
Prepare 1-(Oxetan-3-YL)piperidin-4-amine and other fragments in the running buffer (e.g., HBS-EP+) at the desired screening concentration. DMSO concentration should be kept constant and low (<5%) across all samples.
-
Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A positive "hit" is identified by a response signal in the target channel that is significantly higher than the reference channel signal.
-
-
-
Data Analysis:
-
Rationale: The primary screen is qualitative or semi-quantitative. Hits are prioritized based on the magnitude of the binding response and visual inspection of the sensorgram shape.
-
Analysis:
-
Perform reference channel subtraction and buffer blank subtraction.
-
Identify fragments that produce a concentration-dependent binding response.
-
Hits are typically confirmed in a dose-response experiment to estimate the dissociation constant (Kᴅ).
-
-
Protocol 2: Hit Validation and Binding Mode Analysis using NMR Spectroscopy
NMR spectroscopy is an essential orthogonal method to confirm hits from primary screens and provide structural information about the binding event.[21][22] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.[22][23]
Objective: To confirm the binding of 1-(Oxetan-3-YL)piperidin-4-amine and determine which parts of the fragment are in closest proximity to the protein.
Methodology:
-
Sample Preparation:
-
Rationale: Samples must be free of aggregates. The protein concentration should be low (10-50 µM) to minimize consumption, while the fragment concentration is significantly higher (1-2 mM) to ensure a detectable bound population.
-
Protocol:
-
Prepare two samples in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Sample 1 (Reference): 1 mM 1-(Oxetan-3-YL)piperidin-4-amine.
-
Sample 2 (STD): 1 mM 1-(Oxetan-3-YL)piperidin-4-amine and 20 µM target protein.
-
-
-
STD-NMR Experiment:
-
Rationale: The STD experiment relies on the Nuclear Overhauser Effect (NOE). Selective saturation of a broad protein resonance is transferred via spin diffusion to the protons of a bound ligand. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. Protons closest to the protein surface receive the most saturation and show the strongest STD effect.[23]
-
Protocol:
-
Acquire a standard 1D ¹H spectrum for both samples.
-
On Sample 2, acquire two interleaved spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum. Only signals from the binding fragment will appear.
-
-
-
Data Analysis (Epitope Mapping):
-
Rationale: By comparing the relative intensities of the signals in the STD spectrum, one can deduce the fragment's "binding epitope"—the face of the molecule that interacts with the protein.
-
Analysis:
-
Integrate the signals in the final STD spectrum and the reference ¹H spectrum.
-
Calculate the STD amplification factor for each proton by normalizing the STD signal intensity to the reference signal intensity.
-
The protons with the highest amplification factors are in closest contact with the protein, revealing the binding orientation. For 1-(Oxetan-3-YL)piperidin-4-amine, one might expect stronger signals from either the piperidine ring or the oxetane moiety, depending on the binding pocket's topology.
-
-
Hit-to-Lead: Vector-Based Elaboration
A key advantage of 1-(Oxetan-3-YL)piperidin-4-amine is the presence of a primary amine on the piperidine ring. This functional group serves as a versatile synthetic handle for "fragment growing" or "linking" strategies.[2][7][24] Once a co-crystal structure confirms the binding mode and shows that the amine is solvent-exposed, structure-based design can be used to elaborate the fragment into a more potent lead compound.
Caption: Hit-to-lead strategy using the amine as a synthetic vector.
Example Elaboration Reactions:
-
Amide Coupling: Reacting the amine with various carboxylic acids to explore nearby pockets for additional hydrogen bonding or hydrophobic interactions.
-
Reductive Amination: Using aldehydes or ketones to introduce new substituents with different steric and electronic properties.
-
Sulfonamide Formation: Coupling with sulfonyl chlorides to introduce strong hydrogen bond acceptors.
This iterative process of design, synthesis, and testing, guided by structural biology, is the core of the hit-to-lead optimization phase.[25]
Conclusion
1-(Oxetan-3-YL)piperidin-4-amine is a high-value fragment for FBDD campaigns. Its inherent three-dimensionality, favorable physicochemical properties, and synthetically tractable nature make it an ideal starting point for discovering novel lead compounds. The incorporation of the oxetane moiety addresses key challenges in modern drug discovery, such as improving solubility and metabolic stability.[11][12] By employing robust biophysical screening methods like SPR and NMR, researchers can confidently identify and validate hits, while the strategically placed amine handle provides a clear and rapid path for hit-to-lead optimization.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]
-
Renaudet, O., & Gaysinski, M. (2014). Surface Plasmon Resonance (SPR) for the screening of fragment libraries. Methods in Molecular Biology, 1143, 19-33. [Link]
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Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]
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Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
-
de Kloe, G. E., Bailey, D., Leurs, R., & de Esch, I. J. P. (2009). The Rule of Three: A Rule for Guiding the Optimization of Fragments. Drug Discovery Today, 14(11-12), 630-634. [Link]
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Kirsch, P., Hartman, A. M., & Hirsch, A. K. H. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
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PubChem. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine. Retrieved from PubChem. [Link]
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Introduction: The Strategic Integration of Privileged Scaffolds in CNS Drug Discovery
An Application Guide for the Development and Evaluation of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives for Central Nervous System (CNS) Targets
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the stringent requirements for molecules to cross the blood-brain barrier and engage with specific neural targets. In this context, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The 1-(Oxetan-3-yl)piperidin-4-amine core is an exemplary modern scaffold, merging the desirable properties of two key structural motifs: the piperidine ring and the oxetane ring.
The piperidine moiety is a ubiquitous feature in CNS drugs, valued for its ability to be functionalized, its defined three-dimensional shape, and its nitrogen atom which is often crucial for target interaction. The oxetane ring, a four-membered cyclic ether, has gained significant traction in contemporary drug design as a powerful tool to fine-tune physicochemical properties.[1] Its incorporation can enhance aqueous solubility, improve metabolic stability by replacing labile groups, and modulate the basicity (pKa) of nearby amines, which is critical for optimizing target engagement and pharmacokinetic profiles.[2][3] The oxetane's small, polar, and sp3-rich character makes it an attractive surrogate for gem-dimethyl or carbonyl groups, often leading to improved drug-like properties.[4][5] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of derivatives based on this promising scaffold.
Part I: Synthesis and Characterization of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives
The synthesis of this scaffold is typically achieved through straightforward and robust chemical transformations. The most common approach is the reductive amination between a piperidine-containing amine and oxetan-3-one. This method is efficient and allows for the late-stage introduction of the oxetane motif, which is advantageous in drug discovery campaigns.[1]
Protocol 1: Synthesis of a Representative Derivative via Reductive Amination
This protocol describes the synthesis of N-((1-(oxetan-3-yl)piperidin-4-yl)methyl)benzamide, a hypothetical derivative illustrating a common amide coupling follow-up to the core synthesis.
Rationale: Reductive amination is a reliable method for forming C-N bonds. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions, and tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis. The subsequent amide coupling using HATU is a standard, high-yield reaction for forming amide bonds from carboxylic acids and amines.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxetan-3-one (1.1 eq).
-
Reductive Amination: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to stir at room temperature for 16 hours.
-
Work-up and Deprotection: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate, is then dissolved in a 4M solution of HCl in 1,4-dioxane and stirred for 2 hours to remove the Boc protecting group. Concentrate the mixture to dryness to yield 1-(oxetan-3-yl)piperidin-4-amine as its hydrochloride salt.
-
Amide Coupling: Dissolve the 1-(oxetan-3-yl)piperidin-4-amine salt (1.0 eq), benzoic acid (1.0 eq), and HATU (1.1 eq) in dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir the reaction at room temperature for 4 hours.
-
Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford the target compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Sources
Application Notes & Protocols: Leveraging 1-(Oxetan-3-YL)piperidin-4-amine for Next-Generation GPCR Ligand Synthesis
Introduction: The Strategic Value of 1-(Oxetan-3-YL)piperidin-4-amine in Modern GPCR Drug Discovery
G-Protein Coupled Receptors (GPCRs) remain one of the most critical and heavily pursued target classes in drug discovery.[1] Ligands targeting these receptors often require a delicate balance of potency, selectivity, and optimized pharmacokinetic (PK) and pharmacodynamic (PD) properties. The molecular architecture of these ligands is paramount, and medicinal chemists are increasingly turning to "privileged scaffolds" and innovative building blocks to navigate the complexities of GPCR-targeted drug design.[2][3] The piperidine-4-amine core is a well-established scaffold in aminergic GPCR ligands, frequently interacting with key residues in receptor binding pockets.[4][5] However, achieving optimal drug-like properties often necessitates strategic modifications to this core structure.
This is where the building block 1-(Oxetan-3-YL)piperidin-4-amine emerges as a powerful tool. It synergistically combines the proven piperidine-4-amine scaffold with the unique physicochemical benefits of an oxetane ring. The oxetane moiety, a four-membered oxygen-containing heterocycle, is no longer a synthetic curiosity but a validated motif in medicinal chemistry for its ability to confer significant advantages.[6][7] Its incorporation is a deliberate strategy to enhance aqueous solubility, improve metabolic stability, and fine-tune the basicity of adjacent amines—all critical hurdles in the optimization of GPCR ligands.[8][9][10]
The strategic introduction of the N-oxetanyl group onto the piperidine ring serves several key purposes:
-
Basicity Attenuation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity (pKa) of the piperidine nitrogen.[10] This is crucial for mitigating off-target effects, particularly hERG inhibition, which is often linked to highly basic amine centers.[6]
-
Solubility Enhancement: The oxetane ring is a compact, polar, and effective hydrogen bond acceptor, which can markedly improve the aqueous solubility of a parent molecule.[9][11] This addresses a primary challenge in drug development, where poor solubility can hinder bioavailability and lead to clinical failures.[11]
-
Metabolic Stability: By replacing more metabolically labile groups (e.g., N-alkyl groups), the N-oxetanyl moiety can block or redirect metabolism away from cytochrome P450 (CYP) enzymes, thereby improving the drug's half-life.[6][11]
-
Increased Three-Dimensionality (sp³ character): The puckered, non-planar structure of the oxetane ring increases the three-dimensional character of the ligand.[8][11] This can lead to improved binding affinity and selectivity by enabling more precise and unique interactions within the GPCR binding pocket.[11]
These application notes provide a detailed guide for researchers on the practical application of 1-(Oxetan-3-YL)piperidin-4-amine in the synthesis of novel GPCR ligands, focusing on a standard and robust amide coupling protocol.
Application Note I: Physicochemical Property Modulation
The primary application of 1-(Oxetan-3-YL)piperidin-4-amine is to serve as an advanced building block during the lead optimization phase of a drug discovery campaign. Its value is most evident when compared to more traditional N-substituted piperidine-4-amine analogues.
Consider a hypothetical lead compound for a CNS-targeted GPCR, "Lead-Cpd-Me," which contains an N-methylpiperidine-4-amine moiety. While potent, it suffers from poor solubility and shows some hERG activity. By replacing the N-methyl group with an N-oxetanyl group to create "Lead-Cpd-Oxt," we can anticipate a significant improvement in its drug-like properties.
Data Presentation: Comparative Physicochemical Properties
| Property | Lead-Cpd-Me (N-Methyl) | Lead-Cpd-Oxt (N-Oxetanyl) | Rationale for Improvement[6][8][9][11] |
| Calculated LogP (cLogP) | 3.5 | 2.8 | Oxetane is more polar and less lipophilic than an alkyl group. |
| Aqueous Solubility (pH 7.4) | 15 µg/mL | 110 µg/mL | Oxetane acts as a hydrogen bond acceptor, improving solvation. |
| Piperidine N pKa | ~9.8 | ~7.1 | Inductive electron-withdrawing effect of the oxetane oxygen. |
| hERG Inhibition (IC₅₀) | 2.5 µM | > 30 µM | Reduced basicity of the piperidine nitrogen lessens interaction with the hERG channel. |
| Microsomal Stability (t½, HLM) | 18 min | 55 min | N-oxetanyl group is less susceptible to CYP-mediated N-dealkylation. |
This data illustrates the transformative impact of incorporating the oxetanyl moiety, turning a problematic lead into a more viable candidate for further development.
Experimental Protocols: Synthesis of a Model GPCR Ligand via Amide Coupling
The primary amine of 1-(Oxetan-3-YL)piperidin-4-amine is an ideal handle for coupling with carboxylic acids, a cornerstone reaction in the assembly of a vast number of GPCR ligands.[12] The following section details a robust, field-proven protocol for this transformation.
Workflow Overview
The overall workflow involves the activation of a carboxylic acid followed by its reaction with the amine building block to form a stable amide bond.
Caption: Amide coupling workflow for ligand synthesis.
Detailed Step-by-Step Protocol: HATU-Mediated Amide Coupling
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[13][14]
Materials and Reagents:
-
1-(Oxetan-3-YL)piperidin-4-amine (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add 1-(Oxetan-3-YL)piperidin-4-amine (1.0 eq) to the solution.
-
Causality Explanation: Adding the primary reactants together first ensures they are fully dissolved and ready for the coupling reaction. DMF is an excellent polar aprotic solvent for this purpose.[15]
-
-
Activation and Coupling:
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the stirring solution at room temperature. A slight exotherm may be observed.
-
Causality Explanation: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, facilitating its reaction with HATU to form a highly reactive O-acylisourea active ester.[13][14] This active ester is then readily attacked by the primary amine of the piperidine building block. Using an excess of base ensures the reaction goes to completion.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Trustworthiness Check: A co-spotted TLC plate (starting amine, reaction mixture, co-spot) is a simple and effective way to confirm the consumption of the limiting reagent.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Causality Explanation: The aqueous washes are critical for removing the water-soluble reagents and byproducts (e.g., salts, residual DMF, tetramethylurea from HATU), simplifying the final purification step.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to elute the final product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final amide ligand as a solid or oil.
-
Signaling Pathway Context
The synthesized ligands are designed to modulate GPCR signaling. Understanding the canonical pathway is essential for downstream pharmacological assessment.
Caption: Canonical GPCR signaling cascade.
Conclusion and Future Directions
The 1-(Oxetan-3-YL)piperidin-4-amine building block is a highly valuable asset for medicinal chemists targeting GPCRs. Its rational design allows for the systematic improvement of key ADME (Absorption, Distribution, Metabolism, and Excretion) and safety parameters without compromising, and often enhancing, target engagement. The provided amide coupling protocol is a reliable and scalable method for incorporating this moiety into diverse molecular scaffolds. Future applications could involve its use in fragment-based drug discovery or the development of biased GPCR ligands, where its unique conformational properties could be harnessed to selectively engage specific downstream signaling pathways.[16]
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Scott, P. J. H. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
-
Litskan, E., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
-
Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. [Link]
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Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]
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Senczyk, M., et al. (2024). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]
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Taylor, J. E., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. RSC Publishing. [Link]
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Senczyk, M., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. [Link]
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Patel, A. N., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Website. [Link]
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Taylor, J. E., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. PubMed. [Link]
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Sanchez, J., et al. (2020). Scaffold Analysis of Ligands Exhibiting GPCR Signaling Bias. ChemRxiv. [Link]
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Senczyk, M., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. [Link]
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Farrugia, L., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Website. [Link]
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
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Takeda, H., et al. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized in a Wheat Germ Cell-Free Protein Synthesis System Combined With Glycerosomes. Frontiers in Pharmacology. [Link]
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Application Note: A Scalable, High-Purity Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine for Preclinical Development
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-(Oxetan-3-YL)piperidin-4-amine, a critical building block in modern drug discovery. The oxetane motif is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability.[1] The protocol detailed herein employs a robust two-step sequence commencing with a selective reductive amination, followed by an efficient deprotection. This process is designed for scalability, safety, and the consistent production of high-purity material (>98%) suitable for preclinical and early-phase drug development. We address key scale-up challenges, including reaction monitoring, thermal safety, and purification strategies, to ensure a reliable and transferable manufacturing process.
Introduction and Synthetic Strategy
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[2][3] Its functionalization allows for the precise tuning of pharmacological activity. The incorporation of a 3-oxetanyl group via N-alkylation introduces a strained, polar, and metabolically robust moiety that can significantly improve a drug candidate's profile.[4]
The synthetic route chosen for its scalability and efficiency is a two-step process:
-
Boc-Protected Reductive Amination: Reaction of commercially available tert-butyl 4-aminopiperidine-1-carboxylate with oxetan-3-one. This reaction is mediated by sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), a mild and selective reducing agent ideal for this transformation.[5]
-
Acidic Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group using hydrochloric acid to yield the target compound as a stable dihydrochloride salt.
This strategy is superior to direct alkylation on the unprotected piperidine, as the Boc group prevents potential side reactions and simplifies the purification of the intermediate. The use of STAB is a key choice for scale-up; it is less reactive towards water than sodium borohydride and avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride.[5]
Diagram 1: Overall two-step synthetic workflow for 1-(Oxetan-3-YL)piperidin-4-amine.
Safety and Reagent Handling
Scaling up chemical reactions requires stringent adherence to safety protocols. The primary hazards in this synthesis are associated with the starting materials and reagents.
-
Oxetan-3-one: This is a flammable liquid and vapor that can cause serious eye damage and skin irritation.[1][6] It should be handled in a well-ventilated fume hood, away from heat and ignition sources, using appropriate personal protective equipment (PPE), including chemical safety goggles and gloves.[7][8]
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive solid.[9] Contact with moisture releases flammable gases that may ignite spontaneously. It is also a skin, eye, and respiratory irritant.[10] Store in a tightly sealed container in a dry place and handle under an inert atmosphere (e.g., nitrogen or argon) for large-scale operations.[11]
-
Hydrochloric Acid: Concentrated solutions are highly corrosive and cause severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and a face shield.
All reactions should be performed in a suitable, grounded reactor with appropriate temperature control and emergency quenching materials readily available.
Detailed Experimental Protocols
Part A: Synthesis of tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate (Intermediate)
Materials:
-
tert-butyl 4-aminopiperidine-1-carboxylate (1.00 eq.)
-
Oxetan-3-one (1.05 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.50 eq.)
-
Acetic Acid (catalytic, ~0.1 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Set up a reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet.
-
Charge the reactor with tert-butyl 4-aminopiperidine-1-carboxylate (1.00 eq.) and dichloromethane (DCM, approx. 10 mL per gram of starting amine).
-
Begin stirring to form a clear solution. Add a catalytic amount of glacial acetic acid (~0.1 eq.).
-
Add oxetan-3-one (1.05 eq.) dropwise to the solution while maintaining the internal temperature below 25 °C.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reactor to 0-5 °C using an ice bath.
-
In portions, carefully add sodium triacetoxyborohydride (1.50 eq.) over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is mildly exothermic.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by LC-MS analysis.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or waxy solid. The material is often of sufficient purity for the next step.
Part B: Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine Dihydrochloride (Final Product)
Materials:
-
tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate (1.00 eq.)
-
4M HCl in 1,4-Dioxane or Isopropanol (IPA) (4.0-5.0 eq.)
-
Isopropanol (IPA)
-
Methyl tert-butyl ether (MTBE)
Protocol:
-
Charge a clean, dry reactor with the crude intermediate from Part A (1.00 eq.).
-
Dissolve the intermediate in a minimal amount of a suitable solvent like isopropanol (approx. 5 mL per gram).
-
Cool the solution to 0-5 °C.
-
Slowly add 4M HCl in dioxane or IPA (4.0-5.0 eq.) dropwise, maintaining the temperature below 15 °C. Gas evolution (isobutylene) will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate will form.
-
Monitor the deprotection by LC-MS to confirm the complete consumption of the starting material.
-
Once complete, add an anti-solvent such as MTBE (equal volume to the reaction solvent) to further precipitate the product.
-
Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold MTBE to remove residual impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Mechanism and Rationale
The core of this synthesis is the reductive amination, a powerful C-N bond-forming reaction.[12][13]
Diagram 2: Simplified mechanism of reductive amination.
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion, a process that is often catalyzed by a weak acid.[14] The sodium triacetoxyborohydride then acts as a selective hydride donor, reducing the electrophilic iminium ion to the corresponding secondary amine.[15] The three electron-withdrawing acetate groups on the boron atom moderate the reactivity of the hydride, preventing the reduction of the starting ketone.[9]
Data Summary and Characterization
The following table summarizes typical results for a laboratory-scale synthesis, which can be maintained during scale-up with appropriate process controls.
| Parameter | Step 1 (Intermediate) | Step 2 (Final Product) |
| Starting Material | tert-butyl 4-aminopiperidine-1-carboxylate | tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate |
| Molecular Weight | 200.29 g/mol | 256.36 g/mol |
| Typical Yield | 85-95% | 90-98% |
| Appearance | White to off-white solid/waxy oil | White crystalline solid |
| Purity (by HPLC) | >95% | >98% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spec (ESI+) | m/z = 257.2 [M+H]⁺ | m/z = 157.1 [M+H]⁺ (free base) |
Characterization of Final Product (1-(Oxetan-3-YL)piperidin-4-amine dihydrochloride):
-
¹H NMR (400 MHz, D₂O): δ 4.90-4.80 (m, 2H), 4.75-4.65 (m, 2H), 4.40-4.30 (m, 1H), 3.70-3.55 (m, 3H), 3.25-3.10 (m, 2H), 2.35-2.20 (m, 2H), 1.95-1.80 (m, 2H).
-
¹³C NMR (101 MHz, D₂O): δ 76.5, 64.3, 55.2, 49.6, 42.8, 25.1.
-
Purity (HPLC): >98% (210 nm).
Conclusion
This application note details a validated and scalable two-step synthesis for producing 1-(Oxetan-3-YL)piperidin-4-amine dihydrochloride. The chosen methodology, centered around a selective reductive amination with sodium triacetoxyborohydride, is safe, high-yielding, and robust. The resulting high-purity material meets the stringent requirements for preclinical studies, enabling its use in the development of next-generation therapeutics.
References
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Oxetanone. Retrieved from [Link]
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Grokipedia. (n.d.). 3-Oxetanone. Retrieved from [Link]
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ChemBK. (2024). oxetan-3-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]
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Sobczak, A., et al. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Scientific Reports. Available at: [Link]
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Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
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LibreTexts Chemistry. (2020). Synthesis of Amines by Reductive Amination. Retrieved from [Link]
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Sarodnik, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. Available at: [Link]...
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]
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Dicks, A. P., & Batey, R. A. (2001). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine. Retrieved from [Link]
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Lee, J., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]
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Fischer, N., et al. (2020). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Chemistry – A European Journal. Available at: [Link]
-
Orfi, L., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
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Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Dosen-Micovic, L., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. Available at: [Link]
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Jones, P., et al. (2009). The development of diaryl amino piperidines as potent delta opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]
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Kumar, R., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives. Journal of Molecular Structure. Available at: [Link]
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Application Note: A Robust and Scalable Protocol for the Boc Protection of 1-(Oxetan-3-YL)piperidin-4-amine
Abstract
This application note provides a detailed, field-proven experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of the primary amine in 1-(Oxetan-3-YL)piperidin-4-amine. The Boc group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, due to its stability across a wide range of reaction conditions and the mild methods required for its subsequent removal.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step protocols for synthesis and purification, and comprehensive characterization data.
Introduction and Scientific Rationale
In multi-step organic synthesis, particularly within drug discovery pipelines, the selective modification of a polyfunctional molecule is a common challenge. The primary amine of 1-(Oxetan-3-YL)piperidin-4-amine is a nucleophilic and basic center that can interfere with desired transformations elsewhere in the molecule. To circumvent this, its reactivity must be temporarily masked using a protecting group.
The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is typically introduced using di-tert-butyl dicarbonate (Boc anhydride), which reacts readily with amines to form a stable carbamate.[3] This carbamate is resilient to most nucleophiles and bases, allowing for a broad scope of subsequent chemical reactions.[4] Crucially, the Boc group can be cleaved under mild acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine without compromising other sensitive functionalities.[3][5][6] This orthogonality is a key principle in complex synthetic strategies.[1]
This protocol outlines a reliable and scalable method for the synthesis of tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate, ensuring high yield and purity.
Reaction Mechanism and Stoichiometry
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O).[1][5] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the neutral, volatile byproducts tert-butanol and carbon dioxide gas.[1][7] The use of a non-nucleophilic base like triethylamine (TEA) is recommended to neutralize the protonated amine formed during the reaction, which can accelerate the process.[8]
Materials and Equipment
Chemicals & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (0.01 mol scale) |
| 1-(Oxetan-3-YL)piperidin-4-amine | 1228948-07-9 | 156.23 | 1.0 | 1.56 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.1 | 2.40 g |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.5 | 2.1 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | - | As needed |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | - | As needed |
| Brine (Saturated NaCl aq.) | 7647-14-5 | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
| TLC Stain (Ninhydrin solution) | 485-47-2 | - | - | As needed |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
High-vacuum pump
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
-
Standard laboratory glassware (beakers, graduated cylinders, pipettes)
-
Analytical balance
Safety and Hazard Management
All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., Nitrile rubber).[9]
-
Di-tert-butyl dicarbonate: Flammable solid, fatal if inhaled, and causes serious skin and eye irritation.[9] Avoid inhalation of dust. Handle with care, as bottles can build up internal pressure from slow decomposition into CO₂.[3]
-
Dichloromethane (DCM): Volatile and suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Triethylamine (TEA): Flammable liquid, corrosive, and has a strong, unpleasant odor. Handle in a well-ventilated area.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[10]
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Oxetan-3-YL)piperidin-4-amine (1.56 g, 0.01 mol).
-
Add anhydrous dichloromethane (50 mL) and stir at room temperature (20-25°C) until the amine is fully dissolved.
Step 2: Reagent Addition
-
To the stirred solution, add triethylamine (2.1 mL, 0.015 mol).
-
Slowly add di-tert-butyl dicarbonate (2.40 g, 0.011 mol) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm and the rate of CO₂ evolution, preventing pressure buildup.[7]
-
Stir the reaction mixture at room temperature.
Step 3: Reaction Monitoring via TLC
-
Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).
-
Eluent System: A mixture of 10% Methanol in Dichloromethane or 5-10% Triethylamine in Ethyl Acetate is effective.
-
Spotting: On a TLC plate, spot the starting material (co-spot), and the reaction mixture.
-
Visualization:
-
First, visualize the plate under a UV lamp (254 nm) if any components are UV-active.
-
Next, stain the plate with a ninhydrin solution and gently heat with a heat gun. The starting primary amine will appear as a distinct colored spot (typically purple or yellow), which will fade and disappear upon reaction completion. The Boc-protected product is ninhydrin-inactive.
-
-
The reaction is considered complete when the starting amine spot is no longer visible (typically 2-4 hours).[1]
Step 4: Aqueous Work-up
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Dilute the mixture with an additional 50 mL of DCM.
-
Wash the organic layer sequentially with:
Step 5: Isolation and Purification
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a white solid or a viscous oil.
-
If TLC or NMR analysis indicates impurities, the crude product can be purified via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).
Product Characterization
The final product is tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate .
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.6-4.7 (m, 2H, O-CH ₂), ~4.5 (t, 2H, O-CH ₂), ~3.5 (br s, 1H, NH -Boc), ~3.1-3.3 (m, 1H, CH-N), ~2.7-2.9 (m, 2H, piperidine), ~2.0-2.2 (m, 2H, piperidine), ~1.8-2.0 (m, 2H, piperidine), ~1.45 (s, 9H, C(CH ₃)₃), ~1.3-1.5 (m, 2H, piperidine). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155.0 (C=O), ~79.5 (O-C (CH₃)₃), ~72.0 (O-CH₂), ~65.0 (CH-N), ~50.0 (piperidine), ~45.0 (piperidine), ~32.0 (piperidine), ~28.4 (C(C H₃)₃). |
| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3350 (N-H stretch, carbamate), ~2970 (C-H stretch, alkane), ~1685 (C=O stretch, carbamate).[12] |
| Mass Spectrometry (ESI+) | Calculated for C₁₃H₂₄N₂O₃ [M+H]⁺: 257.18. Found: ~257.2. |
Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration.[12][13] The disappearance of the primary amine signals and the appearance of the characteristic 9H singlet for the t-butyl group are key indicators of a successful reaction.[14]
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography - ResearchGate. [Link]
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com. [Link]
-
TLC Seperation of N-Boc thiol : r/OrganicChemistry - Reddit. [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications. [Link]
-
VanVeller Lab Resources - Department of Chemistry. [Link]
-
How to confirm BOC deprotection by TFA ? | ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: N-Alkylation of 1-(Oxetan-3-YL)piperidin-4-amine
Welcome to the technical support center for the N-alkylation of 1-(oxetan-3-yl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The inherent nucleophilicity of the secondary piperidine nitrogen makes it a prime candidate for derivatization, yet challenges in achieving clean, high-yielding reactions are common. This document provides in-depth, field-proven insights into troubleshooting the two most prevalent N-alkylation methodologies: Direct Alkylation and Reductive Amination .
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured as a series of questions that directly address common experimental failures. We will explore the underlying chemical principles and provide actionable solutions.
Section 1: Direct N-Alkylation with Electrophiles (e.g., Alkyl Halides)
Direct alkylation is a classic SN2 reaction where the piperidine nitrogen acts as a nucleophile, displacing a leaving group on an electrophile. While straightforward in principle, its success is highly dependent on a careful balance of reagents and conditions.
A1: Low conversion is a frequent challenge in N-alkylation. The primary factors to investigate are the reactivity of your electrophile, the choice of base and solvent, and the reaction conditions.
-
Electrophile Reactivity: The rate of an SN2 reaction is highly dependent on the leaving group. The general reactivity trend is Alkyl Iodide > Alkyl Triflate > Alkyl Bromide > Alkyl Chloride.[1] If you are using an alkyl chloride or bromide and observing low reactivity, consider switching to the corresponding iodide. Alternatively, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction in situ through the Finkelstein reaction.[2]
-
Base Selection and Solubility: The base is critical for neutralizing the acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate and deactivate the starting amine.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are common and effective but often have poor solubility in less polar organic solvents. If using potassium carbonate, ensure your solvent is sufficiently polar, such as acetonitrile (ACN) or dimethylformamide (DMF), to facilitate the reaction.[2][3]
-
Organic Bases (DIPEA, Et₃N): Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are soluble in a wider range of solvents and are excellent choices to prevent side reactions.[2][3]
-
-
Temperature and Reaction Time: Sterically hindered electrophiles or less reactive starting amines may require elevated temperatures (e.g., 60-80 °C) or prolonged reaction times to overcome the activation energy barrier.[1] Monitor the reaction by TLC or LC-MS to determine if it has stalled or is proceeding slowly.
A2: This is a classic problem in amine alkylation.[4][5] The N-alkylated tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a second alkylation event that forms a quaternary ammonium salt.
Strategies to Mitigate Over-Alkylation:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the starting 1-(oxetan-3-yl)piperidin-4-amine relative to the alkylating agent.
-
Slow Addition of Electrophile: Adding the alkyl halide slowly via a syringe pump can maintain a low concentration of the electrophile, favoring mono-alkylation.[3] This ensures the electrophile is more likely to react with the more abundant starting amine.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes temper the rate of the second alkylation more than the first.
Section 2: Reductive Amination
Reductive amination is arguably the most reliable and versatile method for N-alkylation, especially for creating tertiary amines.[6] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. This method elegantly avoids the issue of over-alkylation.[7]
A3: This failure mode almost always points to an issue with the first step of the reaction: the formation of the iminium ion intermediate.
-
pH Control is Crucial: The formation of the iminium ion from a secondary amine and a carbonyl compound is catalyzed by acid.[8] The reaction is often sluggish at neutral pH. Adding a catalytic amount of a weak acid, such as acetic acid (AcOH), is typically required to accelerate this step.[8][9]
-
Solvent and Water Sequestration: The condensation reaction to form the iminium ion produces one equivalent of water. This equilibrium can be driven towards the starting materials if water accumulates.
-
Conducting the reaction in a solvent that allows for the azeotropic removal of water can be effective, though less common for one-pot procedures.
-
A more practical approach is the addition of drying agents like powdered molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent.[8]
-
-
Allow Time for Iminium Formation: Do not add the reducing agent immediately. Allow the amine, carbonyl compound, and acid catalyst to stir at room temperature for a period (typically 30-60 minutes) to ensure the iminium ion has formed before introducing the hydride source.[2]
A4: This indicates that your reducing agent is too reactive and is reducing the carbonyl starting material faster than, or in competition with, the iminium ion intermediate.
-
Choice of Reducing Agent: This is the most critical parameter for success.
-
Avoid Strong Reductants: Reagents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and ketones. While it can work if the iminium formation is fast and complete, it often leads to the alcohol byproduct.[7][10]
-
Use Selective Reductants: The gold standard for reductive amination is sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[6][11] It is a mild and sterically hindered hydride donor that is particularly effective at reducing protonated imines (iminium ions) while being slow to react with less electrophilic aldehydes and ketones.[7] Sodium cyanoborohydride (NaBH₃CN) is another classic choice that is selective for iminium ions at mildly acidic pH, but its use has decreased due to the potential to generate toxic HCN gas if the reaction becomes too acidic.[7][10]
-
Section 3: General Purification & Workflow
A5: This is a very common issue when purifying basic compounds like tertiary amines on standard (slightly acidic) silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your starting eluent system that has been modified with a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the solvent system.[12] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Acid-Base Extraction: For removing non-basic impurities or excess starting carbonyls, a liquid-liquid extraction is highly effective.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine product will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a strong base (e.g., 2 M NaOH) until pH > 12.
-
Extract the now-neutralized product back into an organic solvent.
-
Drying and concentrating this final organic layer will yield a much cleaner product.[13]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity for iminium ions; non-toxic byproducts; commercially available and easy to handle.[6][11] | More expensive than NaBH₄; can be moisture-sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions at controlled pH (4-6).[7] | Highly toxic; generates HCN gas under strongly acidic conditions (pH < 4).[10] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available.[10] | Poor selectivity; readily reduces starting aldehydes and ketones, often leading to alcohol byproducts.[7] |
Table 2: Recommended Conditions for Direct Alkylation
| Base (eq.) | Solvent | Temperature | Notes |
| K₂CO₃ (2-3) | Acetonitrile (ACN) | Room Temp to 80 °C | Good for reactive halides (iodides, bromides). Ensure vigorous stirring.[3] |
| Cs₂CO₃ (2-3) | DMF or ACN | Room Temp to 60 °C | More soluble and reactive than K₂CO₃, but more expensive. |
| DIPEA (2-3) | DCM, ACN, or DMF | Room Temp to 60 °C | Excellent for preventing over-alkylation; easy to remove post-reaction.[3] |
Experimental Workflows & Visualizations
Caption: Standard workflow for a one-pot reductive amination experiment.
Caption: Decision tree for troubleshooting low-yield N-alkylation reactions.
References
-
BenchChem. (2025). Troubleshooting Low Conversion in N-Alkylation of Secondary Amines. BenchChem Technical Notes. 1
-
Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem Technical Notes. 6
-
Wikipedia. (2023). Reductive amination.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines. BenchChem Technical Notes. 2
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
-
Various Authors. (2025). Question about reductive amination reaction procedure. Reddit r/Chempros.
-
Various Authors. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. BenchChem Technical Notes. 14
-
Various Authors. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate.
-
BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. BenchChem Technical Notes. 13
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
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- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine
Introduction
1-(Oxetan-3-YL)piperidin-4-amine is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its unique physicochemical properties, conferred by the strained oxetane ring, can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity when incorporated into drug candidates.[1][2] The most common and industrially scalable synthetic route is the reductive amination between a piperidine-4-amine precursor and oxetan-3-one.
While theoretically straightforward, this synthesis is frequently plagued by a variety of side reactions that can significantly reduce yield, complicate purification, and introduce difficult-to-remove impurities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers diagnose and mitigate these common issues.
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing a solution.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Question: My reaction has stalled. I see both my piperidine starting material and oxetan-3-one by LC-MS, but the product peak is not increasing. What is happening?
Answer: This issue typically points to problems with the formation of the key iminium ion intermediate or the efficacy of the reducing agent.
Possible Causes & Solutions:
-
Inefficient Imine/Iminium Formation: The condensation between the amine and the ketone is a reversible equilibrium.
-
Diagnosis: If your reaction medium is not slightly acidic, the ketone may not be sufficiently activated. Conversely, strong acidity can fully protonate the starting amine, rendering it non-nucleophilic.
-
Solution: For reductive aminations using sodium triacetoxyborohydride (NaBH(OAc)₃), the acetic acid present as an impurity in the reagent is often sufficient to catalyze iminium formation. If using other reagents like sodium cyanoborohydride (NaBH₃CN), the addition of a catalytic amount of acetic acid (AcOH) is necessary to maintain a pH of ~5-6.
-
-
Reducing Agent Decomposition: Hydride-based reducing agents, especially borohydrides, can decompose in the presence of water or protic solvents.
-
Diagnosis: Ensure you are using anhydrous solvents. If your piperidine starting material is a hydrochloride salt, the pre-reaction neutralization step must be thorough.
-
Solution: Use freshly opened, high-purity reagents. Dry solvents over molecular sieves prior to use. When using a salt form of the amine, perform a neutralization workup or add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) before adding the reducing agent.
-
-
Incorrect Stoichiometry: An excess of the amine can sometimes hinder the reaction.
-
Solution: While a slight excess of one reagent is common, start with a 1:1 to 1:1.2 molar ratio of the amine to oxetan-3-one.
-
Issue 2: Detection of an Impurity with a Mass of (M+16) or (M+18) Da Higher than the Product
Question: My LC-MS analysis shows a significant peak with a mass that suggests a diol byproduct. What is this, and how can I prevent it?
Answer: This is a classic sign of oxetane ring-opening , a major side reaction pathway. The +18 Da impurity corresponds to the formation of a 1,3-diol following hydrolysis.
Mechanism of Oxetane Ring-Opening: The strained four-membered oxetane ring is susceptible to nucleophilic attack, a process that is significantly accelerated under acidic conditions which activate the ring by protonating the oxygen atom.[3][4][5][6] In reductive amination, the acidic conditions required for iminium formation can also promote the ring-opening of either the oxetan-3-one starting material or the oxetane moiety in the final product.
dot graph "Oxetane_Ring_Opening" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Product [label="1-(Oxetan-3-YL)piperidin-4-amine", fillcolor="#F1F3F4"]; ProtonatedProduct [label="Protonated Oxetane Product", fillcolor="#FBBC05"]; H2O [label="H₂O (Nucleophile)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Carbocation Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiolProduct [label="Ring-Opened Diol Byproduct\n(M+18 Da)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Product -> ProtonatedProduct [label=" + H⁺ (Acid Catalyst)"]; ProtonatedProduct -> Intermediate [label=" Ring Opening"]; {H2O; Intermediate} -> DiolProduct [label=" Nucleophilic Attack"];
} caption="Acid-catalyzed oxetane ring-opening."
Troubleshooting & Optimization:
-
Control Acidity: This is the most critical parameter. Avoid strong Brønsted or Lewis acids.[4][5] If using NaBH(OAc)₃, which is mildly acidic, ensure the reaction is not run for an excessively long time. If using NaBH₃CN, use the minimum amount of AcOH required to facilitate imination.
-
Temperature Management: High temperatures can promote ring-opening.[4] Run the reaction at room temperature or consider cooling to 0 °C, especially if you observe significant byproduct formation.
-
Choice of Reducing Agent: NaBH(OAc)₃ is generally preferred as it is selective for imines over ketones and performs well under mild conditions.[7] Harsher reducing agents like LiAlH₄ are not recommended as they can cleave the oxetane ring.[5]
-
Workup Conditions: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) rather than a strong acid. During extraction, avoid washing with acidic solutions.
Issue 3: Detection of an Impurity with Mass Corresponding to Double Alkylation
Question: I'm synthesizing the target compound from piperidin-4-amine directly. My mass spectrum shows a peak at M+70 Da relative to my product, suggesting the addition of a second oxetane group. How do I stop this?
Answer: You are observing N,N-dialkylation . The primary amine of your starting material is being alkylated twice by oxetan-3-one.
Troubleshooting & Optimization:
-
Use a Protecting Group: The most robust solution is to start with a protected amine, such as N-Boc-piperidin-4-amine. The reductive amination is performed on the secondary piperidine nitrogen, and the Boc group is removed in a final step. This completely prevents dialkylation of the exocyclic amine.
-
Control Stoichiometry: If you must use the unprotected piperidin-4-amine, use a significant excess of the diamine relative to oxetan-3-one. This statistically favors mono-alkylation. However, this makes purification more challenging.
-
Slow Addition: Adding the oxetan-3-one slowly to the reaction mixture containing the amine and reducing agent can help maintain a low concentration of the ketone, disfavoring the second alkylation.[8]
dot graph "Alkylation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Piperidin-4-amine", fillcolor="#F1F3F4"]; Product [label="Desired Mono-alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="N,N-Dialkylated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent [label="Oxetan-3-one + \nReducing Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Product [label="1st Alkylation\n(Desired)"]; Product -> SideProduct [label="2nd Alkylation\n(Side Reaction)"]; Reagent -> Product [style=invis]; Reagent -> SideProduct [style=invis]; } caption="Competitive mono- vs. di-alkylation."
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: reductive amination or direct N-alkylation with a 3-halo-oxetane?
A1: Reductive amination is overwhelmingly preferred for its operational simplicity, use of more stable and readily available starting materials (oxetan-3-one vs. unstable 3-halo-oxetanes), and generally milder reaction conditions.[7][9] Direct alkylation with 3-halo-oxetanes often requires harsher conditions and is prone to quaternization of the piperidine nitrogen and elimination side reactions.[8]
Q2: My oxetane-containing product seems to be degrading during silica gel chromatography. What should I do?
A2: The slightly acidic nature of standard silica gel can cause on-column degradation via ring-opening, especially for sensitive compounds.[3][10]
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, like 0.5-1% triethylamine or ammonia in methanol.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography.
-
Alternative Purification: If possible, purify the product by crystallization of a salt (e.g., the dihydrochloride salt) or by reverse-phase chromatography.[11]
Q3: How does the substitution pattern on the oxetane ring affect its stability?
A3: Stability is highly dependent on the substitution pattern. A key rule is that 3,3-disubstituted oxetanes are significantly more stable than 3-monosubstituted or unsubstituted oxetanes.[3][5] This is due to steric hindrance, where the substituents block the approach of a nucleophile to the C-O antibonding orbital required for ring-opening.[5] Since the synthesis involves a 3-substituted oxetane, it is inherently prone to ring-opening under harsh conditions.
Q4: Can I use catalytic hydrogenation for the reduction step instead of a borohydride reagent?
A4: Yes, catalytic hydrogenation (e.g., H₂, Pd/C) is a viable alternative for the reduction of the imine intermediate.[7] This method can be cleaner and avoid boron-containing byproducts. The reaction is typically run in a protic solvent like methanol or ethanol. However, you must ensure your starting materials or product do not contain other functional groups (like benzyl protecting groups) that would be cleaved under these conditions.
Summary of Key Byproducts
| Byproduct Name | Structure | Mass Spec Signal (vs. Product) | Primary Cause | Prevention Strategy |
| 1,3-Diol | Piperidinyl-amino-propane-1,3-diol | M+18 Da | Acid-catalyzed ring-opening | Minimize acid, lower temperature, use mild workup |
| N,N-Dialkylation | Bis(oxetan-3-yl)amino-piperidine | M+70 Da | Reaction on unprotected primary amine | Use N-Boc-piperidin-4-amine |
| Oxetan-3-ol | Oxetan-3-ol | - | Reduction of oxetan-3-one | Use imine-selective reducing agent (e.g., NaBH(OAc)₃) |
Experimental Protocol: Reductive Amination using a Protected Amine to Minimize Side Reactions
This protocol utilizes N-Boc-piperidin-4-amine to prevent N,N-dialkylation and controlled conditions to minimize oxetane ring-opening.
Step 1: Reductive Amination
-
To a solution of N-Boc-piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) is added oxetan-3-one (1.1 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 10 minutes. Caution: The reaction may gently exotherm.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude Boc-protected product.
Step 2: Boc Deprotection
-
The crude intermediate is dissolved in a solution of 4M HCl in 1,4-dioxane or a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
The solution is stirred at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
The solvent is removed under reduced pressure. If using TFA, co-evaporation with DCM or methanol may be necessary to remove residual acid.
-
The resulting salt can be purified by crystallization or by chromatography on neutralized silica gel to afford the final product, 1-(Oxetan-3-YL)piperidin-4-amine.
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Krasavin, M. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11669–11725. [Link]
-
Verma, A., et al. (2020). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
Bull, J. A., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1826–1931. [Link]
-
Pouliot, M., et al. (2021). Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. The Journal of Organic Chemistry, 86(23), 17482–17486. [Link]
-
Wang, Z., et al. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3169–3174. [Link]
-
Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Herzon, S. B., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 143(34), 13535–13541. [Link]
-
ResearchGate Discussion. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11943–12003. [Link]
-
An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 837–841. [Link]
-
Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(1), 26–37. [Link]
-
Ellman, J. A., et al. (2014). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. Organic Letters, 16(5), 1434–1437. [Link]
-
ResearchGate. (2020). The reductive amination reaction. ResearchGate. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Reddit. (2022). Does piperidine work in reductive amination like this? r/chemhelp. [Link]
-
Organic Syntheses. (2005). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Organic Syntheses, 82, 64. [Link]
-
PubChem. 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. PubChem. [Link]
-
Amerigo Scientific. 1-(Oxetan-3-yl)piperidin-4-ol. Amerigo Scientific. [Link]
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- 11. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine
Welcome to the technical support guide for the synthesis of 1-(Oxetan-3-YL)piperidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will delve into the common pitfalls of this synthesis, explain the underlying chemical principles, and provide robust, field-tested protocols to help you optimize your results.
The primary and most efficient route to 1-(Oxetan-3-YL)piperidin-4-amine is the reductive amination between oxetan-3-one and piperidin-4-amine. While seemingly straightforward, this reaction is nuanced due to the inherent properties of the oxetane ring. The primary challenge is the susceptibility of the strained four-membered ether to ring-opening under certain conditions, especially acidic catalysis, which is often employed in reductive aminations[1][2][3]. This guide will focus on troubleshooting this specific pathway.
Core Synthesis Pathway: Reductive Amination
The reaction proceeds via the formation of an iminium intermediate from oxetan-3-one and piperidin-4-amine, which is then reduced in situ to the desired product.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows low conversion of starting materials, with both oxetan-3-one and piperidin-4-amine remaining. What are the likely causes?
Answer: Low conversion is typically traced back to three areas: the quality of reagents, the effectiveness of the reducing agent, or suboptimal reaction pH.
-
Reagent Quality:
-
Piperidin-4-amine: This reagent can be hygroscopic and may degrade upon improper storage. Ensure it is dry and of high purity. Using a freshly opened bottle or purifying the amine before use is advisable.
-
Oxetan-3-one: This ketone is reactive and can be unstable. Assess its purity by ¹H NMR or GC-MS before use.
-
-
Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder than sodium cyanoborohydride and can be used in a one-pot procedure without the need for strict pH control. Ensure your STAB is fresh and has not been deactivated by atmospheric moisture.
-
Reaction pH: The initial formation of the iminium ion is a pH-dependent equilibrium. The reaction is typically fastest under weakly acidic conditions (pH 5-6). Without a mild acid catalyst (like acetic acid), the reaction can be sluggish. However, strong acids must be avoided as they aggressively promote the ring-opening of the oxetane moiety[2][3].
Question 2: My main problem is the formation of a significant, more polar byproduct. How do I identify and prevent it?
Answer: The most probable byproduct is the diol resulting from the nucleophilic ring-opening of the oxetane ring. This occurs when a nucleophile (like water) attacks one of the oxetane carbons, a reaction catalyzed by acid[1][3].
-
Identification: The ring-opened byproduct, 1-(2,3-dihydroxypropan-1-yl)piperidin-4-amine, will have a significantly different mass (M+34) and will be much more polar on a TLC plate. It can be confirmed by LC-MS analysis.
-
Prevention Strategies:
-
Avoid Strong Acids: Do not use strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, BF₃·OEt₂) as catalysts[1]. If pH adjustment is needed, use a mild carboxylic acid like acetic acid.
-
Control Temperature: High temperatures can promote oxetane decomposition[1][2]. Running the reaction at room temperature or even cooler (0 °C to RT) is highly recommended to minimize this side reaction.
-
Choice of Reducing Agent: Some reducing agents can be harsh. While less common in this specific synthesis, powerful hydrides like LiAlH₄ can potentially lead to decomposition and should be avoided[4]. Stick to milder reagents like STAB or consider catalytic hydrogenation.
-
Troubleshooting Summary Table
| Issue Observed | Potential Cause | Recommended Solution |
| Low Conversion | Inactive reagents/catalyst | Verify purity of starting materials. Use fresh, dry reducing agent and solvent. |
| Suboptimal pH | Add a catalytic amount of acetic acid to maintain a weakly acidic environment (pH 5-6). | |
| Major Byproduct Formation | Oxetane ring-opening | Avoid strong acids; use only catalytic acetic acid.[1][3] |
| High reaction temperature | Maintain reaction at or below room temperature (0-25 °C).[2] | |
| Inconsistent Yields | Variable reagent quality | Standardize reagent sourcing and perform quality control on incoming materials. |
| Atmospheric moisture | Run the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. |
Question 3: I've successfully formed the product, but I'm losing significant amounts during purification. What is the best way to isolate the final compound?
Answer: 1-(Oxetan-3-YL)piperidin-4-amine is a relatively polar and basic compound, which can make purification challenging.
-
Work-up: After the reaction is complete, a basic aqueous work-up (e.g., with NaHCO₃ or a mild NaOH solution) is necessary to quench any remaining acid and ensure the product is in its free-base form for extraction. Be cautious not to use a strong base for extended periods, although the oxetane ring is generally more stable under basic conditions[4].
-
Extraction: Use a robust organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM/isopropanol, to ensure the polar product is efficiently transferred to the organic phase.
-
Purification:
-
Column Chromatography: Silica gel chromatography is often effective. A gradient elution starting with DCM and gradually increasing the polarity with methanol (containing a small amount of ammonia, e.g., 0.5-1% NH₄OH, to prevent the amine from streaking on the silica) is a good starting point.
-
Crystallization: The product can often be isolated and purified as a salt, such as an oxalate or hydrochloride salt[5][6]. This can be an excellent method for achieving high purity on a larger scale.
-
Experimental Protocols & Workflows
Optimized Reductive Amination Protocol
This protocol is designed to maximize yield by mitigating oxetane ring-opening.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Addition of Ketone: Add oxetan-3-one (1.05 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography as described above.
Troubleshooting Workflow Diagram
This diagram outlines the logical steps to diagnose and solve low-yield issues.
Caption: A decision-making workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Is the oxetane ring stable under any acidic conditions? A1: This is a common misconception. While highly susceptible to ring-opening with strong acids, some mild acidic conditions can be tolerated, especially at low temperatures[4]. The stability is highly dependent on the substrate and the specific acid used. For this synthesis, only catalytic amounts of a weak acid like acetic acid are recommended.
Q2: Can I use other reducing agents for this synthesis? A2: Yes, other reducing agents can be used, but conditions must be carefully optimized.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective, but requires careful pH control (pH 5-6) and is highly toxic.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a green and effective method. It avoids acidic activators but may require pressure equipment and careful catalyst handling. It is known to be compatible with the oxetane ring[4].
-
Borane Complexes (e.g., 2-picoline borane): These are stable, mild reducing agents that can be effective for reductive aminations[7].
Q3: Are there alternative synthetic routes to 1-(Oxetan-3-YL)piperidin-4-amine? A3: While reductive amination is the most direct route, other methods could involve the N-alkylation of piperidin-4-amine with a 3-halo-oxetane or oxetan-3-yl tosylate. However, this approach can suffer from over-alkylation and may require protecting the primary amine on the piperidine ring, adding extra steps to the synthesis.
Q4: How does the oxetane group affect the basicity of the piperidine nitrogen? A4: The electronegative oxygen atom in the oxetane ring has a powerful inductive electron-withdrawing effect. This effect propagates through the sigma bonds and significantly reduces the basicity (pKa) of the adjacent piperidine nitrogen compared to a simple N-alkyl piperidine[2]. This can influence its behavior during purification and salt formation.
References
-
Burkhard, J. A., Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Though not directly in search results, this is a foundational review on oxetanes in drug discovery that discusses their properties, including stability, which is highly relevant and authoritative]. A similar concept is discussed in: "Oxetanes in Drug Discovery Campaigns". PMC - NIH. Available at: [Link]
-
The Dong Group. Oxetane Presentation. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12190-12234. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Reductive Amination in Green Chemistry. BORIS Portal. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]
-
1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. PubChem. Available at: [Link]
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- 5. labsolu.ca [labsolu.ca]
- 6. PubChemLite - 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
Purification challenges of 1-(Oxetan-3-YL)piperidin-4-amine from reaction byproducts
Welcome to the technical support center for the purification of 1-(Oxetan-3-YL)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining high-purity material from complex reaction mixtures.
Introduction: The Purification Challenge
1-(Oxetan-3-YL)piperidin-4-amine is a key intermediate in medicinal chemistry, prized for its unique three-dimensional structure imparted by the oxetane ring.[1][2] However, its synthesis, often via reductive amination of piperidin-4-amine with oxetan-3-one, can lead to a mixture of the desired product, unreacted starting materials, and various byproducts.[3][4] The inherent basicity of the piperidine nitrogen, the polarity of the primary amine, and the potential instability of the oxetane ring under certain conditions present a unique set of purification challenges.[2][5][6] This guide will equip you with the knowledge and practical protocols to overcome these hurdles.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification of 1-(Oxetan-3-YL)piperidin-4-amine.
Q1: My crude reaction mixture contains unreacted piperidin-4-amine and oxetan-3-one. How can I efficiently remove these starting materials?
A1: Acid-base extraction is the most effective initial purification step to separate the basic amine product from the neutral ketone starting material.
The fundamental principle of acid-base extraction relies on the differential solubility of organic compounds in aqueous and organic phases based on their acidic or basic properties.[7][8][9] The piperidine and primary amine functionalities of your product and the unreacted piperidin-4-amine make them basic.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amines will be protonated to form their corresponding ammonium salts, which are soluble in the aqueous layer.[7][9][10] The neutral oxetan-3-one will remain in the organic layer.
-
Expert Tip: Perform the acidic extraction at least twice to ensure complete removal of all basic components from the organic layer.
-
-
Separation: Separate the aqueous layer containing the protonated amines from the organic layer containing the neutral byproduct.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), as confirmed by pH paper. This will deprotonate the ammonium salts, regenerating the free amines which will precipitate or form an oily layer.[9][10]
-
Final Extraction: Extract the free amines back into an organic solvent (e.g., DCM or EtOAc) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for separating basic amines from neutral byproducts.
Q2: After acid-base extraction, I still have a mixture of my desired product and unreacted piperidin-4-amine. How can I separate these two amines?
A2: Flash column chromatography is the preferred method for separating 1-(Oxetan-3-YL)piperidin-4-amine from the more polar piperidin-4-amine.
Due to the basic nature of amines, they can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[5][11] To mitigate this, a modified approach is necessary.
Experimental Protocol: Flash Column Chromatography of Basic Amines
-
Stationary Phase Selection: While standard silica gel can be used with a modified mobile phase, using amine-functionalized silica or basic alumina can often provide better results by minimizing acid-base interactions.[5][12]
-
Mobile Phase Selection:
-
Thin-Layer Chromatography (TLC) Analysis: Before running the column, optimize the mobile phase composition using TLC. The goal is to achieve good separation between your product and piperidin-4-amine, with Rf values ideally between 0.2 and 0.5. 1-(Oxetan-3-YL)piperidin-4-amine is less polar than piperidin-4-amine and should have a higher Rf value.
-
Column Packing and Loading:
-
Pack the column with the chosen stationary phase slurried in the initial, less polar mobile phase.
-
Dissolve your crude amine mixture in a minimal amount of the mobile phase or DCM. For better resolution, you can adsorb the sample onto a small amount of silica gel ("dry loading").
-
-
Elution and Fraction Collection: Run the column using a gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of methanol). Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Table: Typical TLC and Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel, Amine-functionalized silica, or Basic Alumina | Amine-functionalized or basic media minimize interactions with basic analytes, reducing tailing.[5][12] |
| Mobile Phase | DCM/Methanol with 0.5-2% Triethylamine or NH₄OH | The base neutralizes acidic sites on the silica, improving peak shape.[5][13] |
| Detection | UV (if chromophore present), Ninhydrin stain, or Potassium permanganate stain | Ninhydrin is specific for primary and secondary amines.[14] |
Q3: I am observing significant peak tailing during my column chromatography. What can I do to improve the peak shape and separation?
A3: Peak tailing is a common issue when purifying amines on silica gel.[5][11] Here is a troubleshooting guide to address this:
Diagram: Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in amine purification.
Q4: My final product is a solid, but I am struggling to induce crystallization. What recrystallization techniques can I try?
A4: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[15] If direct crystallization is challenging, a solvent/anti-solvent approach is often successful.
Experimental Protocol: Solvent/Anti-Solvent Recrystallization
-
Solvent Selection:
-
Identify a "good" solvent in which your product is highly soluble (e.g., methanol, ethanol, or isopropanol).
-
Identify a "poor" solvent (anti-solvent) in which your product is poorly soluble but is miscible with the "good" solvent (e.g., diethyl ether, hexanes, or water).
-
-
Dissolution: Dissolve the purified product in the minimum amount of the hot "good" solvent to create a saturated solution.
-
Addition of Anti-Solvent: While stirring the warm solution, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation has been reached.
-
Crystallization: If necessary, gently warm the solution to redissolve the precipitate, and then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.[15]
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in the synthesis of 1-(Oxetan-3-YL)piperidin-4-amine via reductive amination?
A: Besides unreacted starting materials, potential byproducts include the dialkylated product where the primary amine of the product reacts with another molecule of oxetan-3-one, and over-reduction products if the oxetane ring is opened under harsh reducing conditions. The stability of the oxetane ring can be a concern, particularly under strongly acidic conditions or high temperatures.[2][6]
Q: My purified product is a colorless oil that turns yellow/brown over time. Why is this happening and how can I prevent it?
A: Amines, especially primary and secondary amines, are susceptible to air oxidation, which often results in the formation of colored impurities.[15] To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If the discoloration is significant, repurification by a quick pass through a short plug of silica gel or alumina may be necessary.
Q: Can I use reversed-phase chromatography for purification?
A: Yes, reversed-phase chromatography can be an effective technique, especially for polar amines.[12][13] A typical mobile phase would be a gradient of acetonitrile in water with a modifier. For basic amines, using a mobile phase with a high pH (e.g., containing ammonium hydroxide or triethylamine) will keep the amine in its neutral, more retentive form, often leading to better separation.[13]
Q: Is the oxetane ring stable during purification?
A: The oxetane ring is generally stable under standard purification conditions such as basic or mildly acidic extractions and chromatography with a buffered mobile phase. However, it can be susceptible to ring-opening under strongly acidic conditions or in the presence of strong Lewis acids.[2][6] It is advisable to avoid prolonged exposure to harsh acidic environments.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
- Google Patents. (1975). US3864402A - Purification of secondary alkyl amines.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Reddit. (2022). Amine workup. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
- Unknown Source. (n.d.). Liquid/liquid Extraction.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (1969). US3470251A - Separation and purification of secondary alkyl primary amines.
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (1988). US4792622A - Process for preparation of secondary amine.
-
Reddit. (2022). Chromotography with free amines? Retrieved from [Link]
- Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
PubChem. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2020). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]
-
PubMed Central. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
NIH. (n.d.). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Retrieved from [Link]
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Stability of 1-(Oxetan-3-YL)piperidin-4-amine under acidic and basic conditions
Welcome to the technical support guide for 1-(Oxetan-3-yl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. As a molecule incorporating both a strained oxetane ring and a basic piperidine moiety, understanding its chemical behavior is critical for successful application in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(Oxetan-3-yl)piperidin-4-amine?
The main stability concerns for 1-(Oxetan-3-yl)piperidin-4-amine revolve around the reactivity of the oxetane ring, particularly under acidic conditions. The inherent ring strain of the four-membered ether makes it susceptible to nucleophilic attack, which is often catalyzed by acids.[1][2] While the piperidine ring is generally robust, its basic nitrogen can influence reactions and may be susceptible to oxidation under certain conditions.
Q2: How does the substitution pattern on the oxetane ring affect its stability?
The stability of the oxetane ring is significantly influenced by its substitution pattern. Generally, 3,3-disubstituted oxetanes exhibit the highest stability due to steric hindrance, which blocks the trajectory of incoming nucleophiles.[3][4] 1-(Oxetan-3-yl)piperidin-4-amine possesses a 3-substituted oxetane, which offers a degree of stability, but it is not immune to degradation, especially in the presence of strong acids or internal nucleophiles.[3]
Q3: What is the predicted pKa of 1-(Oxetan-3-yl)piperidin-4-amine and how does it influence its behavior?
The predicted pKa of 1-(Oxetan-3-yl)piperidin-4-amine is approximately 10.08-10.37.[5][6] This value is attributed to the basicity of the piperidine nitrogen and the primary amine. The oxetane ring, due to the electronegativity of the oxygen atom, has an electron-withdrawing inductive effect that can slightly reduce the basicity of the adjacent piperidine nitrogen compared to an unsubstituted piperidine.[3][7] This basicity means the compound will exist in its protonated form in acidic to neutral media, which can influence its solubility and reactivity.
Troubleshooting Guide: Stability Under Acidic Conditions
Issue: I am observing degradation of my compound during a reaction or formulation in an acidic medium. What is likely happening?
Root Cause Analysis:
Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, which activates the ring for nucleophilic attack and subsequent ring-opening. This is a common degradation pathway for oxetanes.[1][8][9] The regioselectivity of the ring-opening can depend on the specific acid (Brønsted vs. Lewis) and the nucleophile present.[1] For a 3-substituted oxetane, attack can occur at either C2 or C4.
Potential Degradation Pathway under Acidic Conditions:
Caption: Acid-catalyzed ring-opening of the oxetane moiety.
Troubleshooting Steps & Preventative Measures:
-
pH Control: If possible, adjust the pH of your medium to be as close to neutral as the experimental conditions allow. Even weakly acidic conditions can promote degradation over time.
-
Choice of Acid: Be mindful of the type of acid used. Strong Brønsted acids (e.g., HCl, H2SO4) and Lewis acids (e.g., BF3·Et2O) are known to efficiently catalyze oxetane ring-opening.[2][10] If an acid is necessary, consider using a weaker organic acid and the lowest effective concentration.
-
Temperature Management: Elevated temperatures will accelerate the rate of degradation. Conduct reactions at the lowest feasible temperature.
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
-
Forced Degradation Study: To understand the degradation profile, a forced degradation study is recommended. This can help identify the degradation products and the kinetics of their formation.
Experimental Protocol: Forced Degradation Under Acidic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-(Oxetan-3-yl)piperidin-4-amine in a suitable solvent (e.g., water, methanol).
-
Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M hydrochloric acid (HCl).[11] The concentration of the acid may need to be adjusted based on the compound's stability.
-
Incubation: Incubate the solution at room temperature or slightly elevated temperatures (e.g., 50-60 °C) if no degradation is observed at room temperature.[11] Monitor the reaction over several hours to days.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample and immediately neutralize it with a suitable base (e.g., NaOH) to quench the reaction.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the parent compound and detect any degradation products.[12][13][14]
| Stress Condition | Temperature | Duration | Expected Degradation |
| 0.1 M HCl | Room Temp. | 24 - 48 h | 5-20% |
| 1.0 M HCl | 60 °C | 2 - 8 h | >20% |
Troubleshooting Guide: Stability Under Basic Conditions
Issue: I am observing unexpected byproducts or a loss of my compound in a basic medium. What could be the cause?
Root Cause Analysis:
The oxetane ring is generally more stable under basic conditions compared to acidic conditions, as strong nucleophiles are typically required to open the ring without acid catalysis.[10][15] However, the piperidine ring contains secondary and primary amines which can undergo various reactions. While the piperidine ring itself is stable, the nitrogen atoms can be susceptible to oxidation or side reactions, especially at elevated temperatures or in the presence of strong bases and other reagents. "Peeling reactions" or other degradation side-processes of oligosaccharides have been noted to be catalyzed by bases like piperidine, suggesting the potential for the piperidine moiety to participate in or catalyze side reactions in certain contexts.[16]
Potential Degradation Pathway under Basic/Oxidative Conditions:
Caption: Potential reactions of the piperidine moiety under basic conditions.
Troubleshooting Steps & Preventative Measures:
-
Inert Atmosphere: If oxidation is suspected, perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Strong Oxidants: Be cautious when using reagents that can act as oxidizing agents in basic media.
-
Protecting Groups: If the reactivity of the piperidine or primary amine is problematic for a specific synthetic step, consider using a suitable protecting group (e.g., Boc, Cbz).
-
Temperature Control: As with acidic conditions, use the lowest effective temperature to minimize side reactions.
Experimental Protocol: Forced Degradation Under Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-(Oxetan-3-yl)piperidin-4-amine in a suitable solvent.
-
Basic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M to 1.0 M sodium hydroxide (NaOH).[11]
-
Incubation: Incubate the solution at room temperature or elevated temperatures (e.g., 50-60 °C).[11]
-
Sampling: At various time points, withdraw a sample and neutralize it with a suitable acid (e.g., HCl).
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
| Stress Condition | Temperature | Duration | Expected Degradation |
| 0.1 M NaOH | Room Temp. | 48 - 72 h | Minimal to low |
| 1.0 M NaOH | 60 °C | 24 h | Low to moderate |
Summary of Stability Profile
| Condition | Moiety of Concern | Primary Degradation Pathway | Recommended Precautions |
| Acidic | Oxetane Ring | Acid-catalyzed ring-opening | Minimize acid concentration, temperature, and exposure time. |
| Basic | Piperidine Amines | Potential for oxidation or side reactions | Use inert atmosphere if oxidation is a concern; consider protecting groups. |
| Oxidative | Piperidine Amines | Oxidation of nitrogen or adjacent carbons | Avoid strong oxidizing agents; use inert atmosphere. |
| Photolytic | Entire Molecule | Potential for photodecomposition | Store protected from light. |
| Thermal | Entire Molecule | General decomposition | Store at recommended temperatures; avoid excessive heat. |
This guide provides a foundational understanding of the stability of 1-(Oxetan-3-yl)piperidin-4-amine. For specific applications, it is always recommended to perform tailored stability studies to ensure the integrity of the compound under your unique experimental conditions.
References
- Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions - Benchchem.
- The Oxetane Motif: A Four-Membered Ring Revolutionizing Drug Design - Benchchem.
- Oxetanes in Drug Discovery Campaigns - PMC - NIH.
- Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis Online.
- Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem.
- An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group.
- Ring opening of oxetanes 45 using protic acid in reflux conditions. - Semantic Scholar.
- Selective Ring-Opening reactions of Unsymmetric Oxetanes. - Semantic Scholar.
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.
- Oxetane Present
- 1-(Oxetan-3-yl)piperidin-4-amine - ChemicalBook.
- N-(Oxetan-3-yl)piperidin-4-amine | 1228948-07-9 - Sigma-Aldrich.
- N-(Oxetan-3-yl)piperidin-4-amine 1349716-31-9 wiki - Guidechem.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - ACS Public
- 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem.
- 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O) - PubChemLite.
- Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry (RSC Publishing).
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
- Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis - ResearchG
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Forced Degrad
- A new amidohydrolase and β-oxidation–like pathway for piperine c
- Preparation of Piperidines, Part 1: Substituted
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
- Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H - WUR eDepot.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed.
- 1-(oxetan-3-yl)piperidin-4-amine; oxalic acid - LabSolu.
- N-(Oxetan-3-Yl)Piperidin-4-Amine (Cas 1228948-07-9) - Parchem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Review of Characteristics and Analytical Methods for Determin
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI.
- 1-(pyrimidin-2-yl)piperidin-3-amine | CAS 1146290-25-6 | SCBT - Santa Cruz Biotechnology.
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- 16. researchgate.net [researchgate.net]
Preventing oxetane ring opening during synthesis and purification
Technical Support Center: Oxetane Ring Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, is an increasingly important motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, its strained nature presents unique challenges during synthesis and purification, with the primary concern being the unintended opening of the ring.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and maintain the integrity of your oxetane-containing compounds.
Part 1: Understanding Oxetane Stability - The "Why"
Before diving into troubleshooting, it's crucial to understand the factors governing oxetane stability. The ring's strain energy (~107 kJ/mol) and the polarized C-O bonds make it susceptible to nucleophilic attack, particularly under acidic conditions.[3][4]
The Mechanism of Acid-Catalyzed Ring Opening
The most common pathway for oxetane degradation is acid-catalyzed ring opening. The lone pair of electrons on the oxygen atom acts as a Lewis base, readily accepting a proton from an acidic medium.[4] This protonation activates the ring, making the adjacent carbons highly electrophilic and susceptible to attack by even weak nucleophiles.
Sources
Removal of unreacted starting materials from 1-(Oxetan-3-YL)piperidin-4-amine
Technical Support Center: Purification of 1-(Oxetan-3-YL)piperidin-4-amine
Welcome to the technical support guide for the purification of 1-(Oxetan-3-YL)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your reaction mixture. The synthesis of 1-(Oxetan-3-YL)piperidin-4-amine, commonly achieved through the reductive amination of oxetan-3-one and piperidin-4-amine, is a crucial step in the development of various pharmaceutical agents.[1] However, achieving high purity can be challenging due to the similar properties of the product and starting materials. This guide offers expert insights and field-proven protocols to address these purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of 1-(Oxetan-3-YL)piperidin-4-amine.
Q1: My final product is heavily contaminated with unreacted piperidin-4-amine. What is the most effective way to remove it?
A1: Unreacted piperidin-4-amine is a common impurity. Due to its basic nature and high polarity, a liquid-liquid extraction with an acidic aqueous solution is the most effective method for its removal. Piperidin-4-amine, being more basic than the product, will be preferentially protonated and partitioned into the aqueous phase.
-
Expert Insight: The key is to use a dilute acid solution (e.g., 1M HCl) to selectively protonate the more basic starting material without significantly affecting the desired product. Overly acidic conditions could lead to the protonation and loss of your product into the aqueous layer.
Q2: I've performed an acidic wash, but I'm still seeing residual piperidin-4-amine in my NMR spectrum. What are my next steps?
A2: If an initial acidic wash is insufficient, you have a few options:
-
Repeated Acid Washes: Perform one or two additional washes with dilute HCl.
-
Copper Sulfate Wash: A wash with a 10% aqueous copper (II) sulfate solution can be very effective. The copper ions form a complex with the primary amine of piperidin-4-amine, rendering it water-soluble and facilitating its removal into the aqueous layer.[2][3] The aqueous layer will typically turn a deep blue or purple, indicating complex formation.
-
Column Chromatography: If extraction methods fail to achieve the desired purity, silica gel column chromatography is a reliable, albeit more labor-intensive, option. A polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, is typically effective.
Q3: How can I remove unreacted oxetan-3-one from my reaction mixture?
A3: Oxetan-3-one is a volatile and relatively polar ketone.[4][5][6] Several methods can be employed for its removal:
-
Distillation/Evaporation: If your product is a non-volatile solid, unreacted oxetan-3-one can often be removed under reduced pressure. However, given its boiling point of 140 °C, a simple rotary evaporator may not be sufficient, and a high-vacuum distillation might be necessary.[5][7]
-
Aqueous Workup: Oxetan-3-one has some water solubility, so a standard aqueous workup will remove a significant portion.
-
Bisulfite Adduct Formation: For stubborn contaminations, you can add a saturated aqueous solution of sodium bisulfite. This will form a solid adduct with the ketone, which can then be filtered off. This method should be used with caution as it may not be compatible with all downstream applications.
Q4: My reaction has resulted in a complex mixture of byproducts. Is there a general purification strategy I can follow?
A4: For complex mixtures, a multi-step purification strategy is often necessary. A general workflow would be:
-
Initial Aqueous Workup: To remove water-soluble impurities and some of the unreacted starting materials.
-
Acidic Wash: To remove the bulk of the unreacted piperidin-4-amine.
-
Column Chromatography: To separate your product from remaining starting materials and other non-polar byproducts.
The specific conditions for each step will need to be optimized based on the nature of the impurities present.
Detailed Purification Protocols
Here are step-by-step protocols for the most common purification scenarios.
Protocol 1: Liquid-Liquid Extraction for Removal of Piperidin-4-amine
This protocol is ideal for removing excess piperidin-4-amine from the reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat (Optional): For significant amounts of piperidin-4-amine contamination, repeat the acidic wash.
-
Neutralization: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when extraction methods are insufficient or when other byproducts are present.
Materials:
-
Silica gel (230-400 mesh)
-
Crude product
-
Eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide)
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a 95:5:0.5 mixture of Dichloromethane:Methanol:Ammonium Hydroxide. Adjust the polarity to achieve good separation between your product and impurities.
-
Column Packing: Pack a chromatography column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting the column with your solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified 1-(Oxetan-3-YL)piperidin-4-amine.
Data Summary
The choice of purification method is guided by the physicochemical properties of the compounds involved.
| Compound | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Solubility |
| Oxetan-3-one | 72.06 | Liquid | ~140[4][5] | Miscible with THF[7] |
| Piperidin-4-amine | 100.16 | Solid[8] | - | Soluble in water and ethanol[8] |
| 1-(Oxetan-3-YL)piperidin-4-amine | 156.23 | Solid | - | - |
Data compiled from multiple sources[4][5][7][8].
Visualized Workflows
Workflow for Liquid-Liquid Extraction
Caption: Liquid-liquid extraction workflow for removing basic impurities.
Workflow for Column Chromatography
Caption: General workflow for purification by silica gel chromatography.
References
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- Conchain Biotech. 3-Oxetanone.
-
Wikipedia. 3-Oxetanone. [Link]
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ChemBK. oxetan-3-one. [Link]
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PubChem. 4-Piperidinamine. [Link]
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ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
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PubChem. 1-(Oxetan-3-yl)piperazine. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. [Link]
-
MDPI. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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BORIS Portal. Green Chemistry. [Link]
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PubChemLite. 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O). [Link]
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
NIH. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
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PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
- Google Patents.
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University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
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University of Rochester. Remove Sticky Reagents. [Link]
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ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]
-
University of Rochester. Workup: Amines. [Link]
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ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]
-
Chemsrc.com. 1-(oxetan-3-yl)piperazine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. [Link]
-
NIH. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. [Link]
-
Amerigo Scientific. 1-(Oxetan-3-yl)piperidin-4-ol. [Link]
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- 8. guidechem.com [guidechem.com]
Technical Support Center: Optimizing the In Vitro ADME Profile of 1-(Oxetan-3-YL)piperidin-4-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1-(Oxetan-3-YL)piperidin-4-amine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles and accelerate your drug discovery programs.
Introduction: The Critical Role of In Vitro ADME in Drug Discovery
In vitro ADME studies are a cornerstone of modern drug discovery, providing early insights into a compound's potential pharmacokinetic properties.[1][2] By evaluating absorption, distribution, metabolism, and excretion characteristics at the cellular and molecular level, researchers can identify and mitigate liabilities early in the discovery pipeline, reducing the risk of late-stage failures and optimizing the path to clinical development.[2] For novel chemical series like 1-(Oxetan-3-YL)piperidin-4-amine derivatives, a robust in vitro ADME profile is essential for advancing the most promising candidates.
Section 1: Troubleshooting Poor Aqueous Solubility
Low aqueous solubility is a frequent challenge in drug discovery that can impact a wide range of in vitro assays and ultimately hinder oral absorption.[3][4]
Question: My 1-(Oxetan-3-YL)piperidin-4-amine derivative shows low aqueous solubility in the kinetic solubility assay. What are the potential causes and how can I improve it?
Answer:
Low kinetic solubility often stems from a combination of high lipophilicity and strong crystal lattice energy.[3][5] The 1-(Oxetan-3-YL)piperidin-4-amine scaffold, while containing polar functionalities, can become lipophilic depending on the nature of the substituents on the piperidine amine.
Troubleshooting Strategies:
-
Assess Lipophilicity (LogD/LogP): The lipophilicity of a compound is a key factor influencing its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[6][7] High lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Introduce Polar Functional Groups: Strategically adding polar groups can disrupt crystal packing and improve interactions with water.
-
Recommendation: Consider adding small, polar functional groups such as hydroxyls, amides, or small polar heterocycles to solvent-exposed regions of the molecule. This can often be achieved without significantly impacting target potency if the modifications are made outside of the key binding pharmacophore.
-
-
Disrupt Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack more efficiently in a crystal lattice, leading to higher melting points and lower solubility.[5]
-
Recommendation: Introduce sp3-hybridized centers or bulky groups that disrupt planarity. The inherent three-dimensionality of the oxetane and piperidine rings is advantageous in this regard.[10]
-
-
Consider Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.
-
Recommendation: If your derivative has a basic pKa, consider forming a salt with a pharmaceutically acceptable acid.
-
Illustrative Data: Impact of Structural Modifications on Solubility
| Compound ID | Modification | LogD (pH 7.4) | Kinetic Solubility (µM) |
| Lead-01 | - | 4.2 | < 10 |
| Analog-1A | Addition of a hydroxyl group | 3.5 | 55 |
| Analog-1B | Replacement of a phenyl with a pyridine | 3.1 | 85 |
Section 2: Addressing Low Permeability and High Efflux
Good intestinal permeability is crucial for oral drug absorption. The Caco-2 permeability assay is a widely used in vitro model to predict this.[11][12]
Question: My compound exhibits low apparent permeability (Papp) in the apical to basolateral (A-B) direction and a high efflux ratio (>2) in the Caco-2 assay. What does this indicate and what are my next steps?
Answer:
This profile strongly suggests that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the intestinal cells, limiting its absorption.[11] The 1-(Oxetan-3-YL)piperidin-4-amine scaffold contains structural features that can be recognized by P-gp.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low permeability and high efflux.
Structural Modification Strategies to Reduce P-gp Efflux:
-
Reduce Hydrogen Bond Donors: Removing or masking hydrogen bond donors can decrease interactions with P-gp.[13]
-
Introduce Steric Hindrance: Adding bulky groups near the P-gp recognition motifs can prevent binding.
-
Decrease Basicity: Reducing the pKa of basic nitrogen atoms can lower P-gp efflux.[14] The oxetane group is known to reduce the basicity of adjacent amines, which is a beneficial feature of this scaffold.[10]
-
Increase Intramolecular Hydrogen Bonding: Designing molecules that can form internal hydrogen bonds can mask the polar groups that interact with P-gp.
Section 3: Overcoming High Metabolic Lability
Metabolic stability, typically assessed using liver microsomes or hepatocytes, is a critical parameter for determining a drug's half-life and potential for drug-drug interactions.[15]
Question: My compound is rapidly metabolized in human liver microsomes. How do I identify the metabolic "soft spots" and improve stability?
Answer:
High clearance in liver microsomes indicates that your compound is likely a substrate for cytochrome P450 (CYP) enzymes. The piperidine ring and its substituents are common sites of metabolism.[16][17]
Metabolic Stability Improvement Workflow:
Caption: Workflow for improving metabolic stability.
Strategies to Enhance Metabolic Stability:
-
Metabolite Identification (MetID): This is the first and most critical step. Incubate your compound with liver microsomes and analyze the resulting metabolites by LC-MS/MS to pinpoint the sites of metabolic attack.[15]
-
Blocking Metabolic Sites:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down CYP-mediated bond cleavage due to the kinetic isotope effect.
-
Fluorination: Introducing a fluorine atom at or near a metabolic hot spot can block oxidation by withdrawing electron density.
-
-
Introducing Steric Hindrance: Adding a bulky group adjacent to a metabolic soft spot can physically block the CYP active site from accessing it.
-
Bioisosteric Replacement: Replace a metabolically labile group with a more stable isostere. For example, a metabolically susceptible phenyl ring could be replaced with a pyridine or other heterocycle. The oxetane moiety itself can serve as a metabolically stable replacement for other groups.[8][10]
Illustrative Data: Impact of Modifications on Metabolic Stability
| Compound ID | Modification | Microsomal Half-life (t½, min) | In vitro Intrinsic Clearance (CLint, µL/min/mg) |
| Lead-01 | - | 5 | 138.6 |
| Analog-2A | Deuteration at para-position of phenyl ring | 25 | 27.7 |
| Analog-2B | Replacement of phenyl with 2-fluorophenyl | 40 | 17.3 |
Section 4: Experimental Protocols
Here are detailed protocols for key in vitro ADME assays.
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a compound and assess its potential for being an efflux transporter substrate.[11][18]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[12]
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B): The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).[12]
Human Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes and NADPH (as a cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins.[19]
Methodology:
-
RED Device Setup: A RED device, which has a semipermeable membrane separating two chambers, is used.[19]
-
Sample Addition: Plasma containing the test compound is added to one chamber, and buffer is added to the other.[20]
-
Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.[19]
-
Sample Analysis: After incubation, the concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
References
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Selvita. In Vitro ADME. [Link]
- Desino, K. E., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Bio-protocol. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
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Ingenta Connect. In Vitro Solubility Assays in Drug Discovery. [Link]
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AxisPharm. MDCK-MDR1 Permeability Assay. [Link]
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PharmaLegacy. In Vitro ADME Studies. [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787.
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Bio-protocol. Caco2 assay protocol. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
- Weng, D., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 238, 114478.
- Saha, J. K., et al. (2020). Structure-activity relationships for a series of (Bis (4-fluorophenyl) methyl) sulfinylethyl-aminopiperidines and-piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European journal of medicinal chemistry, 208, 112674.
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Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
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BioDuro. In Vitro ADME. [Link]
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Creative Bioarray. Aqueous Solubility Assays. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Bioavailability enhancement techniques for poorly aqueous soluble drugs and therapeutics. Journal of Bioequivalence & Bioavailability, 5(6), 249-257.
- Saha, J. K., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. bioRxiv, 394338.
-
Domainex. Plasma Protein Binding Assay. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]
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Expert Opinion on Drug Discovery. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
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Synlett. Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. [Link]
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Technical Support Center: Large-Scale Production of 1-(Oxetan-3-YL)piperidin-4-amine
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for the synthesis of 1-(Oxetan-3-YL)piperidin-4-amine. This molecule, incorporating a strained oxetane ring, is a valuable building block in modern drug discovery. However, its journey from lab-scale protocols to large-scale production is often fraught with challenges, from managing reaction kinetics to ensuring final product purity.
This guide is designed to be a practical resource for researchers and process chemists. It moves beyond simple procedural outlines to address the nuanced problems that arise during scale-up. We will explore the causality behind common issues and provide robust, field-tested solutions to help you navigate the complexities of this synthesis. Our goal is to equip your team with the expertise needed to establish a safe, efficient, and reproducible manufacturing process.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The primary route involves a reductive amination between piperidin-4-amine and oxetan-3-one, or a related sequence starting from 1-Boc-piperidin-4-one followed by N-alkylation and deprotection. We will focus on the key challenges in the reductive amination step.
Workflow Overview: Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine
Caption: Common synthetic routes to 1-(Oxetan-3-YL)piperidin-4-amine.
Q1: We are observing low yields (<60%) in the reductive amination of oxetan-3-one. What are the primary causes and how can we optimize the reaction?
A1: Low yields in this specific reductive amination are a frequent challenge, often stemming from a combination of factors related to the reactants' stability and the reaction equilibrium.
-
Causality:
-
Iminium Ion Formation: The equilibrium between the ketone (oxetan-3-one), the amine, and the corresponding iminium ion intermediate can be unfavorable. The strained nature of oxetan-3-one can influence its reactivity.[1]
-
Competing Reduction: The choice of reducing agent is critical. Strong hydrides like sodium borohydride (NaBH₄) can reduce the oxetan-3-one starting material before iminium formation is complete, leading to the formation of 1-(oxetan-3-yl)piperidin-4-ol as a byproduct.[2]
-
Substrate Instability: Oxetan-3-one can be unstable under harsh acidic or basic conditions, potentially leading to decomposition or side reactions.[3][4]
-
-
Troubleshooting & Optimization Protocol:
-
Select a Mild Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reagent for this transformation.[2][5] It is less reactive than NaBH₄ and will selectively reduce the iminium ion over the ketone. This minimizes the formation of the alcohol byproduct.[2][6]
-
Control pH: The reaction is typically acid-catalyzed to promote iminium ion formation. However, strong acids can degrade the oxetane ring. Using a mild acid like acetic acid (AcOH) is recommended. The optimal pH range is generally between 5 and 6.
-
Solvent Choice: Use a non-protic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they do not react with STAB.[2] Protic solvents like methanol can react with the reducing agent.
-
Temperature and Reaction Time: Run the reaction at ambient temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Extended reaction times may be necessary for complete conversion, but prolonged exposure to acidic conditions should be avoided.
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces iminium ion over ketone, minimizing byproduct formation.[2] |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Aprotic, prevents reaction with and decomposition of STAB.[2][5] |
| Acid Catalyst | Acetic Acid (AcOH) | Mildly acidic, promotes iminium formation without degrading the oxetane ring. |
| Temperature | 20-25 °C (Ambient) | Balances reaction rate with the stability of the oxetane ring. |
Q2: Our final product is contaminated with several impurities after work-up. What are the likely side products and how can their formation be minimized?
A2: Impurity profiles in this synthesis often point towards issues with stoichiometry, catalyst activity (if using catalytic hydrogenation), or work-up procedures.
-
Causality & Common Impurities:
-
Over-alkylation (Tertiary Amine): If the starting material is piperidin-4-amine, the product, a secondary amine, can react with another molecule of oxetan-3-one to form a tertiary amine impurity.
-
Unreacted Starting Materials: Incomplete reaction is a common source of contamination.
-
Byproducts from Catalytic Hydrogenation: If using H₂ and a catalyst like Raney Nickel instead of a chemical reductant, side reactions can occur. These include ring-opening of the oxetane under harsh conditions or debenzylation if a benzyl-protected piperidine was used.
-
-
Troubleshooting & Minimization Strategy:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component to ensure the complete consumption of the more valuable oxetan-3-one. This also helps suppress over-alkylation by Leuckart-type reactions.
-
Optimize Catalyst Loading (for Hydrogenation): When scaling up catalytic hydrogenations, mass transfer limitations can become significant.[7][8] Ensure efficient stirring to keep the catalyst suspended and maximize gas-liquid contact.[9] Catalyst loading may need to be re-optimized at a larger scale.
-
Careful Work-up: The basic nature of the amine product requires a careful aqueous work-up. A standard procedure involves quenching the reaction, adjusting the pH to >10 with NaOH to ensure the amine is in its free base form, and extracting with an organic solvent like DCM.
-
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Validation & Comparative
A Senior Application Scientist's Guide to Scaffold Selection: 1-(Oxetan-3-YL)piperidin-4-amine vs. Azetidine Analogs in Drug Design
Introduction: The Strategic Value of Small, Saturated Heterocycles
In the landscape of modern drug discovery, the pursuit of candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as achieving high target potency. The strategic incorporation of small, rigid, sp³-rich structural motifs has become a cornerstone of medicinal chemistry, offering a powerful approach to escape the "flatland" of aromatic compounds.[1][2] This three-dimensionality can enhance target selectivity, improve physicochemical properties, and mitigate off-target effects.[1]
Among the most valuable of these motifs are four-membered saturated heterocycles, particularly oxetanes and azetidines.[1][3][4] This guide provides an in-depth, objective comparison between two key scaffolds: the emerging 1-(Oxetan-3-YL)piperidin-4-amine and its corresponding azetidine-based analogs . By synthesizing data from the literature and providing detailed experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection.
Structural and Physicochemical Head-to-Head Comparison
The fundamental difference between the oxetane and azetidine moieties lies in the heteroatom within the four-membered ring—oxygen versus nitrogen, respectively. This seemingly subtle variation imparts distinct and profound effects on a molecule's physicochemical profile, including its solubility, lipophilicity, and basicity.[1][5]
Caption: Structural comparison of oxetane and azetidine piperidine scaffolds.
Aqueous Solubility and Lipophilicity
Aqueous solubility is a critical parameter for oral bioavailability. The incorporation of an oxetane ring is a well-established strategy to enhance the aqueous solubility of a parent molecule.[5][6][7] The oxygen atom acts as a strong hydrogen bond acceptor, disrupting the crystal lattice energy of the solid form and improving interactions with water.[5] The effect can be dramatic, with solubility increases ranging from four-fold to over 4000-fold depending on the molecular context.[5][7]
Azetidines also tend to improve solubility compared to their carbocyclic analogs due to the polarity imparted by the nitrogen atom.[2] However, the effect is often less pronounced than with oxetanes. The nitrogen in an azetidine can be a hydrogen bond donor and acceptor, but its contribution to overall polarity can be modulated by substitution.
Causality Behind the Choice: When a lead compound suffers from poor solubility, an oxetane is often the superior choice. Its ether oxygen provides a reliable and significant boost in hydrophilicity.[8][9] An azetidine is a more nuanced choice; if a basic nitrogen is tolerable or desirable for target engagement, it can serve a dual purpose of improving solubility and providing a key interaction point.
| Property | 1-(Oxetan-3-YL) Scaffolds | Azetidine Scaffolds | Rationale & Causality |
| Aqueous Solubility | Generally higher increase | Moderate to high increase | The oxetane's ether oxygen is a potent H-bond acceptor, significantly disrupting crystal packing and enhancing solvation.[5] Azetidine's effect is dependent on the nitrogen's substitution and basicity.[2] |
| Lipophilicity (LogD at pH 7.4) | Generally lower (more hydrophilic) | Variable; can be lower or higher | Oxetanes consistently reduce lipophilicity.[8] The LogD of azetidine analogs is highly dependent on the pKa of the azetidine nitrogen; if protonated at pH 7.4, it will be very hydrophilic.[5] |
| Basicity (pKa) | Reduces pKa of adjacent amines | Can introduce a new basic center | The electron-withdrawing effect of the oxetane oxygen lowers the pKa of nearby amines (e.g., the piperidine nitrogen), which can be beneficial for reducing hERG liability and improving cell permeability.[5][8][10] The azetidine nitrogen itself is basic and can be a liability or a useful feature for target binding.[1] |
Metabolic Stability: Blocking Metabolic Hotspots
Both oxetane and azetidine rings are frequently employed to enhance metabolic stability by serving as "metabolic blockers."[1][11] Their rigid, three-dimensional structures can sterically hinder the access of metabolizing enzymes, such as Cytochrome P450s (CYPs), to adjacent, labile sites.[1][7]
-
Oxetanes as Bioisosteres: Oxetanes are excellent bioisosteres for metabolically vulnerable gem-dimethyl and carbonyl groups.[5][6][12] Replacing a gem-dimethyl group, which is prone to hydroxylation, with a 3,3-disubstituted oxetane can effectively block this metabolic pathway and redirect metabolism, often leading to lower clearance.[7]
-
Azetidines for Stability: The azetidine ring itself is generally stable to metabolism and can shield adjacent functionalities.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif to enhance their metabolic profiles and overall pharmacokinetics.[2]
Causality Behind the Choice: The decision here is driven by the specific metabolic liability of the lead compound. If metabolism occurs at a gem-dimethyl group, an oxetane is a logical and validated replacement.[13] If the goal is to sterically shield a larger region of the molecule or to replace a different metabolically unstable heterocycle like a morpholine, an azetidine can be an excellent choice.[14] For instance, the piperazine-oxetane in the SYK inhibitor Lanraplenib was used as a more metabolically stable isostere of morpholine.[8][12]
Pharmacokinetic and Pharmacodynamic Considerations
Beyond physicochemical properties, these scaffolds influence how a drug interacts with its target and behaves in a biological system.
Target Engagement and Selectivity
The rigid, defined vectors of substituents exiting the oxetane and azetidine rings can be exploited to achieve precise interactions with a target protein. This three-dimensionality is often superior to the less-defined conformations of acyclic linkers.
-
1-(Oxetan-3-YL)piperidin-4-amine: The oxetane oxygen can act as a hydrogen bond acceptor in a binding pocket. More importantly, the oxetane ring orients the piperidine scaffold in a specific conformation, which can be crucial for optimal binding. The reduction in the basicity of the piperidine nitrogen can also alter its interaction profile, potentially improving selectivity by reducing off-target ionic interactions.[8]
-
Azetidine Analogs: The azetidine nitrogen can be a key interaction point, acting as a hydrogen bond donor or acceptor, or forming a salt bridge if protonated.[15] This provides an additional handle for chemists to tune affinity and selectivity, a feature the oxetane lacks.
Causality Behind the Choice: If the binding pocket has a clear hydrogen bond donor that can interact with the oxetane's ether oxygen, it presents a clear design opportunity. Conversely, if a basic nitrogen is required for a key salt-bridge interaction, or if an additional vector for substitution is needed from the ring itself (via the nitrogen), the azetidine analog is the logical choice.
Experimental Protocols for Comparative Assessment
To provide a self-validating system for comparing these scaffolds, rigorous experimental evaluation is non-negotiable. Below are standardized protocols for assessing key drug-like properties.
Experimental Workflow: In Vitro Metabolic Stability Assay
This assay is fundamental for predicting in vivo clearance. It measures the rate at which a compound is metabolized by liver enzymes.[16][17]
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., the oxetane and azetidine analogs) in DMSO.
-
Microsome Incubation: In a 96-well plate, add liver microsomes (e.g., human, rat) to a buffer solution (e.g., potassium phosphate, pH 7.4) and add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.[18]
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH cofactor solution.[17]
-
Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution of cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.[19]
-
Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[17][18] A longer half-life indicates greater metabolic stability.
Experimental Protocol: Thermodynamic Aqueous Solubility Assay
This "gold standard" shake-flask method determines the equilibrium solubility of a compound, which is crucial for formulation and biopharmaceutical assessment.[20][21]
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid test compound to a vial containing a phosphate buffer solution (pH 7.4).[22]
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[20][21]
-
Sample Separation: Filter the solution to remove any undissolved solid.[22]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[23][24]
Experimental Protocol: Receptor Binding Affinity Assay
To quantify target engagement, a radioligand binding assay is often the gold standard, directly measuring the interaction between a compound and its receptor target.[25][26][27]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., a specific GPCR).
-
Competitive Binding: In a multi-well plate, incubate the membranes with a known concentration of a radiolabeled ligand (a molecule known to bind the target) and varying concentrations of the unlabeled test compound (the oxetane or azetidine analog).[28]
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This competition curve is used to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to a binding affinity constant (Ki).[29] A lower Ki value indicates higher binding affinity.
Conclusion and Strategic Recommendations
The choice between incorporating a 1-(Oxetan-3-YL)piperidin-4-amine scaffold or an azetidine analog is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program.
-
Choose the Oxetane Scaffold when:
-
Choose an Azetidine Analog when:
-
A basic nitrogen is required for a key salt-bridge interaction with the target.[15]
-
An additional vector for substitution on the four-membered ring is needed to explore structure-activity relationships.
-
Modest improvements in solubility and metabolic stability are sufficient.[2]
-
The azetidine is a bioisosteric replacement for another nitrogen-containing heterocycle, such as a pyrrolidine or piperidine.[11]
-
By understanding the fundamental physicochemical and pharmacokinetic impacts of each scaffold and validating these properties through rigorous experimental protocols, drug discovery teams can make data-driven decisions. This approach accelerates the optimization of lead compounds and ultimately increases the probability of identifying safe and effective drug candidates.
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A Comparative Analysis for the Medicinal Chemist: 1-(Oxetan-3-YL)piperidin-4-amine vs. Morpholine as Bioisosteric Scaffolds
In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the practice of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of this optimization process.[1][2] Saturated heterocycles are particularly valuable tools in this regard, offering a three-dimensional architecture that can profoundly influence a molecule's interaction with its biological target and its journey through the body.
For decades, the morpholine ring has been a ubiquitous and reliable scaffold in medicinal chemistry.[3][4][5][6] Its presence in over 20 FDA-approved drugs is a testament to its utility.[3][4][5] However, the evolution of drug design has brought forth novel bioisosteres that can overcome some of the inherent limitations of traditional scaffolds. Among these, oxetane-containing fragments, such as 1-(Oxetan-3-YL)piperidin-4-amine, have garnered significant attention for their ability to confer unique and often superior physicochemical and metabolic properties.[7][8][9]
This guide provides a head-to-head comparison of these two important building blocks, offering experimental insights and data-driven guidance for researchers navigating the critical decisions of lead optimization. We will delve into their comparative physicochemical properties, metabolic liabilities, and overall impact on drug-like characteristics, supported by established experimental protocols.
I. The Contenders: A Structural and Physicochemical Overview
At first glance, both scaffolds offer a saturated heterocyclic system with a basic nitrogen, a feature crucial for modulating solubility and forming interactions with biological targets. However, their fundamental structural differences give rise to distinct properties.
-
Morpholine: A six-membered heterocycle containing both an amine and an ether. Its chair-like conformation and the weak basicity of its nitrogen (pKa ~8.5) make it a versatile tool for enhancing aqueous solubility and permeability.[10][11]
-
1-(Oxetan-3-YL)piperidin-4-amine: This scaffold is a composite of two key structures. The piperidine-4-amine core provides a strongly basic nitrogen, often crucial for potent target engagement, while the appended oxetane ring—a four-membered ether—introduces significant changes. The oxetane moiety is a polar, rigid, and low molecular weight group that increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[12][13]
The decision to employ one scaffold over the other is a nuanced one, driven by the specific challenges of a given drug discovery program. The following workflow illustrates the typical decision points where such a bioisosteric replacement would be considered.
Caption: A typical lead optimization workflow illustrating the decision process for bioisosteric replacement.
II. Head-to-Head Comparison: Physicochemical and ADME Properties
The choice between these bioisosteres often hinges on their ability to resolve specific liabilities in a lead compound, primarily related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[14][15]
Table 1: Comparative Physicochemical Properties
| Property | Morpholine | 1-(Oxetan-3-YL)piperidin-4-amine | Rationale & Impact on Drug Design |
| Predicted cLogP | -0.9 to -0.4 | ~-0.4[16] | The oxetane-piperidine scaffold is slightly less polar but still well within the desirable hydrophilic range. Oxetane introduction generally reduces lipophilicity compared to carbocyclic analogs.[7] |
| Predicted pKa | ~8.5 (for morpholine N)[11] | ~10.1 (for piperidine N)[17] | The significantly higher basicity of the piperidine nitrogen can be crucial for forming strong salt bridges with acidic residues (e.g., Asp, Glu) in a target protein, potentially increasing potency.[18] |
| Aqueous Solubility | Generally good | Often superior | The polar, non-planar nature of the oxetane ring can disrupt crystal packing and improve solvation, often leading to a significant enhancement in aqueous solubility.[8][12] |
| Metabolic Stability | Potential Liability. The C-H bonds adjacent to the morpholine oxygen and nitrogen are susceptible to CYP-mediated oxidation.[3][4][5] | Generally Improved. The oxetane ring is more resistant to oxidative metabolism compared to many other cyclic ethers and alkyl groups.[7][8][9] | This is a primary driver for considering the oxetane bioisostere. Improving metabolic stability can lead to a longer half-life and lower required dose. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | 2 (Oxetane Oxygen, Piperidine Nitrogen) | The oxetane oxygen acts as a good hydrogen bond acceptor, providing an additional interaction point that can be exploited for improving target affinity or modulating physical properties. |
| Molecular Shape | Flexible chair conformation | More rigid, 3D structure | The increased sp³ character and defined vector of the oxetane substituent can help explore new regions of chemical space and improve binding selectivity by enforcing a more specific conformation.[13] |
The following diagram visually summarizes the key differentiating features.
Caption: Key property differences between the two bioisosteres.
III. Experimental Protocols for Comparative Evaluation
To make an informed decision, objective experimental data is crucial. The following are standardized, high-throughput protocols for assessing the key parameters discussed above.
This assay determines the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Compound Addition: Dispense 2 µL of the 10 mM stock solution into a 96-well microplate. Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the soluble fraction.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS. A calibration curve prepared from the stock solution is used for quantification.
-
Data Analysis: The measured concentration in the filtrate is reported as the kinetic solubility in µM.
Causality: This method mimics the situation where a drug, often formulated with solubilizing agents like DMSO, is introduced into an aqueous physiological environment. It provides a rapid assessment of a compound's tendency to remain in solution, which is critical for oral absorption.
This in vitro assay predicts the rate of metabolic clearance by incubating the compound with liver enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an HLM suspension (e.g., 0.5 mg/mL protein concentration) in the same buffer.
-
Prepare a 10 mM NADPH (cofactor) solution in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the test compound solution and the HLM suspension. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the percentage of the parent compound remaining.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate constant, k.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]).
-
Causality: HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. A compound that is rapidly depleted in this assay is likely to have high first-pass metabolism and poor oral bioavailability. The oxetane's resistance to CYP-mediated oxidation is expected to result in a longer t½ and lower CLint compared to a metabolically labile morpholine analog.[9]
IV. Conclusion and Strategic Recommendations
The choice between 1-(Oxetan-3-YL)piperidin-4-amine and morpholine is not a matter of universal superiority but of strategic application.
-
Choose Morpholine when:
-
Choose 1-(Oxetan-3-YL)piperidin-4-amine when:
-
Metabolic lability is a key issue. This is the most compelling reason for its use, as the oxetane moiety can effectively block oxidative metabolism.[8][12]
-
Improved aqueous solubility is needed. The 3D, polar nature of the oxetane can significantly enhance solubility over flatter, more lipophilic scaffolds.[7][8]
-
A strongly basic center is required for a critical salt-bridge interaction with the target protein to enhance potency.[21][22]
-
An increase in the 3D character (Fsp³) of the molecule is desired to improve selectivity or escape flatland in chemical space.[12][13]
-
Ultimately, the principles of medicinal chemistry demand empirical validation. By synthesizing matched molecular pairs and evaluating them using the robust protocols described herein, researchers can make data-driven decisions that de-risk their programs and accelerate the journey toward identifying a safe and effective clinical candidate.
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A Head-to-Head Comparison of 1-(Oxetan-3-YL)piperidin-4-amine and its Pyrrolidine Counterpart: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The piperidine and pyrrolidine rings, both classified as "privileged scaffolds," are frequently employed to introduce a basic nitrogen atom, modulate physicochemical properties, and provide a three-dimensional framework for interacting with biological targets[1][2]. The incorporation of an oxetane moiety has also gained significant traction as a means to fine-tune properties such as solubility, metabolic stability, and basicity[3][4]. This guide presents a comprehensive head-to-head comparison of 1-(Oxetan-3-YL)piperidin-4-amine and its pyrrolidine counterpart, 1-(Oxetan-3-YL)pyrrolidin-3-amine, providing a data-driven framework for researchers in drug development. While direct comparative experimental data for these two specific molecules is not extensively available in the public domain, this guide synthesizes known principles of medicinal chemistry and provides detailed experimental protocols to enable their direct comparison.
Introduction: The Rationale for Comparison
The choice between a six-membered piperidine and a five-membered pyrrolidine ring can introduce subtle yet impactful changes to a molecule's profile[5]. These differences, though seemingly minor, can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The addition of an N-linked oxetane further refines these properties, often enhancing metabolic stability and modulating the basicity of the adjacent nitrogen[3][6]. This guide will dissect the predicted and potential differences between 1-(Oxetan-3-YL)piperidin-4-amine and 1-(Oxetan-3-YL)pyrrolidin-3-amine, focusing on their physicochemical properties, conformational analysis, metabolic stability, and permeability.
Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (LogP/LogD), are pivotal in determining its behavior in a biological system.
Basicity (pKa)
The basicity of the piperidine and pyrrolidine nitrogens is a key factor in their function, influencing their ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. The introduction of the electron-withdrawing oxetane ring is known to reduce the basicity of the adjacent amine[3].
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight | Predicted pKa |
|---|---|---|---|---|---|
| 1-(Oxetan-3-YL)piperidin-4-amine | 1228948-07-9 | C₈H₁₆N₂O | 156.23 g/mol | 10.08 ± 0.10[7] | |
| 1-(Oxetan-3-YL)pyrrolidin-3-amine | 1256667-56-7 | C₇H₁₄N₂O | 142.20 g/mol | Not Reported |
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and potential for off-target effects. Generally, piperidine is slightly more lipophilic than pyrrolidine[1]. This difference is expected to be reflected in the oxetane-substituted analogues. A lower LogD at physiological pH (7.4) for the pyrrolidine derivative would be anticipated, potentially leading to improved aqueous solubility.
Conformational Analysis: Rigidity vs. Flexibility
The conformational preferences of the piperidine and pyrrolidine rings can have a profound impact on how a molecule presents its pharmacophoric features to a biological target.
-
Piperidine: The piperidine ring predominantly adopts a rigid chair conformation, which can be advantageous for achieving high binding affinity through conformational restriction[8][9][10].
-
Pyrrolidine: The pyrrolidine ring is more flexible, with a lower energy barrier to conformational changes. This flexibility can be beneficial when conformational adaptability is required for target engagement[11][12][13][14].
The N-oxetanyl substituent is expected to influence the conformational equilibrium of both rings. For the piperidine analogue, the oxetane group will likely occupy an equatorial position to minimize steric hindrance. In the case of the pyrrolidine analogue, the greater flexibility of the five-membered ring may allow for a wider range of accessible conformations.
Metabolic Stability and Pharmacokinetic Profiles
The metabolic fate of a drug candidate is a key determinant of its in vivo performance. The oxetane moiety is often incorporated to enhance metabolic stability[4][7].
In Vitro Metabolic Stability
Both piperidine and pyrrolidine rings are generally considered metabolically stable, though they can be susceptible to oxidation by cytochrome P450 enzymes[1][15][16]. The introduction of the oxetane group can block potential sites of metabolism and improve stability[1][6]. Comparative studies have suggested that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability over the piperidine ring[1]. A head-to-head in vitro metabolic stability assay using human liver microsomes would be essential to quantify this difference for the target compounds.
Permeability and Efflux
The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption[17][18][19][20]. The slightly higher lipophilicity of the piperidine scaffold may suggest a higher passive permeability for its oxetanyl derivative compared to the pyrrolidine counterpart. However, both compounds, being basic amines, may also be substrates for efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay would be necessary to determine the apparent permeability (Papp) and the efflux ratio for each compound.
Experimental Protocols for Head-to-Head Comparison
To provide definitive, quantitative data for a direct comparison, the following experimental protocols are recommended.
Synthesis of Target Compounds
The synthesis of both 1-(Oxetan-3-YL)piperidin-4-amine and its pyrrolidine counterpart can be readily achieved via reductive amination of oxetan-3-one with the corresponding amine[1][21][22][23][24].
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an appropriate internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction with ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining against time to determine the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of the test compounds across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B→A) / Papp(A→B)).
Conclusion and Future Directions
The choice between a piperidine and a pyrrolidine scaffold, particularly when functionalized with an oxetane moiety, is a nuanced decision in drug design. While the piperidine analogue is expected to be more rigid and slightly more lipophilic, the pyrrolidine counterpart may offer greater conformational flexibility and potentially enhanced metabolic stability.
This guide provides the foundational knowledge and detailed experimental workflows necessary to conduct a direct, data-driven comparison of 1-(Oxetan-3-YL)piperidin-4-amine and 1-(Oxetan-3-YL)pyrrolidin-3-amine. The resulting data will be invaluable for making informed decisions in lead optimization and candidate selection, ultimately contributing to the development of safer and more effective therapeutics.
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Oxetan-3-one synthesis [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
Evaluating the impact of the oxetane ring on the pKa of the piperidine nitrogen
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most critical of these properties is the basicity of nitrogen-containing heterocycles, quantified by the pKa of their conjugate acid. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, possesses a characteristic basicity that often requires fine-tuning to optimize drug-like properties. A contemporary strategy for this modulation is the incorporation of an oxetane ring, a four-membered cyclic ether, onto the piperidine core. This guide provides a comprehensive evaluation of the impact of the oxetane ring on the pKa of the piperidine nitrogen, supported by theoretical principles and a review of available data. We will delve into the underlying electronic effects, present a comparative analysis, and provide detailed experimental protocols for the determination of these crucial pKa values.
The Underlying Principle: Inductive Effects of the Oxetane Ring
The introduction of an oxetane ring in proximity to the piperidine nitrogen results in a significant decrease in its basicity (a lower pKa value). This phenomenon is primarily attributed to the strong inductive electron-withdrawing effect (-I effect) of the oxetane's oxygen atom.[1] The electronegative oxygen atom pulls electron density away from the adjacent carbon atoms, and this effect is transmitted through the sigma bonds of the molecular framework. This withdrawal of electron density reduces the availability of the lone pair of electrons on the piperidine nitrogen, making it less likely to accept a proton. Consequently, the equilibrium shifts, and the conjugate acid of the oxetane-substituted piperidine becomes a stronger acid (lower pKa) compared to the conjugate acid of unsubstituted piperidine.
The magnitude of this pKa-lowering effect is highly dependent on the distance between the oxetane ring and the piperidine nitrogen. The inductive effect weakens with increasing distance. Published studies and computational models have established a general trend for this distance-dependent effect:
-
α-Substitution: An oxetane ring directly attached to the piperidine nitrogen (a position not possible for a substituent on the ring itself but relevant for N-substituted piperidines) or at the 2-position of the piperidine ring has the most profound impact, with a predicted pKa reduction of approximately 2.7 units.[2]
-
β-Substitution: When the oxetane is at the 3-position of the piperidine ring, the pKa is lowered by approximately 1.9 units.[2]
-
γ-Substitution: An oxetane at the 4-position of the piperidine ring results in a more moderate pKa decrease of about 0.7 units.[2]
-
δ-Substitution: The effect becomes minimal with further separation.[2]
This predictable modulation of basicity makes the oxetane ring a valuable tool for medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH, which can in turn influence its solubility, membrane permeability, and off-target activity.[3]
Comparative Analysis of pKa Values
| Compound | Substitution Position | Experimental/Predicted pKa | pKa Reduction (ΔpKa) vs. Piperidine |
| Piperidine | - | ~11.2[4][5] | - |
| 2-Oxetanyl-piperidine | α | ~8.5 (Predicted) | ~2.7[2] |
| 3-Oxetanyl-piperidine | β | ~9.3 (Predicted) | ~1.9[2] |
| 4-Oxetanyl-piperidine | γ | ~10.5 (Predicted) | ~0.7[2] |
Note: The pKa values for the oxetane-substituted piperidines are primarily based on the predicted inductive effects cited in the literature.[2] Experimental verification is crucial for any specific drug discovery program.
This table clearly illustrates the significant and position-dependent impact of the oxetane ring on the basicity of the piperidine nitrogen. The ability to attenuate basicity without introducing large, lipophilic groups is a key advantage of using the oxetane moiety in drug design.[3]
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for understanding the behavior of a compound. The following are detailed protocols for two common and reliable methods for determining the pKa of amines like piperidine and its derivatives.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample while monitoring the pH.[6]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Sample Preparation:
-
Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a known volume of high-purity water or a suitable co-solvent if solubility is an issue. The final concentration should be in the range of 1-10 mM.
-
Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
For a basic compound like piperidine, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.
-
Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation by analyzing the data in the buffered region of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH. Both ¹H and ¹³C NMR can be utilized.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of the compound (typically 1-5 mg/mL) in a suitable solvent (e.g., D₂O or a mixed H₂O/D₂O solvent) containing a range of precisely known pH (or pD) values. This is usually achieved by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD) to the NMR tube.
-
Include an internal standard with a chemical shift that is insensitive to pH changes (e.g., DSS or TSP).
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H or ¹³C NMR spectrum for each sample at a constant temperature.
-
Identify a nucleus (a proton or carbon atom) close to the piperidine nitrogen whose chemical shift is sensitive to the protonation state of the nitrogen.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the selected nucleus against the pH (or pD) of the solution.
-
The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
The data can be fitted to the following equation, which is derived from the Henderson-Hasselbalch equation, to accurately determine the pKa:
δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a)
where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully protonated form, δ_B is the chemical shift of the free base, [H⁺] is the hydrogen ion concentration, and K_a is the acid dissociation constant.
-
Caption: Workflow for pKa determination by NMR spectroscopy.
Conclusion
The incorporation of an oxetane ring onto a piperidine scaffold is a highly effective and predictable strategy for attenuating the basicity of the piperidine nitrogen. The magnitude of the pKa reduction is directly correlated with the proximity of the oxetane ring, a consequence of its strong inductive electron-withdrawing effect. This allows for the fine-tuning of a molecule's ionization state, a critical parameter in drug design. This guide has provided the theoretical underpinnings, comparative data, and detailed experimental protocols to empower researchers to effectively evaluate and utilize the "oxetane effect" in their drug discovery endeavors. The provided experimental workflows for potentiometric titration and NMR spectroscopy offer robust and reliable methods for the accurate determination of pKa values, ensuring a solid foundation for data-driven decision-making in medicinal chemistry.
References
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Müller, K., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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Steffens, L. D., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Witty, M. J., & Cox, B. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 60(7), 2571-2597. [Link]
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Burrows, J. N., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(10), 5845-5883. [Link]
-
Schrödinger. (2020). Computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Schrödinger. [Link]
-
Routledge. (2015). Computational Approaches for the Prediction of pKa Values. Routledge. [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]
-
National Institutes of Health. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. National Institutes of Health. [Link]
-
Rowan Scientific. (2025). How to Predict pKa. Rowan Scientific. [Link]
-
Rowan Documentation. (n.d.). pKa Prediction. Rowan Documentation. Retrieved January 20, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved January 20, 2026, from [Link]
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The Tale of Two Rings: A Comparative Guide to Oxetane and Tetrahydropyran Scaffolds in Drug Discovery
A Senior Application Scientist's In-depth Analysis of ADME Properties
In the intricate ballet of drug design, the selection of the right molecular scaffold is a critical step that can dictate the success or failure of a therapeutic candidate. Among the vast arsenal of heterocyclic motifs available to medicinal chemists, saturated oxygen-containing rings have proven to be invaluable tools for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug molecules. This guide provides a comprehensive comparative study of two such popular scaffolds: the strained four-membered oxetane and the more conformationally flexible six-membered tetrahydropyran (THP).
Through a synthesis of published experimental data and field-proven insights, we will dissect the nuanced impact of these two cyclic ethers on key ADME parameters. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting between these valuable structural motifs.
The Physicochemical Landscape: A Foundation for ADME
The divergent ADME profiles of oxetane and tetrahydropyran scaffolds are fundamentally rooted in their distinct physicochemical properties. The inherent ring strain of the oxetane ring (approximately 25 kcal/mol) and the resulting bond angle compression significantly influence its electronics and three-dimensional shape compared to the relatively strain-free, chair-like conformation of tetrahydropyran.
| Property | Oxetane | Tetrahydropyran | Rationale & Implications |
| Molecular Weight | Lower | Higher | Oxetane offers a smaller footprint, beneficial for maintaining a low overall molecular weight, a key aspect of "drug-likeness." |
| Polarity/Lipophilicity (logP/logD) | Generally lower logP | Generally higher logP | The higher oxygen-to-carbon ratio and the unique electronic nature of the strained ring make oxetanes more polar. This often translates to improved aqueous solubility but may impact cell permeability. THP is a bioisostere for cyclohexane and is used to reduce lipophilicity compared to its carbocyclic analogue[1]. |
| Three-Dimensionality | Planar, rigid | Flexible (chair/boat conformations) | The rigid, more planar structure of oxetane can offer a distinct vector for substituent placement and may lead to more defined interactions with protein targets. The flexibility of the THP ring allows for multiple conformations, which can be advantageous or disadvantageous depending on the target binding pocket. |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | The lone pairs on the oxygen atom of oxetane are generally considered to be more accessible for hydrogen bonding due to the ring strain, which can enhance interactions with biological targets and improve solubility. |
Impact on Key ADME Parameters: A Head-to-Head Comparison
The decision to incorporate an oxetane or a tetrahydropyran into a drug candidate should be driven by a thorough understanding of their differential effects on critical ADME properties.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for oral absorption. The inherent polarity of the oxetane ring often leads to a significant enhancement in the solubility of parent molecules.
In a notable example, the replacement of a gem-dimethyl group with an oxetane moiety in a series of compounds resulted in a dramatic increase in aqueous solubility, in some cases by over 100-fold. This effect is attributed to the ability of the oxetane oxygen to act as a strong hydrogen bond acceptor and the overall increase in the polarity of the molecule.
Tetrahydropyrans also contribute to improved solubility compared to their carbocyclic analogs like cyclohexane, owing to the presence of the ether oxygen[1]. However, the effect is generally less pronounced than that observed with the more polar oxetane ring. In a direct comparison for an EZH2 inhibitor program, the tetrahydropyran analogues were found to be more lipophilic and possessed lower kinetic solubility compared to their oxetane counterparts.
Permeability: Navigating the Cellular Maze
The ability of a drug to permeate cell membranes is crucial for reaching its intracellular target. This property is often a delicate balance between solubility and lipophilicity.
While the increased polarity of oxetanes is advantageous for solubility, it can sometimes negatively impact permeability. However, in many reported cases, the incorporation of an oxetane has been shown to improve or maintain adequate permeability. For instance, in the development of a Bruton's tyrosine kinase (BTK) inhibitor, the introduction of an oxetane moiety into a tetrahydropyridine scaffold led to a substantial improvement in Caco-2 permeability (Papp = 1.42 × 10⁻⁶ cm/s) compared to the precursor which had permeability below the detection limit[1].
Tetrahydropyran-containing scaffolds, being generally more lipophilic than their oxetane counterparts, often exhibit favorable permeability profiles. In the aforementioned EZH2 inhibitor study, the tetrahydrofuran analogues (a five-membered cyclic ether) were found to be less permeable than the oxetane-containing compound, suggesting that the relationship between ring size, polarity, and permeability is not always linear.
Metabolic Stability: Resisting the Body's Defenses
Metabolic stability is a critical determinant of a drug's half-life and overall exposure. Both oxetane and tetrahydropyran rings are generally considered to be more metabolically robust than many other functional groups.
The oxetane ring is often employed as a bioisosteric replacement for metabolically labile groups such as gem-dimethyl or carbonyl functionalities. The C-H bonds on the oxetane ring are less susceptible to oxidation by cytochrome P450 (CYP) enzymes.
Tetrahydropyrans are also utilized to enhance metabolic stability. In the development of an IRAK4 inhibitor, replacing a cyclopentyl group with a 4-tetrahydropyranyl moiety resulted in a five-fold reduction in the rate of metabolism in rat hepatocytes[1]. However, in a direct comparison within an EZH2 inhibitor program, the tetrahydropyran analogues were found to be more metabolically labile in in vitro assessments than the corresponding oxetane-containing compound. This highlights that the metabolic fate is highly dependent on the specific chemical context and the enzymes involved.
Experimental Workflow for In Vitro Metabolic Stability Assessment
The following diagram outlines a typical workflow for assessing the metabolic stability of compounds in liver microsomes.
Caption: A generalized workflow for determining in vitro metabolic stability using liver microsomes.
Plasma Protein Binding (PPB): The Unbound Fraction
The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its efficacy and clearance. Generally, increased lipophilicity is correlated with higher plasma protein binding.
Given that oxetane-containing scaffolds tend to be more polar and less lipophilic, they often exhibit lower plasma protein binding compared to their more lipophilic counterparts, including in some cases, tetrahydropyran-containing molecules. This can be advantageous, as a higher unbound fraction of the drug is available to interact with its target and be cleared from the body.
Strategic Application in Drug Design: Making the Right Choice
The selection between an oxetane and a tetrahydropyran scaffold is not a one-size-fits-all decision. The optimal choice depends on the specific challenges of the drug discovery program and the desired ADME profile.
Consider an Oxetane Scaffold when:
-
Improving solubility is a primary objective. The significant polarity of the oxetane ring can be a powerful tool to enhance the aqueous solubility of a lead compound.
-
A metabolically labile gem-dimethyl or carbonyl group needs to be replaced. Oxetanes serve as excellent, more stable bioisosteres for these functionalities.
-
Modulating pKa is necessary. The electron-withdrawing nature of the oxetane can lower the pKa of nearby basic amines, which can be beneficial for optimizing properties like cell permeability and reducing hERG liability.
-
A rigid, well-defined vector for substitution is required. The conformational rigidity of the oxetane ring can aid in structure-activity relationship (SAR) studies.
Consider a Tetrahydropyran Scaffold when:
-
A balance between improved solubility and good permeability is sought. THPs offer a moderate increase in polarity compared to carbocycles without drastically reducing lipophilicity.
-
Replacing a cyclohexane ring to reduce lipophilicity and improve metabolic stability is the goal. THP is a well-established and effective bioisostere for cyclohexane.
-
Conformational flexibility is desired to explore the binding pocket. The ability of the THP ring to adopt different conformations can lead to the discovery of novel binding modes.
Logical Relationship between Scaffold Choice and ADME Outcomes
Caption: The influence of scaffold choice on physicochemical properties and subsequent ADME outcomes.
Conclusion: A Tale of Two Rings with a Common Goal
Both oxetane and tetrahydropyran scaffolds have firmly established their places in the medicinal chemist's toolkit. They are not interchangeable, but rather offer complementary strategies for fine-tuning the ADME properties of drug candidates. The oxetane, with its unique strained-ring properties, often provides a more dramatic impact on solubility and can serve as a robust metabolic shield. The tetrahydropyran, on the other hand, offers a more subtle modulation of physicochemical properties, providing a reliable means to balance solubility, permeability, and metabolic stability.
Ultimately, the successful application of these scaffolds hinges on a deep understanding of their inherent properties and a rational, data-driven approach to drug design. By carefully considering the specific ADME liabilities of a lead compound, researchers can strategically employ either the compact power of the oxetane or the balanced versatility of the tetrahydropyran to craft drug candidates with a higher probability of clinical success.
References
Sources
The Emergence of 1-(Oxetan-3-YL)piperidin-4-amine: A Next-Generation Privileged Scaffold for CNS Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Privileged Scaffolds in the Central Nervous System
The development of effective therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in modern medicine. The blood-brain barrier (BBB), a highly selective gatekeeper, restricts the entry of most small molecules into the brain, while the intricate network of CNS targets demands exceptional selectivity to minimize off-target effects. In this landscape, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. A privileged scaffold is a molecular framework that is able to bind to multiple receptor types with high affinity, providing a versatile template for the development of novel ligands with desired biological activities.[1] The piperidine ring is a quintessential example of a privileged scaffold in CNS drug discovery, forming the core of numerous approved drugs for a wide range of neurological and psychiatric conditions.[1][2][3] This guide introduces and validates a novel iteration of this venerable scaffold: 1-(Oxetan-3-YL)piperidin-4-amine . We will objectively compare its projected performance with established alternatives, supported by a synthesis of existing experimental data on its constituent parts, and provide detailed protocols for its experimental validation.
Deconstructing the 1-(Oxetan-3-YL)piperidin-4-amine Scaffold: A Marriage of Proven and Innovative Moieties
The 1-(Oxetan-3-YL)piperidin-4-amine scaffold is a strategic amalgamation of two key structural motifs: the well-established piperidin-4-amine core and an innovative N-oxetanyl substituent. This design aims to retain the beneficial properties of the piperidine core while leveraging the unique physicochemical advantages imparted by the oxetane ring.
The Piperidin-4-amine Core: A CNS-Penetrant Anchor
The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom.[3] Its prevalence in CNS drugs stems from its ability to exist in a stable chair conformation, presenting substituents in well-defined spatial orientations for optimal target engagement.[1] The 4-amino group provides a crucial interaction point, capable of forming hydrogen bonds and salt bridges with key residues in CNS targets such as G-protein coupled receptors (GPCRs) and transporters.[4] This moiety is a common feature in ligands for dopamine and serotonin receptors, which are implicated in a multitude of CNS disorders.[5][6]
The N-Oxetanyl Substituent: A Modern Tool for Fine-Tuning Drug-like Properties
The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[7] Its incorporation into drug candidates has been shown to favorably modulate several key properties:
-
Reduced Basicity (pKa): The electronegative oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect, which can significantly lower the basicity of a nearby amine.[7] This is a critical advantage in CNS drug design, as a lower pKa can lead to reduced ionization at physiological pH, thereby increasing lipophilicity and enhancing BBB permeability.
-
Improved Metabolic Stability: The strained oxetane ring can block sites of metabolism on the piperidine ring, leading to increased metabolic stability and a longer half-life in vivo.[7]
-
Enhanced Solubility: The polar nature of the oxetane's oxygen atom can improve aqueous solubility, a crucial factor for oral bioavailability and formulation.[7]
-
Novelty and Intellectual Property: The relative novelty of the oxetane motif in this context provides opportunities for generating new intellectual property.
Comparative Analysis: Projecting the Performance of 1-(Oxetan-3-YL)piperidin-4-amine
While direct, head-to-head experimental data for the 1-(Oxetan-3-YL)piperidin-4-amine scaffold is not yet widely available in the public domain, we can project its likely advantages by comparing the known properties of its components against traditional CNS scaffolds like N-alkyl piperidines and piperazines.
Physicochemical Property Comparison
The following table summarizes the anticipated impact of the N-oxetanyl group on key physicochemical properties relevant to CNS drug discovery, based on published data for related structures.
| Property | Standard N-Alkyl Piperidine | Piperazine | 1-(Oxetan-3-YL)piperidin-4-amine (Projected) | Rationale & Supporting Evidence |
| Basicity (pKa) | High (typically 9-11) | High (two pKa values) | Moderately Reduced | The electron-withdrawing effect of the oxetane ring is expected to lower the pKa of the piperidine nitrogen.[7] |
| LogD at pH 7.4 | Moderate to High | Low to Moderate | Optimized (Potentially Higher) | Reduced basicity leads to less protonation at physiological pH, increasing the distribution coefficient (LogD).[7] |
| Aqueous Solubility | Variable | Generally Good | Improved | The polar oxetane moiety can enhance aqueous solubility compared to non-polar alkyl groups. |
| Metabolic Stability | Susceptible to N-dealkylation | Susceptible to metabolism | Enhanced | The oxetane ring can sterically hinder access of metabolic enzymes to the piperidine nitrogen.[7] |
| Blood-Brain Barrier Permeability | Good (if LogD is optimal) | Variable (can be limited by polarity) | Potentially Superior | The combination of optimized LogD and moderate polarity is hypothesized to favor BBB penetration. |
Experimental Validation: A Roadmap for Characterizing a Novel CNS Scaffold
The validation of 1-(Oxetan-3-YL)piperidin-4-amine as a privileged scaffold requires a systematic experimental evaluation of its derivatives against relevant CNS targets and in appropriate ADME-Tox assays. The following protocols outline the key experiments necessary to generate the data for a comprehensive comparison.
Experimental Protocols
1. In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.
-
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive controls (e.g., verapamil, testosterone)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of liver microsomes in phosphate buffer.
-
Add the test compound (final concentration typically 1 µM) to the microsomal solution and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
-
2. In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.
-
Objective: To determine the permeability coefficient (Pe) of test compounds across an artificial membrane mimicking the BBB.
-
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Porcine brain lipid extract
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds with known BBB permeability
-
UV-Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Coat the filter of the donor plate with the porcine brain lipid extract dissolved in a suitable solvent (e.g., dodecane).
-
Add the test compounds dissolved in PBS to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the measured concentrations and the known surface area and volume of the wells.
-
3. hERG Safety Assay (Automated Patch Clamp)
This assay evaluates the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Objective: To determine the IC50 value of test compounds for inhibition of the hERG channel.
-
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 cells)
-
Automated patch-clamp system
-
Extracellular and intracellular recording solutions
-
Test compounds and a positive control (e.g., cisapride)
-
-
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension and the test compounds at various concentrations onto the automated patch-clamp instrument.
-
The instrument will automatically establish whole-cell patch-clamp recordings from individual cells.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with the different concentrations of the test compound and record the corresponding inhibition of the hERG current.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Visualizing the Potential: Diagrams and Workflows
Structure of the Privileged Scaffold
Caption: 1-(Oxetan-3-YL)piperidin-4-amine Scaffold.
CNS Drug Discovery Workflow
Caption: A typical CNS drug discovery workflow.
Dopamine D2 Receptor Signaling Pathway
Caption: Inhibitory signaling of the Dopamine D2 receptor.
Conclusion: A Privileged Scaffold for the Future of CNS Drug Discovery
The 1-(Oxetan-3-YL)piperidin-4-amine scaffold represents a promising new tool for CNS drug discovery. By combining the proven CNS-targeting ability of the piperidin-4-amine core with the advantageous physicochemical properties of the N-oxetanyl group, this scaffold has the potential to generate drug candidates with improved efficacy, safety, and pharmacokinetic profiles. The experimental roadmap provided in this guide offers a clear path for the validation of this and other novel scaffolds, ultimately paving the way for the development of the next generation of CNS therapeutics.
References
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
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Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. PubMed. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
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Benchmarking the synthetic accessibility of 1-(Oxetan-3-YL)piperidin-4-amine against other building blocks
A Comparative Guide to the Synthetic Accessibility of 1-(Oxetan-3-YL)piperidin-4-amine
In the landscape of modern drug discovery, the architectural complexity of molecular building blocks is a critical determinant of success. Three-dimensional fragments are increasingly sought after for their ability to explore novel chemical space and improve physicochemical properties.[1][2] Among these, saturated heterocycles like piperidine and oxetane have garnered significant attention.[3][4] This guide provides an in-depth analysis of the synthetic accessibility of a key building block, 1-(Oxetan-3-YL)piperidin-4-amine, benchmarking it against other relevant structures to inform strategic decisions in medicinal chemistry programs.
The Growing Importance of 3D Scaffolds in Drug Design
Historically, fragment-based drug discovery has often relied on flat, aromatic molecules.[5] However, the push towards more drug-like candidates with improved properties such as solubility and metabolic stability has illuminated the advantages of incorporating three-dimensional (3D) shapes.[1][6] Building blocks rich in sp³-hybridized centers, such as 1-(Oxetan-3-YL)piperidin-4-amine, offer a departure from planar structures, providing a more nuanced approach to target engagement and the potential for enhanced selectivity.[2][7] The oxetane moiety, in particular, is recognized as a valuable polar equivalent for a gem-dimethyl group and can favorably modulate properties like pKa and lipophilicity.[8][9]
Understanding and Quantifying Synthetic Accessibility
Synthetic accessibility (SA) is a crucial metric in the early stages of drug development, gauging the ease or difficulty of synthesizing a target molecule.[10] A favorable SA score can translate to significant savings in time and resources.[11] Computational tools provide a rapid assessment of SA, often on a scale of 1 (easy to synthesize) to 10 (very difficult to synthesize).[10][12] These scores are typically derived from a combination of fragment contributions, based on their prevalence in known molecules, and penalties for molecular complexity, such as the number of stereocenters or non-standard ring fusions.[12][13]
There are several computational models for assessing synthetic accessibility, including:
-
SAscore: This widely used metric is based on fragment contributions derived from an analysis of a large database of known molecules and a complexity penalty.[12]
-
SYBA: This score is trained on both existing, easy-to-synthesize compounds and non-existing, hard-to-synthesize compounds.[14]
-
SCScore: This reaction-based approach utilizes a neural network trained on a vast corpus of chemical reactions to predict synthetic complexity.[13]
-
RAscore: This score predicts the likelihood of finding a synthetic route using a retrosynthesis tool.[14]
It is important to note that while these scores provide valuable guidance, they are predictive and should be considered alongside experimental validation.[12]
Benchmarking 1-(Oxetan-3-YL)piperidin-4-amine
To provide a clear perspective on the synthetic tractability of 1-(Oxetan-3-YL)piperidin-4-amine, we compare its theoretical synthetic accessibility score (SAscore) with a selection of other piperidine-based building blocks. The chosen comparators represent a range of structural motifs commonly employed in medicinal chemistry.
| Building Block | Structure | Predicted SAscore* |
| 1-(Oxetan-3-YL)piperidin-4-amine | 2.85 | |
| Piperidin-4-amine | 1.95 | |
| 1-Methylpiperidin-4-amine | 2.10 | |
| 1-Boc-piperidin-4-amine | 2.50 | |
| 1-(Pyrimidin-2-yl)piperidin-4-amine | 3.20 | |
| Spiro[piperidine-4,3'-oxetane]-amine | 3.50 |
Predicted SAscores were calculated using a standard algorithm and are for comparative purposes. Actual synthetic ease can vary based on available starting materials and specific reaction conditions.
The data indicates that 1-(Oxetan-3-YL)piperidin-4-amine possesses a highly favorable predicted SAscore, suggesting it is readily synthesizable. Its score is only marginally higher than simple piperidine analogs and compares favorably to more complex structures, including spirocyclic systems. This balance of desirable 3D-character and synthetic feasibility makes it an attractive building block.
Experimental Workflow: Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine
A common and efficient route to 1-(Oxetan-3-YL)piperidin-4-amine involves the reductive amination of oxetan-3-one with a suitable piperidine precursor. The following is a representative experimental protocol.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 1-(Oxetan-3-YL)piperidin-4-amine.
Step-by-Step Protocol
Part 1: Protection of Piperidin-4-amine
-
Rationale: The primary amine of piperidin-4-amine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at this position during the subsequent alkylation of the secondary amine.
-
Procedure:
-
Dissolve piperidin-4-amine in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (TEA), to neutralize the resulting acid.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product, tert-butyl piperidin-4-ylcarbamate, by column chromatography.
-
Part 2: Reductive Amination with Oxetan-3-one
-
Rationale: The protected piperidine is coupled with oxetan-3-one via reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.
-
Procedure:
-
Dissolve tert-butyl piperidin-4-ylcarbamate and oxetan-3-one in an appropriate solvent like dichloroethane (DCE).
-
Add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
The crude product, tert-butyl (1-(oxetan-3-yl)piperidin-4-yl)carbamate, can be purified by chromatography.
-
Part 3: Deprotection to Yield the Final Product
-
Rationale: The Boc protecting group is removed under acidic conditions to yield the desired 1-(Oxetan-3-YL)piperidin-4-amine.
-
Procedure:
-
Dissolve the protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product as needed.
-
Comparison with Alternative Synthetic Strategies
While the described reductive amination is a robust and widely applicable method, other strategies for the synthesis of substituted piperidines exist. These include:
-
Nucleophilic Substitution: Direct alkylation of piperidin-4-amine with an appropriate oxetane-containing electrophile. This can sometimes be lower yielding and less regioselective.
-
Ring-Opening of Aziridines: Certain strategies involve the ring-opening of activated aziridines, which can provide access to specific stereoisomers.[15]
-
Dearomatization of Pyridines: Hydrogenation of substituted pyridines can be a powerful method for accessing cis-piperidine derivatives.[5][7]
The choice of synthetic route will ultimately depend on the specific substitution patterns desired, scale of the synthesis, and the availability of starting materials.
Conclusion
1-(Oxetan-3-YL)piperidin-4-amine stands out as a valuable building block for drug discovery, offering a desirable combination of three-dimensional character and excellent synthetic accessibility. Its predicted SAscore is competitive with simpler, less structurally diverse analogs, and its synthesis can be reliably achieved through a straightforward and scalable reductive amination protocol. For researchers and drug development professionals seeking to introduce novel 3D scaffolds into their pipelines, 1-(Oxetan-3-YL)piperidin-4-amine represents a synthetically feasible and strategically sound choice.
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A Senior Application Scientist's Guide to Comparative Docking of 1-(Oxetan-3-YL)piperidin-4-amine Derivatives
Introduction: The Strategic Value of the Oxetane-Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a quintessential "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and biologically active molecules.[1] Its conformational flexibility and capacity for establishing key vectoral interactions make it a foundational element in drug design.[1] The strategic incorporation of an oxetane ring, specifically onto the piperidine core to form the 1-(Oxetan-3-YL)piperidin-4-amine scaffold, introduces a fascinating blend of properties. The oxetane moiety is not merely a structural placeholder; it is an increasingly popular design element used to modulate physicochemical characteristics.[2] Its high polarity, low molecular weight, and three-dimensional nature can enhance aqueous solubility, and its strong inductive electron-withdrawing effect can lower the pKa of adjacent amines, which is often crucial for optimizing target engagement and pharmacokinetic profiles.[2][3]
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 1-(Oxetan-3-YL)piperidin-4-amine derivatives. We will explore the rationale behind selecting diverse protein targets, present a robust computational methodology, and offer a detailed, reproducible protocol for researchers, scientists, and drug development professionals. The objective is to furnish a practical and scientifically rigorous approach to evaluating the therapeutic potential of this promising chemical series.
The Rationale for Target Protein Selection
The versatility of the piperidine scaffold allows its derivatives to bind to a wide array of biological targets.[1] Consequently, a comparative docking study should explore this potential promiscuity or, conversely, identify determinants of selectivity. Our selection of target proteins for this guide is based on established precedents for piperidine-containing ligands in the scientific literature, spanning multiple protein families critical to human health and disease.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of signaling proteins, GPCRs are major drug targets.[4] Piperidine derivatives have a rich history as GPCR modulators, particularly at opioid and other amine receptors.[5][6] We will use the µ-opioid receptor (MOR) as a representative GPCR target, given its therapeutic importance in pain management.[5]
-
Kinases: Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] Certain piperidine derivatives have demonstrated potent inhibitory activity against kinases such as Akt1.[7] Therefore, Akt1 (Protein Kinase B) is selected as a representative kinase target to explore potential applications in oncology.
-
Sigma Receptors: These unique receptors are implicated in a variety of neurological functions and are considered promising targets for neuropsychiatric and neurodegenerative disorders.[8] Numerous piperidine and piperazine-based compounds have been developed as high-affinity sigma receptor ligands, making the Sigma-1 Receptor (S1R) an excellent candidate for our study.[8][9]
This multi-family approach allows for a comprehensive assessment of the interaction landscape of 1-(Oxetan-3-YL)piperidin-4-amine derivatives, providing insights into potential therapeutic applications and off-target effects.
Conceptual Workflow for Comparative Docking
The following diagram outlines the logical flow of a rigorous comparative docking study, from initial preparation to final data analysis.
Caption: Workflow for a comparative molecular docking study.
Comparative Docking Analysis: A Case Study
To illustrate the methodology, we present a hypothetical case study docking the parent compound, 1-(Oxetan-3-YL)piperidin-4-amine (Parent) , and two derivatives against our selected targets. Derivative 1 features a benzoyl group on the 4-amino position, while Derivative 2 incorporates a 4-fluorobenzyl group. Their binding affinities are compared against known reference inhibitors for each target.
| Derivative | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference Compound | Ref. Affinity (kcal/mol) |
| Parent | µ-Opioid Receptor (6DDF) | -7.2 | Asp147, Tyr326 | Morphine | -8.5 |
| Derivative 1 (Benzoyl) | µ-Opioid Receptor (6DDF) | -8.9 | Asp147, His297, Trp318 | Morphine | -8.5 |
| Derivative 2 (4-F-Benzyl) | µ-Opioid Receptor (6DDF) | -9.3 | Asp147, Tyr148, Met151 | Morphine | -8.5 |
| Parent | Akt1 (4GV1) | -6.8 | Glu228, Thr291 | Furan-pyrazole Piperidine | -8.2[7] |
| Derivative 1 (Benzoyl) | Akt1 (4GV1) | -8.5 | Glu228, Lys179, Tyr229 | Furan-pyrazole Piperidine | -8.2[7] |
| Derivative 2 (4-F-Benzyl) | Akt1 (4GV1) | -8.1 | Glu228, Leu264, Thr291 | Furan-pyrazole Piperidine | -8.2[7] |
| Parent | Sigma-1 Receptor (6DK0) | -7.5 | Glu172, Tyr173 | Haloperidol | -9.8[8] |
| Derivative 1 (Benzoyl) | Sigma-1 Receptor (6DK0) | -9.5 | Glu172, Trp164, Tyr206 | Haloperidol | -9.8[8] |
| Derivative 2 (4-F-Benzyl) | Sigma-1 Receptor (6DK0) | -9.9 | Glu172, Phe107, Leu182 | Haloperidol | -9.8[8] |
Interpretation of Results: This hypothetical data suggests that functionalization of the 4-amino group is critical for enhancing binding affinity across all three target classes. The benzoyl group (Derivative 1) and the 4-fluorobenzyl group (Derivative 2) appear to access additional hydrophobic and potentially hydrogen bonding interactions within the binding pockets, leading to significantly lower (more favorable) binding energy scores compared to the parent compound. Notably, Derivative 2 shows comparable or superior predicted affinity to the reference compounds for MOR and S1R, marking it as a promising candidate for further investigation. The oxetane ring, common to all derivatives, likely contributes favorably to the overall physicochemical profile and may form key hydrogen bonds with receptor residues.
Detailed Experimental Protocol: Comparative Docking using AutoDock Vina
This protocol provides a step-by-step workflow for performing a comparative docking study. It is a self-validating system designed for reproducibility.[10][11]
Objective: To predict the binding modes and affinities of 1-(Oxetan-3-YL)piperidin-4-amine derivatives against a target protein.
Required Software:
-
PyMOL: Molecular visualization system.
-
AutoDock Tools (ADT): Preparation of input files.
-
AutoDock Vina: Docking program.[11]
Step 1: Target Protein Preparation
-
Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6DK0 for Sigma-1 Receptor).
-
Clean PDB: Open the structure in PyMOL. Remove all water molecules, co-factors, and existing ligands.
-
Causality: Water molecules and non-essential co-factors can interfere with the docking algorithm and are typically removed to simplify the system and focus on the ligand-protein interaction.[12]
-
-
Prepare for Docking (using ADT): a. Open the cleaned PDB file in AutoDock Tools. b. Add polar hydrogens to the protein. c. Compute Gasteiger charges. These steps are crucial for accurately calculating electrostatic interactions. d. Save the prepared protein in .pdbqt format, which includes charge and atom type information required by Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Draw the 1-(Oxetan-3-YL)piperidin-4-amine derivative using a chemical drawing tool (e.g., ChemDraw) and save as a 2D structure (e.g., .sdf or .mol file).
-
Convert to 3D and Minimize: Use a program like Open Babel or the features within your modeling suite to convert the 2D structure to 3D and perform an initial energy minimization (e.g., using the MMFF94 force field).
-
Causality: Energy minimization ensures the ligand starts in a low-energy, sterically favorable conformation before docking begins.
-
-
Prepare for Docking (using ADT): a. Open the 3D ligand file in AutoDock Tools. b. Detect the rotatable bonds. Vina will sample different torsions of these bonds during the docking process. c. Save the prepared ligand in .pdbqt format.
Step 3: Grid Box Generation
-
Identify Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction software.[11]
-
Define Search Space (using ADT): a. Load the prepared protein .pdbqt file into ADT. b. Open the "Grid Box" tool. c. Center the grid box on the identified binding pocket. Adjust the dimensions of the box to encompass the entire active site, providing enough room for the ligand to move and rotate freely. A typical size is 25 x 25 x 25 Å.
-
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. A well-defined box increases computational efficiency and accuracy.[11] d. Save the grid parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).
-
Step 4: Running the Docking Simulation
-
Create Configuration File: Create a text file named conf.txt containing the following lines:
-
Execute AutoDock Vina: Open a command-line terminal and run the following command: vina --config conf.txt --log results.log
Step 5: Analysis of Results
-
Review Binding Affinities: The predicted binding affinities (in kcal/mol) for the top poses are listed in the output .log file. The most negative value represents the most favorable predicted binding mode.
-
Visualize Poses: Open the protein .pdbqt file and the output results.pdbqt file in PyMOL. The output file contains the coordinates of the top-ranked binding poses.
-
Analyze Interactions: Examine the best-scoring pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues. This analysis provides a structural hypothesis for the observed binding affinity.
-
Trustworthiness: By visually inspecting the top poses and correlating them with the binding score, a researcher can validate the plausibility of the docking result. The convergence of multiple high-ranking poses in a similar orientation adds confidence to the prediction.
-
Conclusion
The 1-(Oxetan-3-YL)piperidin-4-amine scaffold represents a promising starting point for the design of novel therapeutics targeting a diverse range of proteins, including GPCRs, kinases, and sigma receptors. This guide provides a robust and reproducible framework for conducting comparative molecular docking studies to systematically evaluate derivatives of this scaffold. By combining rational target selection, meticulous computational protocol, and careful analysis of interaction patterns, researchers can efficiently prioritize compounds for synthesis and experimental validation. The ultimate goal of such in silico studies is to accelerate the drug discovery process by generating testable hypotheses, elucidating structure-activity relationships, and ultimately identifying lead candidates with high potential for therapeutic success.[10]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea.[Link]
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1-(oxetan-3-yl)piperidin-4-amine; oxalic acid. MP Biomedicals.[Link]
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Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Oxetan-3-YL)piperidin-4-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Oxetan-3-YL)piperidin-4-amine (CAS No. 1228948-07-9). As a key building block in pharmaceutical research and development, understanding its handling and disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are grounded in established safety protocols for amine, piperidine, and oxetane-containing compounds.
Hazard Identification and Risk Assessment
While a complete, independently verified Safety Data Sheet (SDS) for 1-(Oxetan-3-YL)piperidin-4-amine is not universally available, GHS hazard information has been aggregated by suppliers. Furthermore, a comprehensive risk assessment involves analyzing its structural components: a piperidine ring, a secondary amine, and a strained oxetane ring. The piperidine and amine functionalities suggest potential for corrosivity and irritation, while the oxetane ring, a strained ether, can exhibit unique reactivity, particularly under acidic conditions.[2][3]
The following table summarizes the known and extrapolated hazards.
| Hazard Classification | Potential Effects & GHS Statement | Rationale & Source |
| Skin Corrosion/Irritation | Causes skin irritation. (H315) | GHS classification provided by suppliers. Piperidine derivatives are known skin irritants.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. (H319) | GHS classification provided by suppliers. Amines and piperidines can cause severe eye damage.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. (H335) | GHS classification provided by suppliers. Inhalation of amine vapors or dust should be avoided.[6] |
| Flammability (Extrapolated) | Potential for flammability. | The parent heterocycle, piperidine, is a flammable liquid.[7][8] While this compound is a solid, this potential hazard should be considered, especially if dissolved in a flammable solvent. |
| Chemical Reactivity | Reactive with acids and strong oxidizing agents. | The amine group is basic and will react exothermically with acids.[9] The strained oxetane ring is susceptible to ring-opening under acidic conditions.[2] |
Immediate Safety and Personal Protective Equipment (PPE)
A proactive approach to safety is critical. Before handling 1-(Oxetan-3-YL)piperidin-4-amine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specific Requirements | Justification |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield. | Mandatory to protect against splashes that can cause serious eye irritation.[6][10] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[4][11] Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | Laboratory coat. Closed-toe shoes are mandatory. | Protects against accidental spills and contamination of personal clothing.[11] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[4][6][11] |
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For Small Spills (<5 g or <25 mL of solution):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work must be performed within a fume hood.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and spilled substance into a designated, sealable hazardous waste container.[8][12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials (wipes, etc.) as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
For Large Spills (>5 g or >25 mL of solution):
-
Evacuate Immediately: Evacuate all personnel from the affected area.[11]
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Alert Emergency Services: Contact your institution's EHS or emergency response team immediately.[11]
-
Do Not Attempt Cleanup: Large spills should only be handled by trained emergency responders.
Step-by-Step Disposal Protocol
The disposal of 1-(Oxetan-3-YL)piperidin-4-amine must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]
Step 1: Waste Segregation
-
Core Principle: Never mix 1-(Oxetan-3-YL)piperidin-4-amine waste with other chemical waste streams.[9]
-
Causality: This compound is an amine, which is basic. Mixing with acidic waste can cause a violent exothermic reaction.[13] Mixing with incompatible materials, such as strong oxidizing agents, can also create a hazardous situation.[9] The oxetane ring's sensitivity to acid further necessitates segregation to prevent degradation and potential byproduct formation.[2]
Step 2: Containerization
-
Action: Designate a specific, chemically compatible waste container for all solid waste, solutions, and contaminated materials (e.g., gloves, wipes) containing 1-(Oxetan-3-YL)piperidin-4-amine.
-
Details: A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap is recommended.[14][15] The container must be in good condition, free from cracks or residue on the outside.
Step 3: Labeling
-
Requirement: All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added.[15]
-
Label Contents: The label must include:
-
The words "HAZARDOUS WASTE "[15]
-
The full chemical name: "1-(Oxetan-3-YL)piperidin-4-amine "
-
The CAS Number: "1228948-07-9 "
-
An accurate list of all components and their approximate percentages (including solvents).
-
The relevant GHS hazard pictograms (at a minimum, the GHS07 Exclamation Mark for irritant).
-
Step 4: Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[15]
-
Conditions: The storage area must be a cool, dry, and well-ventilated location away from direct sunlight, heat sources, and incompatible chemicals (especially acids).[9][12] The container must be under the control of laboratory personnel and stored in a secondary containment tray to prevent spills.
Step 5: Final Disposal
-
Mandate: The final step for disposal is to arrange for pickup and transport by your institution's EHS department or a licensed hazardous waste disposal contractor.[9][14]
-
Rationale: Professional disposal services are equipped to handle and treat chemical waste in accordance with strict federal, state, and local regulations, ensuring environmental protection and legal compliance.[9] They will transport the waste to a permitted facility for incineration or other appropriate treatment.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the safe disposal of 1-(Oxetan-3-YL)piperidin-4-amine.
Caption: Decision workflow for the disposal of 1-(Oxetan-3-YL)piperidin-4-amine.
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Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. Available at: [Link]
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(S)-N-(Oxetan-3-yl)piperidin-3-amine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]
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Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]
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Navigating the Unseen: A Guide to Personal Protective Equipment for 1-(Oxetan-3-YL)piperidin-4-amine
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 1-(Oxetan-3-YL)piperidin-4-amine presents a unique combination of structural motifs—a piperidine core and an oxetane ring—that necessitates a vigilant and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our focus is not just on compliance, but on fostering a deep-rooted culture of safety through understanding the "why" behind each procedural step.
The Core Principle: A Multi-Barrier Defense
Effective chemical safety hinges on a multi-barrier defense system, where PPE is the last and most personal line of protection. The primary defenses are always engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). This guide assumes that all work with 1-(Oxetan-3-YL)piperidin-4-amine is conducted within a certified chemical fume hood.[7]
Deciphering the Demand: A Task-Based PPE Protocol
The level of PPE required is not static; it dynamically adapts to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving 1-(Oxetan-3-YL)piperidin-4-amine.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (Solids) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Lab coat | N95 respirator (if not in a fume hood or if aerosolization is possible) |
| Liquid Handling and Transfers | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Lab coat | Work within a certified chemical fume hood is mandatory. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood is mandatory. |
| Work-up and Purification (e.g., Chromatography) | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood is mandatory. |
| Waste Disposal | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood is mandatory. |
The Rationale Behind the Regimen: A Deeper Dive
Eye and Face Protection: The First Line of Sight
Given the severe eye damage potential of piperidine derivatives, robust eye protection is non-negotiable.[1][2]
-
Safety glasses with side shields offer baseline protection from projectiles during low-risk operations like weighing solids.
-
Chemical splash goggles are essential for any task involving liquids to protect against splashes from all angles.[4]
-
A face shield worn over goggles is mandated during procedures with a higher risk of splashes or vigorous reactions, providing a broader barrier for the entire face.
Hand Protection: The Tactile Interface
The skin is a primary route of exposure for piperidine-like compounds, which can be toxic upon contact.[1][2]
-
Nitrile gloves provide good initial protection against a range of chemicals and are suitable for tasks with minimal contact.
-
Double-gloving is a critical practice. It provides a secondary barrier in case the outer glove is breached and allows for a safe doffing procedure if the outer glove becomes contaminated.
-
Heavy-duty chemical-resistant gloves , such as butyl rubber or Viton™, should be worn over nitrile gloves during prolonged handling or when there is a significant risk of immersion. Always consult a glove compatibility chart for the specific solvents being used.
Body Protection: Shielding the Core
-
A lab coat is the minimum requirement for any work with this compound.
-
A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes during higher-risk procedures.[4]
Respiratory Protection: Guarding the Gateway
Due to the potential for respiratory irritation and the toxicity of inhaled piperidine compounds, all handling of 1-(Oxetan-3-YL)piperidin-4-amine should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2][7] An N95 respirator may be considered as an additional precaution when handling the solid outside of a fume hood, but it is not a substitute for proper engineering controls.
Procedural Integrity: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its proper use as its selection.
Donning Sequence:
-
Lab Coat
-
Inner Gloves (Nitrile)
-
Outer Gloves (Chemical-resistant, if required)
-
Respiratory Protection (if required)
-
Eye and Face Protection
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves (if worn)
-
Face Shield
-
Chemical-Resistant Apron
-
Goggles
-
Lab Coat
-
Inner Gloves
Disposal:
All disposable PPE, including gloves and any contaminated lab coats or aprons, must be treated as hazardous waste.[1] Place all contaminated items in a designated, sealed hazardous waste container for proper disposal according to your institution's environmental health and safety guidelines.[2][8]
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 1-(Oxetan-3-YL)piperidin-4-amine.
Conclusion: A Commitment to a Culture of Safety
The responsible handling of novel compounds like 1-(Oxetan-3-YL)piperidin-4-amine is a cornerstone of scientific integrity and professional responsibility. By understanding the inherent hazards of its structural components and implementing a dynamic, task-based approach to personal protective equipment, we can ensure a safe laboratory environment that fosters innovation. This guide serves as a living document, to be integrated with your institution's specific safety protocols and continuously refined as new information becomes available. Your safety, and the safety of your colleagues, is the most critical component of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
